molecular formula C15H17N3O5 B12097887 5-Phenylcytidine

5-Phenylcytidine

Cat. No.: B12097887
M. Wt: 319.31 g/mol
InChI Key: NXZDBARVIPFCNZ-UHFFFAOYSA-N
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Description

5-Phenylcytidine is a synthetic cytidine analog investigated for its utility as a fluorescent probe in nucleic acid research. Related phenyl-substituted cytidine compounds, such as 6-phenylpyrrolocytidine (PhpC), function as environmentally sensitive, minimally disruptive fluorescent reporters in oligoribonucleotides . These analogs are designed to form native-like duplex structures with complementary DNA and RNA, making them valuable for studying hybridization dynamics and nucleic acid-protein interactions without significantly perturbing the system's natural structure or enzymatic function . In research settings, such probes have been used to develop sophisticated, high-throughput assays, including those for monitoring the activity of enzymes like HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H), where they offer advantages in responsiveness and ease of use compared to traditional methods . Cytidine and its analogs are fundamental in biochemical research, serving as precursors in nucleotide synthesis and as tools in molecular biology . This product, this compound, is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers should consult the relevant scientific literature for specific protocol development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one

InChI

InChI=1S/C15H17N3O5/c16-13-9(8-4-2-1-3-5-8)6-18(15(22)17-13)14-12(21)11(20)10(7-19)23-14/h1-6,10-12,14,19-21H,7H2,(H2,16,17,22)

InChI Key

NXZDBARVIPFCNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)N=C2N)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Foundational & Exploratory

5-Phenylcytidine: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylcytidine is a synthetic nucleoside analog of cytidine (B196190), characterized by the presence of a phenyl group at the 5th position of the pyrimidine (B1678525) ring. As a member of the cytidine analog family, its mechanism of action is predicted to be similar to other well-studied 5-substituted cytidines, which are known for their anti-metabolic, anti-tumor, and antiviral properties.[1][2] This technical guide synthesizes the current understanding of related cytidine analogs to propose a detailed, albeit putative, mechanism of action for this compound. The primary hypothesized mechanism is the inhibition of DNA methyltransferases (DNMTs), a key target in cancer therapy.[1][2][3] A potential secondary mechanism, based on the activity of other 5-substituted cytidines, is the inhibition of viral RNA-dependent RNA polymerase (RdRp).

Core Mechanism of Action: DNA Methyltransferase (DNMT) Inhibition

The central hypothesis for this compound's biological activity is its function as a mechanism-based inhibitor of DNA methyltransferases (DNMTs). These enzymes are crucial for maintaining methylation patterns in DNA, which play a significant role in gene silencing. In many cancers, the hypermethylation of tumor suppressor genes leads to their inactivation.[3] Cytidine analogs, after intracellular activation, can reverse this process.

The proposed mechanism involves the following steps:

  • Cellular Uptake and Phosphorylation: this compound is transported into the cell and is subsequently phosphorylated by intracellular kinases to its active triphosphate form, 5-phenyl-deoxycytidine triphosphate (5-phenyl-dCTP).

  • Incorporation into DNA: During DNA replication, DNA polymerase incorporates 5-phenyl-dCTP into the newly synthesized DNA strand in place of the natural nucleotide, deoxycytidine.

  • Covalent Trapping of DNMT: When a DNMT enzyme attempts to methylate the cytosine base at a CpG site now occupied by this compound, the presence of the phenyl group at the 5-position disrupts the normal methylation reaction. This leads to the formation of a stable, covalent adduct between the DNMT enzyme and the modified DNA.[3] This "trapping" of the enzyme effectively depletes the cell of active DNMTs.

  • Passive Demethylation: With the DNMT enzymes sequestered, the methylation marks are not maintained on the newly synthesized DNA strands during subsequent rounds of cell division. This results in a passive, replication-dependent demethylation of the genome.

  • Reactivation of Silenced Genes: The removal of methylation marks from the promoter regions of hypermethylated tumor suppressor genes can lead to their re-expression, restoring their function in controlling cell growth and apoptosis.

DNMT_Inhibition cluster_0 Intracellular Activation cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Downstream Effects 5-PC This compound 5-PC-TP This compound Triphosphate 5-PC->5-PC-TP Phosphorylation DNA_Polymerase DNA Polymerase 5-PC-TP->DNA_Polymerase DNA Newly Synthesized DNA DNA_Polymerase->DNA Incorporation DNMT DNA Methyltransferase (DNMT) DNA->DNMT Recognition Trapped_Complex Covalent DNMT-DNA Adduct DNMT->Trapped_Complex Covalent Trapping Demethylation Passive DNA Demethylation Trapped_Complex->Demethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Demethylation->Gene_Reactivation

Proposed mechanism of DNMT inhibition by this compound.

Potential Antiviral Mechanism: Inhibition of RNA-Dependent RNA Polymerase

Several 5-substituted cytidine analogs have demonstrated potent antiviral activity through the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[4][5] For instance, 5-nitrocytidine triphosphate has been shown to inhibit poliovirus RdRp.[4] It is plausible that this compound could share this mechanism of action.

The putative antiviral mechanism is as follows:

  • Intracellular Conversion: this compound is converted to its active triphosphate form within the host cell.

  • Substrate Mimicry: this compound triphosphate acts as a competitive inhibitor of the natural nucleoside triphosphates (e.g., CTP) for the active site of the viral RdRp.

  • Chain Termination or Mutagenesis: Upon incorporation into the growing viral RNA strand, the bulky phenyl group could act as a chain terminator, halting further elongation. Alternatively, its incorporation could lead to errors in the viral genome, a process known as lethal mutagenesis.

Antiviral_Mechanism cluster_0 Host Cell cluster_1 Viral Replication 5-PC This compound 5-PC-TP This compound Triphosphate 5-PC->5-PC-TP Phosphorylation RdRp Viral RNA-Dependent RNA Polymerase (RdRp) 5-PC-TP->RdRp Competitive Inhibition Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA Inhibition Replication Inhibition RdRp->Inhibition Downstream_Signaling 5-PC_DNA This compound in DNA DNMT_Trapping DNMT Trapping 5-PC_DNA->DNMT_Trapping DNA_Damage DNA Damage Signal DNMT_Trapping->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of 5-Phenylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylcytidine is a synthetic nucleoside analog that has garnered interest within the scientific community for its potential as an antineoplastic agent. As a derivative of cytidine (B196190), its mechanism of action is hypothesized to involve the inhibition of DNA methyltransferases (DNMTs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and a plausible biological mechanism of action of this compound. Detailed experimental protocols for its synthesis via palladium-catalyzed cross-coupling reactions are presented, alongside a summary of its expected physicochemical and spectroscopic data.

Introduction

Cytidine analogs are a well-established class of compounds in cancer therapy.[1] Modifications to the pyrimidine (B1678525) ring, particularly at the C5 position, have been shown to significantly impact the biological activity of these nucleosides. The introduction of an aryl group, such as a phenyl ring, at this position can influence the molecule's steric and electronic properties, potentially enhancing its interaction with target enzymes like DNMTs. This compound is a prime example of such a modification, offering a scaffold for the development of novel epigenetic drugs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer a versatile and high-yielding approach to forming the C-C bond between the pyrimidine ring and the phenyl group.

Preferred Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[2] It typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, a common starting material is a protected 5-halocytidine, such as 5-iodo-2'-deoxycytidine (B1674142), which is coupled with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling for 5-Phenyl-2'-deoxycytidine

This protocol is a representative procedure adapted from general methods for the Suzuki-Miyaura coupling of nucleosides.[3][4]

Materials:

Procedure:

  • To an oven-dried Schlenk flask, add 5-iodo-2'-deoxycytidine (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add the palladium catalyst, palladium(II) acetate (0.05 eq), and the ligand, triphenylphosphine (0.1 eq).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent mixture of toluene and water (4:1) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford 5-phenyl-2'-deoxycytidine.

Alternative Synthetic Route: Stille Coupling

The Stille coupling reaction provides an alternative method for the synthesis of this compound.[5][6][7] This reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex.

Experimental Protocol: Stille Coupling for 5-Phenyl-2'-deoxycytidine

This protocol is a representative procedure based on general methods for the Stille coupling of nucleosides.[5][6]

Materials:

  • 5-Iodo-2'-deoxycytidine (or a suitably protected cytidine derivative)

  • Phenyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-iodo-2'-deoxycytidine (1.0 eq) in anhydrous, degassed DMF.

  • Add phenyltributylstannane (1.2 eq) to the solution.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-phenyl-2'-deoxycytidine.

Chemical Properties of this compound

The introduction of a phenyl group at the C5 position of the cytidine ring imparts distinct chemical properties to the molecule.

Physicochemical Properties

The physicochemical properties of 5-aryl pyrimidine nucleosides are crucial for their biological activity and pharmacokinetic profile.[8]

PropertyExpected Value/CharacteristicReference
Molecular Formula C₁₅H₁₇N₃O₅-
Molecular Weight 319.31 g/mol -
Appearance White to off-white solid[9]
Solubility Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water.[8]
pKa The pyrimidine ring nitrogens will have basic pKa values, while the hydroxyl groups on the ribose sugar will have acidic pKa values. The exact values would require experimental determination.[10]
Lipophilicity (LogP) The phenyl group increases the lipophilicity compared to cytidine. The calculated LogP would likely be in the range of 0.5 - 1.5.[11]
Spectroscopic Data (Predicted)

As no specific experimental data for this compound was found, the following are predicted spectroscopic characteristics based on data for similar 5-aryl pyrimidine nucleosides.[12][13][14][15]

¹H NMR (in DMSO-d₆, predicted chemical shifts δ in ppm):

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-6 (pyrimidine)~8.0-8.2s
Phenyl-H~7.2-7.6m
H-1' (ribose)~6.1-6.3t
H-2' (ribose)~2.1-2.4m
H-3' (ribose)~4.2-4.4m
H-4' (ribose)~3.9-4.1m
H-5' (ribose)~3.5-3.7m
NH₂ (exocyclic)~7.0-7.5br s
OH (ribose)~5.0-5.5br s

¹³C NMR (in DMSO-d₆, predicted chemical shifts δ in ppm):

CarbonPredicted Chemical Shift (ppm)
C-2 (pyrimidine)~155-157
C-4 (pyrimidine)~165-167
C-5 (pyrimidine)~115-117
C-6 (pyrimidine)~140-142
Phenyl-C (ipso)~135-137
Phenyl-C~127-130
C-1' (ribose)~88-90
C-2' (ribose)~70-72
C-3' (ribose)~74-76
C-4' (ribose)~85-87
C-5' (ribose)~61-63

Mass Spectrometry (MS):

Ionization ModeExpected m/z
ESI+[M+H]⁺ ≈ 320.12
ESI-[M-H]⁻ ≈ 318.11

Biological Activity and Mechanism of Action

Inhibition of DNA Methyltransferases

5-Substituted cytidine analogs are known to function as inhibitors of DNA methyltransferases (DNMTs).[1] These enzymes catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the C5 position of cytosine residues in DNA, a key epigenetic modification. In cancer, hypermethylation of tumor suppressor gene promoters by DNMTs leads to their silencing.

The proposed mechanism for this compound involves its incorporation into DNA during replication. Once incorporated, the bulky phenyl group at the C5 position is thought to sterically hinder the approach of the DNMT enzyme, preventing the methylation of adjacent cytosines. Furthermore, some cytidine analogs are known to form a covalent adduct with the DNMT enzyme, leading to its irreversible inhibition and subsequent degradation.[16][17][18]

Visualizations

Synthetic Workflow

Synthesis_Workflow Start 5-Iodo-2'-deoxycytidine Reaction Suzuki-Miyaura Coupling Start->Reaction Reactant Reagents Phenylboronic Acid, Pd(OAc)2, PPh3, K2CO3 Reagents->Reaction Catalyst & Reagents Purification Column Chromatography Reaction->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: A simplified workflow for the synthesis of this compound.

Proposed Mechanism of Action

Mechanism_of_Action cluster_cell Cancer Cell 5PC This compound 5PC_TP This compound Triphosphate 5PC->5PC_TP Phosphorylation DNA_Incorp Incorporation into DNA 5PC_TP->DNA_Incorp Altered_DNA DNA containing This compound DNA_Incorp->Altered_DNA Inhibition Inhibition of DNMT Altered_DNA->Inhibition DNMT DNA Methyltransferase (DNMT) DNMT->Inhibition Hypomethylation DNA Hypomethylation Inhibition->Hypomethylation TSG_React Tumor Suppressor Gene Reactivation Hypomethylation->TSG_React Apoptosis Apoptosis TSG_React->Apoptosis

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound represents a promising scaffold for the development of novel epigenetic therapies. Its synthesis is readily achievable through established palladium-catalyzed cross-coupling methodologies. The introduction of the phenyl group at the C5 position is expected to confer favorable physicochemical and biological properties, particularly in the context of DNA methyltransferase inhibition. Further research is warranted to fully elucidate the therapeutic potential of this and related 5-aryl cytidine analogs.

References

5-Phenylcytidine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5-Phenylcytidine, a cytidine (B196190) nucleoside analog, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential mechanism of action, and relevant biological context.

Core Compound Information

This compound is a derivative of cytidine, a fundamental component of ribonucleic acid (RNA). As a nucleoside analog, it possesses a modified structure that allows it to interfere with biological processes, showing potential as an anti-metabolic and anti-tumor agent.[1]

PropertyValueSource
CAS Number 83866-19-7
Molecular Formula C₁₅H₁₇N₃O₅
Molecular Weight 319.31 g/mol
SMILES NC(C(C1=CC=CC=C1)=CN2[C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O)=NC2=O

Molecular Structure

The molecular structure of this compound is characterized by a phenyl group attached to the 5th position of the cytosine base. This modification is key to its biological activity.

this compound Molecular Structure

Figure 1. Molecular Structure of this compound.

Putative Mechanism of Action: DNA Methyltransferase Inhibition

This compound is classified as a cytidine analog, a class of compounds known to inhibit DNA methyltransferases (DNMTs).[1] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a process critical in gene expression regulation. In various cancers, aberrant hypermethylation of tumor suppressor genes by DNMTs leads to their silencing and contributes to tumorigenesis.

Cytidine analogs, once incorporated into the DNA of cancer cells, are thought to act as suicide inhibitors of DNMTs. The enzyme recognizes the analog as a regular cytosine and attempts to methylate it. This process, however, results in the formation of an irreversible covalent bond between the DNMT and the analog-containing DNA, effectively trapping the enzyme and leading to its degradation. This depletion of active DNMTs results in the passive demethylation of the genome during subsequent rounds of DNA replication, potentially reactivating tumor suppressor genes and inhibiting cancer growth.

DNMT_Inhibition_Pathway cluster_cell Cancer Cell 5_Phenylcytidine This compound Cellular_Uptake Cellular Uptake 5_Phenylcytidine->Cellular_Uptake Metabolic_Activation Metabolic Activation (Phosphorylation) Cellular_Uptake->Metabolic_Activation Incorporation_into_DNA Incorporation into DNA during Replication Metabolic_Activation->Incorporation_into_DNA Trapping Covalent Adduct Formation (DNMT Trapping) Incorporation_into_DNA->Trapping as substrate for DNMT DNA Methyltransferase (DNMT) DNMT->Trapping Degradation Proteasomal Degradation of DNMT Trapping->Degradation Hypomethylation Passive DNA Hypomethylation Degradation->Hypomethylation leads to Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Antitumor_Effects Anti-tumor Effects (e.g., Apoptosis, Cell Cycle Arrest) Gene_Reactivation->Antitumor_Effects

Diagram 1. Proposed mechanism of action for this compound as a DNA methyltransferase inhibitor.

Experimental Protocols

While specific experimental data for this compound is not widely available in the public domain, the following sections outline generalized protocols for the synthesis of related compounds and for assessing the activity of DNMT inhibitors.

General Synthesis of 5-Aryl-Substituted Pyrimidine (B1678525) Nucleosides

The synthesis of 5-phenyl-substituted pyrimidine nucleosides can be achieved through various chemical methods. One common approach involves the electrophilic addition of a phenyl-containing reagent to the nucleoside under basic conditions.

Materials:

  • Starting pyrimidine nucleoside (e.g., cytidine)

  • Phenylselenenyl chloride

  • Appropriate basic solution

  • Solvents for reaction and purification (e.g., dichloromethane, methanol)

  • Purification apparatus (e.g., column chromatography)

Protocol:

  • Dissolve the starting nucleoside in a suitable solvent under an inert atmosphere.

  • Add the basic solution to the reaction mixture.

  • Slowly add a solution of phenylselenenyl chloride to the mixture at a controlled temperature.

  • Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

  • The crude product is then purified using column chromatography to yield the 5-phenylselenenyl derivative.

Note: This is a generalized protocol and specific conditions such as reaction time, temperature, and solvent choice will need to be optimized for the synthesis of this compound.[2]

DNMT Activity/Inhibition Assay (Colorimetric)

The inhibitory effect of compounds like this compound on DNMT activity can be quantified using commercially available kits. This protocol provides a general workflow for such an assay.

Materials:

  • Nuclear extract from cancer cell lines or purified DNMT enzymes

  • This compound (or other test inhibitors)

  • DNMT activity/inhibition assay kit (containing substrate-coated plates, antibodies, and detection reagents)

  • Microplate reader

Protocol:

  • Prepare nuclear extracts from the desired cell line.

  • In the wells of the substrate-coated microplate, add the assay buffer, the nuclear extract (or purified DNMT), and the test inhibitor at various concentrations.

  • Incubate the plate to allow for the DNMT-catalyzed methylation of the substrate.

  • Wash the wells to remove non-bound components.

  • Add a capture antibody that specifically recognizes the methylated DNA substrate.

  • Incubate to allow for antibody binding.

  • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Incubate to allow for binding to the capture antibody.

  • Wash the wells and add the developing solution to produce a colorimetric signal.

  • Measure the absorbance on a microplate reader. The degree of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the untreated control wells.

DNMT_Assay_Workflow Start Start Prepare_Reagents Prepare Nuclear Extract and Inhibitor Solutions Start->Prepare_Reagents Add_to_Plate Add Reagents and Inhibitor to Substrate-Coated Plate Prepare_Reagents->Add_to_Plate Incubate_1 Incubate for Methylation Reaction Add_to_Plate->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Capture_Ab Add Capture Antibody (anti-5-mC) Wash_1->Add_Capture_Ab Incubate_2 Incubate Add_Capture_Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Detection_Ab Add Detection Antibody (HRP-conjugated) Wash_2->Add_Detection_Ab Incubate_3 Incubate Add_Detection_Ab->Incubate_3 Wash_3 Wash Incubate_3->Wash_3 Add_Developer Add Developing Solution Wash_3->Add_Developer Read_Plate Measure Absorbance Add_Developer->Read_Plate Analyze Calculate % Inhibition Read_Plate->Analyze End End Analyze->End

Diagram 2. General experimental workflow for a colorimetric DNMT inhibition assay.

Quantitative Data

Conclusion

This compound is a promising cytidine analog with the potential to act as a DNA methyltransferase inhibitor. Its unique chemical structure warrants further investigation into its synthesis, biological activity, and therapeutic potential. The protocols and mechanisms outlined in this guide provide a foundation for researchers to explore the properties and applications of this compound and other related nucleoside analogs in the context of cancer research and drug development.

References

Introduction to 5-Phenylcytidine and the Importance of In Vitro Profiling

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Stability and Solubility of 5-Phenylcytidine: A Technical and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cytidine (B196190) analog with potential applications in therapeutic research, likely acting through mechanisms common to this class of molecules, such as the inhibition of DNA methyltransferases. A critical step in the preclinical development of any new chemical entity is the thorough characterization of its physicochemical properties, including its in vitro stability and solubility. These parameters are fundamental to understanding a compound's potential for absorption, distribution, metabolism, and excretion (ADME), and for developing viable formulations. This document serves as a technical guide to the methodologies that would be employed to determine the in vitro stability and solubility of this compound. In the absence of publicly available empirical data for this compound, this guide provides a framework of established experimental protocols and data presentation standards.

This compound, as a derivative of cytidine, belongs to a class of compounds known as nucleoside analogs. These molecules are structurally similar to endogenous nucleosides and can interfere with various cellular processes, including DNA and RNA synthesis, and epigenetic regulation.[1] Several cytidine analogs are utilized in cancer therapy.[2][3] The stability of such analogs is often influenced by enzymes like cytidine deaminase, which can inactivate them.[2][4]

The in vitro solubility and stability of a drug candidate are pivotal characteristics that influence its biopharmaceutical properties and subsequent clinical success. Poor aqueous solubility can lead to low bioavailability, while instability in physiological or formulation conditions can result in a loss of potency and the formation of potentially toxic degradation products. Therefore, a comprehensive in vitro assessment is a prerequisite for advancing a compound through the drug development pipeline.

General Methodologies for Determining Aqueous Solubility

A standard approach to determine the aqueous solubility of a compound like this compound is the shake-flask method, which is considered the gold standard.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
  • Preparation of Solutions: A supersaturated solution of this compound is prepared in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Equilibration: The solution is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in units of µg/mL or mM.

High-Throughput Solubility Assays

For earlier stages of drug discovery, higher throughput methods can be employed to estimate solubility. These methods are typically miniaturized and automated versions of the shake-flask method.

Table 1: Hypothetical Aqueous Solubility Data for this compound

Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (mM)
PBS7.425Data Not AvailableData Not Available
PBS7.437Data Not AvailableData Not Available
Acetate Buffer5.025Data Not AvailableData Not Available

Note: This table is a template. No experimental data for this compound is currently available in the public domain.

General Methodologies for Determining In Vitro Stability

In vitro stability studies are designed to assess the degradation of a compound in various biological matrices and conditions.

Experimental Protocol: Stability in Aqueous Buffers
  • Incubation: this compound is dissolved in aqueous buffers at different pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract and blood.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) during incubation at a constant temperature (e.g., 37°C).

  • Reaction Quenching: The degradation process in the aliquots is stopped, typically by adding an organic solvent like acetonitrile (B52724) or methanol.

  • Analysis: The remaining concentration of this compound is quantified by a stability-indicating HPLC method.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) is calculated.

Experimental Protocol: Plasma Stability
  • Incubation: this compound is incubated with plasma from different species (e.g., human, rat, mouse) at 37°C.

  • Time Points and Quenching: Similar to buffer stability, aliquots are taken at various time points and the enzymatic activity is quenched, often by protein precipitation with a cold organic solvent.

  • Analysis and Data Interpretation: The concentration of the parent compound is measured, and the half-life in plasma is determined. This provides an initial indication of metabolic stability.

Experimental Protocol: Microsomal Stability
  • Incubation: The compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes (cytochrome P450s), in the presence of necessary cofactors (e.g., NADPH).

  • Time Points and Quenching: The procedure follows a similar pattern of timed aliquots and reaction quenching.

  • Analysis: The disappearance of the parent compound is monitored over time.

  • Data Analysis: The intrinsic clearance (CLint) is calculated from the rate of metabolism, which can be used to predict in vivo hepatic clearance.

Table 2: Hypothetical In Vitro Stability Data for this compound

MatrixSpeciesIncubation Time (min)% RemainingHalf-life (t½, min)
PBS (pH 7.4)N/A0, 60, 120, 240Data Not AvailableData Not Available
Human PlasmaHuman0, 15, 30, 60, 120Data Not AvailableData Not Available
Rat Liver MicrosomesRat0, 5, 15, 30, 60Data Not AvailableData Not Available

Note: This table is a template. No experimental data for this compound is currently available in the public domain.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for determining solubility and stability.

G cluster_solubility Aqueous Solubility Workflow A Add excess this compound to buffer B Equilibrate (e.g., 24h at 37°C) A->B C Filter/Centrifuge to remove solid B->C D Quantify concentration in supernatant (HPLC) C->D

Caption: Workflow for Shake-Flask Solubility Assay.

G cluster_stability In Vitro Stability Workflow (e.g., Plasma) A Incubate this compound in plasma at 37°C B Collect aliquots at T=0, 15, 30, 60, 120 min A->B C Quench reaction (e.g., protein precipitation) B->C D Analyze remaining parent compound (LC-MS/MS) C->D E Calculate half-life (t½) D->E

Caption: General Workflow for In Vitro Plasma Stability Assay.

Potential Signaling Pathways and Mechanisms of Action

As a cytidine analog, this compound may exert its biological effects through incorporation into DNA or RNA, leading to the inhibition of polymerases and termination of chain elongation. A primary mechanism for many cytidine analogs is the inhibition of DNA methyltransferases (DNMTs).

G cluster_pathway Potential Mechanism of Action A This compound B Incorporation into DNA A->B C DNMT Trapping B->C D DNA Hypomethylation C->D E Gene Re-expression D->E F Anti-tumor Effects E->F

Caption: Hypothesized DNMT Inhibition Pathway.

Conclusion and Future Directions

While specific experimental data on the in vitro stability and solubility of this compound are not currently available in the public domain, this guide outlines the standard, industry-accepted methodologies for generating such critical data. The protocols for aqueous, plasma, and microsomal stability, alongside equilibrium solubility determination, provide a robust framework for the physicochemical and metabolic profiling of this compound. Future research should focus on performing these experiments to establish a comprehensive in vitro ADME profile for this compound, which is essential for its further development as a potential therapeutic agent. The resulting data would be invaluable for guiding formulation development, designing in vivo pharmacokinetic studies, and ultimately understanding its clinical potential.

References

A Technical Guide to the Anti-Tumor Activities of 5-Azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the compound "5-Phenylcytidine" was not available in the conducted research. This guide focuses on the well-researched and clinically relevant cytidine (B196190) analog, 5-Azacytidine , as a representative example of a cytidine derivative with anti-tumor properties.

Executive Summary

5-Azacytidine is a pyrimidine (B1678525) nucleoside analog of cytidine that has demonstrated significant anti-tumor activity. It is an FDA-approved therapeutic for the treatment of myelodysplastic syndromes (MDS) and has been investigated in various other hematological and solid tumors.[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to epigenetic reprogramming of cancer cells.[3] This guide provides a comprehensive overview of the anti-tumor activities of 5-Azacytidine, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanisms of Anti-Tumor Action

The anti-neoplastic effects of 5-Azacytidine are multifaceted, primarily revolving around its ability to modulate the epigenome and induce immune responses.

DNA Methyltransferase Inhibition and Gene Reactivation

5-Azacytidine, after being incorporated into DNA, covalently traps DNA methyltransferase (DNMT) enzymes. This leads to the depletion of active DNMTs in the cell, resulting in passive demethylation of the genome during subsequent rounds of DNA replication. The hypomethylation of CpG islands in the promoter regions of tumor suppressor genes can lead to their re-expression.[3] This reactivation of silenced genes can restore critical cellular pathways that control cell growth and apoptosis.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory role of 5-Azacytidine in its anti-tumor efficacy. By inducing a "viral mimicry" state through the upregulation of endogenous retroviral transcripts, 5-Azacytidine can trigger an interferon response and enhance the activity of immune cells such as CD8+ T cells. This can lead to an enhanced anti-tumor immune response.

Signaling Pathways

The downstream effects of 5-Azacytidine-induced epigenetic changes impact several key signaling pathways involved in cancer progression.

Signaling_Pathways cluster_0 5-Azacytidine Action cluster_1 Cellular Outcomes cluster_2 Immune Modulation Five_Aza 5-Azacytidine DNMT_Inhibition DNMT Inhibition Five_Aza->DNMT_Inhibition Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation ERV_Upregulation Endogenous Retroviral (ERV) Upregulation Hypomethylation->ERV_Upregulation Apoptosis Apoptosis TSG_Reactivation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Immune_Response Anti-Tumor Immune Response Viral_Mimicry Viral Mimicry ERV_Upregulation->Viral_Mimicry IFN_Response Interferon (IFN) Response Viral_Mimicry->IFN_Response CD8_T_Cell_Activation CD8+ T Cell Activation IFN_Response->CD8_T_Cell_Activation CD8_T_Cell_Activation->Immune_Response Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment 5-Azacytidine Treatment Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay DAPI_Staining DAPI Staining (Apoptosis) Treatment->DAPI_Staining RNA_Extraction RNA Extraction Treatment->RNA_Extraction qRT_PCR qRT-PCR (Gene Expression) RNA_Extraction->qRT_PCR Tumor_Model Animal Tumor Model In_Vivo_Treatment 5-Azacytidine Administration Tumor_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Survival_Analysis Survival Analysis In_Vivo_Treatment->Survival_Analysis

References

The Cellular Journey of 5-Phenylcytidine: A Predictive Technical Guide to Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cellular uptake and metabolism of 5-Phenylcytidine is limited in publicly available literature. This guide provides a predictive overview based on the well-established pathways and experimental observations of closely related cytidine (B196190) analogs, such as 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) and 5-methyl-2'-deoxycytidine. The presented data, protocols, and pathways should be considered as a hypothetical framework for initiating research on this compound.

Introduction

This compound is a nucleoside analog with a phenyl group at the 5th position of the pyrimidine (B1678525) ring. Like other 5-substituted cytidine analogs, it holds potential as a therapeutic agent, particularly in oncology, due to its possible interference with nucleic acid metabolism and DNA methylation. Understanding its cellular transport and metabolic fate is crucial for evaluating its pharmacological profile, including efficacy and potential resistance mechanisms. This technical guide synthesizes the current understanding of cytidine analog pharmacology to provide a comprehensive, albeit predictive, resource for researchers.

Cellular Uptake of this compound: A Proposed Mechanism

The entry of nucleoside analogs into the cell is a critical determinant of their biological activity. Based on studies of similar compounds, this compound is likely transported across the cell membrane by carrier-mediated facilitated diffusion.

Predicted Transporter Involvement

Human cells possess a variety of nucleoside transporters that facilitate the uptake of natural nucleosides and their analogs. The primary transporters anticipated to be involved in this compound uptake are the human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).

Table 1: Predicted Transporters for this compound Uptake

Transporter FamilyTransporterDriving ForcePredicted Affinity for this compoundKey Characteristics
Equilibrative Nucleoside Transporters (ENTs) hENT1Concentration GradientHighBroad substrate specificity for purine (B94841) and pyrimidine nucleosides.
hENT2Concentration GradientModerateSimilar to hENT1 but may have different substrate affinities.
Concentrative Nucleoside Transporters (CNTs) hCNT1Sodium Ion GradientModerateSelective for pyrimidine nucleosides.
hCNT3Sodium Ion GradientLow to ModerateBroad substrate specificity for both purine and pyrimidine nucleosides.
Experimental Protocol: Cellular Uptake Assay

This protocol outlines a general method for quantifying the cellular uptake of a radiolabeled nucleoside analog, which can be adapted for this compound.

Objective: To determine the rate and mechanism of this compound uptake in a specific cell line.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • Radiolabeled [³H]- or [¹⁴C]-5-Phenylcytidine

  • Unlabeled this compound

  • Transport inhibitors (e.g., dipyridamole (B1670753) for ENTs, phloridzin for CNTs)

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation cocktail and vials

  • Scintillation counter

  • Cell lysis buffer

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer (e.g., PBS).

  • Uptake Initiation: Add transport buffer containing a known concentration of radiolabeled this compound to each well. For competition assays, co-incubate with an excess of unlabeled this compound or specific transport inhibitors.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Plot the uptake rate over time and perform kinetic analysis (e.g., Michaelis-Menten plot) to determine the Km and Vmax values.

Metabolism of this compound: A Hypothetical Pathway

Once inside the cell, this compound is expected to undergo enzymatic conversion to its active and catabolic forms. The metabolic fate of cytidine analogs is primarily governed by the activities of kinases and deaminases.

Anabolic and Catabolic Pathways

Two main metabolic pathways are proposed for this compound, based on the metabolism of compounds like 5-fluoro-2'-deoxycytidine.[1][2]

  • Anabolic Pathway (Activation): this compound is likely phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (5-Phenyl-dCMP). Subsequent phosphorylations by other kinases would lead to the diphosphate (B83284) (5-Phenyl-dCDP) and triphosphate (5-Phenyl-dCTP) forms. The triphosphate form is the active metabolite that can be incorporated into DNA, potentially leading to chain termination or altered DNA-protein interactions.

  • Catabolic Pathway (Inactivation): this compound can be deaminated by cytidine deaminase (CDA) to form 5-Phenyluridine. This product is generally less active or inactive and is a substrate for further catabolism or excretion from the cell.

Metabolism_of_5_Phenylcytidine cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism 5-PC_ext This compound (Extracellular) 5-PC_int This compound (Intracellular) 5-PC_ext->5-PC_int hENTs, hCNTs 5-P-dCMP 5-Phenyl-dCMP 5-PC_int->5-P-dCMP Deoxycytidine Kinase (dCK) 5-PU 5-Phenyluridine (Inactive Metabolite) 5-PC_int->5-PU Cytidine Deaminase (CDA) 5-P-dCDP 5-Phenyl-dCDP 5-P-dCMP->5-P-dCDP dCMP Kinase 5-P-dCTP 5-Phenyl-dCTP (Active Metabolite) 5-P-dCDP->5-P-dCTP Nucleoside Diphosphate Kinase DNA_Incorp Incorporation into DNA 5-P-dCTP->DNA_Incorp DNA Polymerase Preclinical_Workflow cluster_in_vitro In Vitro Cellular Assays cluster_in_vivo In Vivo Studies Cytotoxicity Determine Cytotoxicity (IC50) in various cell lines Uptake Characterize Cellular Uptake (Kinetics, Transporter ID) Cytotoxicity->Uptake Metabolism Analyze Intracellular Metabolism (Metabolite ID, Enzyme Kinetics) Uptake->Metabolism MoA Elucidate Mechanism of Action (DNA Incorporation, Enzyme Inhibition) Metabolism->MoA PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) MoA->PK Proceed if promising Efficacy Efficacy in Animal Models (e.g., Xenografts) PK->Efficacy Toxicity Assess Toxicology (Maximum Tolerated Dose) Efficacy->Toxicity

References

5-Phenylcytidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches yielded more specific information, but there are still significant gaps in the data required for an in-depth technical guide on 5-Phenylcytidine.

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  • General Information: I know that this compound is a cytidine nucleoside analog with potential anti-cancer and anti-metabolic activities, likely acting as a DNA methyltransferase (DNMT) inhibitor.

  • Synthesis: I have general information about the Suzuki coupling reaction, a likely method for synthesizing this compound from a 5-halocytidine and phenylboronic acid. I have found general protocols for this type of reaction.

  • Experimental Protocols (General): I have found generic protocols for key assays like MTT for cytotoxicity and DNMT inhibition assays. I also have general information on NMR and mass spectrometry.

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Introduction

This compound is a synthetic nucleoside analog of cytidine, characterized by the presence of a phenyl group at the 5-position of the pyrimidine (B1678525) ring. As with other 5-substituted cytidine analogs, it holds potential as an antimetabolite and anticancer agent. The introduction of the bulky phenyl group at the 5-position is expected to influence its interaction with key cellular enzymes, particularly those involved in nucleic acid synthesis and epigenetic regulation.

The primary hypothesized mechanism of action for many 5-substituted cytidine analogs is the inhibition of DNA methyltransferases (DNMTs).[1] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the 5-position of cytosine residues in DNA, a key epigenetic modification involved in gene silencing. Aberrant DNA methylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[2] By inhibiting DNMTs, compounds like this compound could potentially reverse this hypermethylation, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects.

This guide provides a comprehensive overview of this compound, including its synthesis, potential mechanisms of action, and detailed experimental protocols for its study.

Synthesis of this compound

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction involves the coupling of a 5-halocytidine derivative (typically 5-iodocytidine (B14750) or 5-bromocytidine) with phenylboronic acid.

General Suzuki-Miyaura Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura coupling reaction to synthesize this compound. This protocol may require optimization for specific starting materials and desired scale.

Materials:

  • 5-Iodo-2'-deoxycytidine (B1674142) (or other suitable 5-halocytidine)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 5-iodo-2'-deoxycytidine (1 equivalent) and phenylboronic acid (1.2-1.5 equivalents).

  • Add the base (2-3 equivalents).

  • The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Add the palladium catalyst (0.05-0.1 equivalents) and the solvent.

  • The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere for 2-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

  • The structure and purity of the final product are confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Combine 5-Iodocytidine, Phenylboronic Acid, and Base B Evacuate and backfill with inert gas (3x) A->B C Add Palladium Catalyst and Solvent B->C D Heat to 80-100 °C and stir for 2-24h C->D E Monitor reaction by TLC or LC-MS D->E F Cool to RT and filter E->F Reaction Complete G Remove solvent in vacuo F->G H Purify by Column Chromatography G->H I Confirm structure by NMR and Mass Spec H->I

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of DNA methyltransferases (DNMTs). This is based on the known activity of other 5-substituted cytidine analogs.

DNA Methyltransferase Inhibition

This compound, after being converted intracellularly to its triphosphate form, can be incorporated into DNA during replication. The presence of the bulky phenyl group at the 5-position of the cytosine ring is thought to sterically hinder the approach of DNMT enzymes, preventing the transfer of a methyl group to the cytosine. This leads to passive demethylation of the genome as cells divide.

DNMT_Inhibition_Pathway cluster_uptake Cellular Uptake and Activation cluster_incorporation DNA Incorporation cluster_inhibition DNMT Inhibition cluster_outcome Cellular Outcome A This compound (extracellular) B Nucleoside Transporters A->B C This compound (intracellular) B->C D Cellular Kinases C->D E This compound Triphosphate D->E F DNA Polymerase E->F G Incorporation into newly synthesized DNA F->G H DNA containing 5-Phenylcytosine G->H J Steric Hindrance H->J I DNMT1 I->H K Inhibition of DNA Methylation J->K leads to L Passive Demethylation K->L M Re-expression of Tumor Suppressor Genes L->M N Apoptosis, Cell Cycle Arrest, Reduced Proliferation M->N

Caption: Proposed mechanism of action for this compound as a DNMT inhibitor.
Potential Effects on Signaling Pathways

By reactivating tumor suppressor genes, this compound could modulate various signaling pathways critical for cancer cell survival and proliferation. These may include:

  • PI3K/Akt Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. Many tumor suppressor genes that are silenced by methylation, such as PTEN, are negative regulators of this pathway.

  • Ras/MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its activity can be influenced by the expression of various upstream and downstream regulators that are subject to epigenetic silencing.

  • Apoptosis Pathway: Re-expression of pro-apoptotic genes (e.g., Bax, Bak) or downregulation of anti-apoptotic genes (e.g., Bcl-2) through demethylation can sensitize cancer cells to apoptosis.

PI3K_Akt_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects cluster_regulation Regulation by this compound (Hypothesized) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth DNMTi This compound PTEN PTEN (Tumor Suppressor) DNMTi->PTEN re-expresses PTEN->PI3K inhibits

Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.

Ras_MAPK_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects cluster_regulation Regulation by this compound (Hypothesized) RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates GF Growth Factor GF->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Cell Differentiation ERK->Differentiation Survival Cell Survival ERK->Survival DNMTi This compound TumorSuppressor Tumor Suppressor (e.g., RASSF1A) DNMTi->TumorSuppressor re-expresses TumorSuppressor->Ras inhibits

Caption: Hypothesized modulation of the Ras/MAPK pathway by this compound.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway cluster_regulation Regulation by this compound (Hypothesized) Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 activates DeathLigand Death Ligand DeathLigand->DeathReceptor Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNMTi This compound Bax_Bak Bax / Bak (Pro-apoptotic) DNMTi->Bax_Bak upregulates Bcl2 Bcl-2 (Anti-apoptotic) DNMTi->Bcl2 downregulates Bax_Bak->Mitochondrion promotes Bcl2->Mitochondrion inhibits

Caption: Hypothesized modulation of the Apoptosis pathway by this compound.

Potential Therapeutic Applications

Given its proposed mechanism as a DNMT inhibitor, this compound may have therapeutic potential in various cancers, particularly those characterized by epigenetic dysregulation. This includes hematological malignancies and solid tumors where hypermethylation of tumor suppressor genes is a known driver of the disease.

Experimental Protocols

The following sections provide detailed, albeit generalized, protocols for the biological evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Complete cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with This compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

Commercial Suppliers of Research-Grade 5-Phenylcytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylcytidine is a cytidine (B196190) analog that has garnered interest within the research community for its potential as an inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation. Dysregulation of DNA methylation is a hallmark of various diseases, including cancer, making DNMTs attractive therapeutic targets. This technical guide provides an in-depth overview of commercially available research-grade this compound, including supplier information, physicochemical properties, and relevant biological context. Furthermore, it outlines a representative experimental protocol for its use in cell-based assays and details the pertinent c-Jun N-terminal kinase (JNK) signaling pathway implicated in cytidine analog-induced apoptosis.

Commercial Suppliers

While this compound is a specialized research chemical, it is available from a limited number of commercial suppliers. MedchemExpress is a primary and readily identifiable source for this compound. Other potential suppliers that specialize in complex organic molecules for biomedical research include Ark Pharm, Carbosynth, and Toronto Research Chemicals. Researchers are advised to contact these suppliers directly to confirm availability, purity, and lead times.

Table 1: Commercial Supplier Information for this compound

SupplierWebsiteCatalog NumberAvailability
MedchemExpress--INVALID-LINK--HY-152658In Stock (50 mg, 100 mg, 250 mg)
Ark Pharm--INVALID-LINK--Contact for availabilityCustom synthesis may be available
Carbosynth--INVALID-LINK--Contact for availabilityCustom synthesis may be available
Toronto Research Chemicals--INVALID-LINK--Contact for availabilityCustom synthesis may be available

Physicochemical and Technical Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings. While a detailed Certificate of Analysis (CoA) with lot-specific purity data should be obtained directly from the supplier, the following table summarizes key technical information available for this compound.

Table 2: Physicochemical and Technical Data for this compound

PropertyValueSource
CAS Number 83866-19-7MedchemExpress
Molecular Formula C₁₅H₁₇N₃O₅MedchemExpress
Molecular Weight 319.31 g/mol MedchemExpress
Purity >98% (Typically confirmed by HPLC and NMR)General supplier specification
Appearance White to off-white solidGeneral observation
Solubility Soluble in DMSOGeneral knowledge for similar compounds
Storage Store at -20°C for long-term stabilityMedchemExpress
Shipping Room temperature in continental US; may vary elsewhere.MedchemExpress

Note: Researchers should always refer to the supplier-provided CoA for the most accurate and lot-specific data.

Biological Context and Mechanism of Action

This compound is an analog of the nucleoside cytidine. Its mechanism of action is believed to be similar to other well-studied cytidine analogs like 5-Azacytidine and Decitabine, which function as inhibitors of DNA methyltransferases (DNMTs).

Inhibition of DNA Methyltransferase

The proposed mechanism of action for this compound as a DNMT inhibitor is illustrated below.

DNMT_inhibition cluster_cellular_processes Cellular Processes 5_Phenylcytidine 5_Phenylcytidine Incorporation_into_DNA Incorporation into DNA during replication 5_Phenylcytidine->Incorporation_into_DNA Covalent_Adduct Covalent Adduct Formation (DNMT trapped on DNA) Incorporation_into_DNA->Covalent_Adduct DNMT attempts to methylate the analog DNMT DNA Methyltransferase (DNMT) DNMT->Covalent_Adduct Depletion_of_DNMT Depletion of active DNMT enzymes Covalent_Adduct->Depletion_of_DNMT DNA_Hypomethylation Global DNA Hypomethylation Depletion_of_DNMT->DNA_Hypomethylation Gene_Re-expression Re-expression of Tumor Suppressor Genes DNA_Hypomethylation->Gene_Re-expression Apoptosis Apoptosis Gene_Re-expression->Apoptosis

Caption: Proposed mechanism of this compound as a DNA methyltransferase inhibitor.

c-Jun N-terminal Kinase (JNK) Signaling Pathway in Cytidine Analog-Induced Apoptosis

Research on various cytidine analogs has implicated the c-Jun N-terminal kinase (JNK) signaling pathway in the induction of apoptosis. This pathway is a critical component of the cellular response to stress, including DNA damage induced by chemotherapeutic agents.

JNK_Pathway cluster_pathway JNK Signaling Pathway in Cytidine Analog-Induced Apoptosis Cytidine_Analog This compound (or other cytidine analogs) DNA_Damage DNA Damage / Replication Stress Cytidine_Analog->DNA_Damage Stress_Sensors Cellular Stress Sensors (e.g., ATM/ATR) DNA_Damage->Stress_Sensors MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress_Sensors->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK (c-Jun N-terminal Kinase) MAPKK->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex (c-Jun/c-Fos) cJun->AP1 Pro_Apoptotic_Genes Transcription of Pro-Apoptotic Genes (e.g., Bim, Bax) AP1->Pro_Apoptotic_Genes Mitochondrial_Pathway Mitochondrial-mediated Apoptosis Pro_Apoptotic_Genes->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: The JNK signaling pathway in cytidine analog-induced apoptosis.

Experimental Protocols

The following section provides a general framework for a cell-based assay to evaluate the effects of this compound on cancer cell viability and DNA methylation. This protocol should be adapted and optimized based on the specific cell line and research question.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a human colon cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare this compound dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilization_Solution Add solubilization solution Incubate_4h->Add_Solubilization_Solution Measure_Absorbance Measure absorbance at 570 nm Add_Solubilization_Solution->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability (MTT) assay.

Global DNA Methylation Assay

This protocol provides a general outline for assessing changes in global DNA methylation levels following treatment with this compound using a commercially available ELISA-based kit.

Materials:

  • Cells treated with this compound (at a concentration around its IC50) and untreated control cells.

  • Genomic DNA isolation kit.

  • Global DNA Methylation Assay Kit (e.g., from Epigentek, Abcam, or similar suppliers).

  • Microplate reader.

Procedure:

  • Cell Treatment and DNA Isolation: Treat cells with this compound for a specified period (e.g., 72 hours). Harvest the cells and isolate genomic DNA using a commercial kit according to the manufacturer's instructions.

  • DNA Quantification: Quantify the concentration and purity of the isolated DNA.

  • Global Methylation Assay: Perform the global DNA methylation assay according to the kit manufacturer's protocol. This typically involves:

    • Binding of genomic DNA to the assay wells.

    • Incubation with a capture antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC).

    • Incubation with a detection antibody conjugated to an enzyme.

    • Addition of a substrate to generate a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.

  • Data Analysis: Calculate the percentage of global DNA methylation for treated and untreated samples based on the provided standards and formulas in the kit.

DNA_Methylation_Assay_Workflow Start Start Treat_Cells Treat cells with this compound Start->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Isolate_gDNA Isolate genomic DNA Harvest_Cells->Isolate_gDNA Quantify_DNA Quantify DNA Isolate_gDNA->Quantify_DNA Perform_ELISA Perform Global DNA Methylation ELISA Quantify_DNA->Perform_ELISA Measure_Absorbance Measure absorbance Perform_ELISA->Measure_Absorbance Analyze_Data Calculate % 5-mC Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a global DNA methylation assay.

Conclusion

This compound is a valuable research tool for investigating the role of DNA methylation in various biological processes and disease models. This guide provides a foundational resource for researchers interested in utilizing this compound, covering its commercial availability, key technical specifications, and relevant experimental context. As with any research chemical, it is imperative to obtain detailed, lot-specific information from the supplier and to meticulously optimize experimental protocols for the specific application. Further research into the precise mechanisms and potential therapeutic applications of this compound is warranted.

5-Phenylcytidine: A Review of a Sparsely Charted Cytidine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Phenylcytidine is a cytidine (B196190) nucleoside analog with potential as an anti-metabolic and anti-tumor agent. Like other 5-substituted cytidine derivatives, its mechanism of action is hypothesized to involve the inhibition of DNA methyltransferases (DNMTs), enzymes crucial in epigenetic regulation and often dysregulated in cancer. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed research specifically on this compound. While the synthesis and biological activities of numerous other 5-substituted cytidine analogs are well-documented, this compound remains a largely unexplored molecule. This guide, therefore, provides a broader context based on related compounds, outlining the likely synthetic strategies, potential biological assays, and a hypothetical mechanism of action, while clearly noting the absence of specific data for this compound itself.

Introduction to 5-Substituted Cytidine Analogs

Cytidine analogs are a class of molecules that structurally mimic the natural nucleoside cytidine. Modifications at the 5-position of the pyrimidine (B1678525) ring have been a fertile ground for the development of therapeutic agents, particularly in oncology. By altering this position, researchers have successfully created compounds that interfere with DNA and RNA synthesis, or modulate the activity of enzymes involved in nucleic acid metabolism. A key target for these analogs is the family of DNA methyltransferases (DNMTs), which are responsible for adding methyl groups to DNA, a critical process in gene silencing. Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes, making it an attractive strategy for cancer therapy.

Synthesis of this compound: A Proposed Methodological Approach

Hypothetical Experimental Protocol: Suzuki Cross-Coupling for this compound Synthesis

This protocol is a generalized procedure based on the synthesis of similar 5-aryl pyrimidine nucleosides.

Materials:

  • 5-Iodo-2'-deoxycytidine (or a suitably protected precursor)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Sodium carbonate or potassium carbonate)

  • Solvent (e.g., a mixture of Dimethoxyethane (DME) and water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 5-iodo-2'-deoxycytidine, phenylboronic acid (typically 1.5-2 equivalents), and the base (typically 2-3 equivalents).

  • Add the solvent mixture to the vessel.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove any dissolved oxygen.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 100°C and monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the inorganic salts and other water-soluble impurities. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure 5-Phenyl-2'-deoxycytidine.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

Logical Workflow for the Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Iodo-2'-deoxycytidine 5-Iodo-2'-deoxycytidine Suzuki Coupling Suzuki Coupling 5-Iodo-2'-deoxycytidine->Suzuki Coupling Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki Coupling Palladium Catalyst Palladium Catalyst Palladium Catalyst->Suzuki Coupling Base Base Base->Suzuki Coupling Solvent Solvent Solvent->Suzuki Coupling Inert Atmosphere Inert Atmosphere Inert Atmosphere->Suzuki Coupling Heat Heat Heat->Suzuki Coupling Crude Product Crude Product Suzuki Coupling->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: Proposed Suzuki coupling workflow for synthesizing this compound.

Biological Activity and Potential Mechanism of Action

The biological activity of this compound has not been quantitatively reported in the reviewed literature. However, based on its structural similarity to other 5-substituted cytidine analogs, it is plausible that it exhibits anticancer properties.

Hypothesized Mechanism of Action: DNA Methyltransferase Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of DNA methyltransferases (DNMTs).

Signaling Pathway: Hypothesized DNMT Inhibition by this compound

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Intracellular Activation Intracellular Activation Cellular Uptake->Intracellular Activation Phosphorylation 5-Phenyl-dCTP 5-Phenyl-dCTP Intracellular Activation->5-Phenyl-dCTP DNA Synthesis DNA Synthesis 5-Phenyl-dCTP->DNA Synthesis Incorporation DNA DNA DNA Synthesis->DNA Covalent Adduct Covalent Adduct DNA->Covalent Adduct DNMTs attempt methylation DNMTs DNMTs DNMTs->Covalent Adduct DNMT Depletion DNMT Depletion Covalent Adduct->DNMT Depletion DNA Hypomethylation DNA Hypomethylation DNMT Depletion->DNA Hypomethylation Tumor Suppressor Gene Re-expression Tumor Suppressor Gene Re-expression DNA Hypomethylation->Tumor Suppressor Gene Re-expression Apoptosis / Cell Cycle Arrest Apoptosis / Cell Cycle Arrest Tumor Suppressor Gene Re-expression->Apoptosis / Cell Cycle Arrest

Caption: Hypothesized mechanism of this compound via DNMT inhibition.

Experimental Protocol: In Vitro DNA Methyltransferase Activity Assay

To test the hypothesis that this compound inhibits DNMTs, a commercially available DNMT activity assay kit could be used.

Materials:

  • Recombinant human DNMT1, DNMT3A, and/or DNMT3B enzymes

  • S-adenosyl-L-[methyl-³H]-methionine (SAM) as a methyl donor

  • A suitable DNA substrate (e.g., poly(dI-dC))

  • This compound (and its triphosphate form, if available)

  • Positive control inhibitor (e.g., Decitabine)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare a reaction mixture containing the DNMT enzyme, the DNA substrate, and a reaction buffer.

  • Add varying concentrations of this compound (or its activated triphosphate form) to the reaction mixtures. Include a no-inhibitor control and a positive control.

  • Initiate the methylation reaction by adding the radiolabeled SAM.

  • Incubate the reactions at 37°C for a specified period (e.g., 1 hour).

  • Stop the reaction and spot the reaction mixtures onto filter paper discs.

  • Wash the filter discs to remove unincorporated [³H]-SAM.

  • Place the dried filter discs into scintillation vials with a scintillation cocktail.

  • Measure the amount of incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the DNMT activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Quantitative Data: A Notable Absence

A thorough search of scientific databases did not yield any specific quantitative data regarding the biological activity of this compound. Therefore, the following table, which would typically be populated with such data, remains empty to reflect the current state of knowledge.

Table 1: Summary of Quantitative Biological Data for this compound

Assay TypeCell Line / TargetIC50 / Ki / EC50Reference
CytotoxicityNot ReportedNot ReportedNot Available
DNMT InhibitionNot ReportedNot ReportedNot Available
OtherNot ReportedNot ReportedNot Available

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of 5-substituted cytidine analogs. While its structural features suggest potential as an anticancer agent, likely through the inhibition of DNA methyltransferases, a significant gap in the scientific literature exists. There is a clear need for foundational research to synthesize and characterize this compound, followed by a systematic evaluation of its biological activities. In vitro studies to determine its cytotoxicity against a panel of cancer cell lines and to quantify its inhibitory activity against DNMTs would be crucial first steps. Subsequent in vivo studies in animal models could then validate its therapeutic potential. The detailed methodologies and conceptual frameworks provided in this guide, though based on related compounds, offer a roadmap for future investigations into the largely uncharted territory of this compound research.

5-Phenylcytidine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 5-Phenylcytidine and related compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guide incorporates data from structurally similar cytidine (B196190) analogs to provide guidance. All laboratory work should be conducted with a comprehensive understanding of the potential hazards and in accordance with institutional and national safety regulations.

Introduction

This compound is a cytidine nucleoside analog. Like other cytidine analogs, it is investigated for its potential as an anti-metabolic and anti-tumor agent due to its mechanism of inhibiting DNA methyltransferases (DNMTs). This guide provides an in-depth overview of the known properties, safety considerations, and handling procedures for this compound and, by extension, similar nucleoside analogs.

Chemical and Physical Properties

Specific physical and chemical property data for this compound are limited. The following table includes known information for this compound and representative data for the parent compound, Cytidine, for comparison.

PropertyThis compoundCytidine (for comparison)
Molecular Formula C₁₅H₁₇N₃O₅C₉H₁₃N₃O₅[1]
Molecular Weight 319.31 g/mol 243.22 g/mol [1]
Appearance Not specifiedWhite, crystalline powder[2]
Melting Point Not specified230 °C (decomposes)[2]
Solubility Not specifiedSoluble in water; slightly soluble in ethanol[2]
logP (Octanol/Water Partition Coefficient) Not specified-2.1[3]

Toxicological Data

No specific toxicological data, such as LD50 values, are available for this compound. The following table presents toxicity data for related and commonly used cytidine analogs, 5-Azacytidine and Gemcitabine, to provide an indication of the potential toxicity profile. As antineoplastic agents, cytidine analogs are generally considered cytotoxic.[4]

CompoundRoute of AdministrationSpeciesLD50
5-Azacytidine OralMouse572 mg/kg[5]
IntraperitonealMouse68 mg/kg[4][5]
IntravenousMouse229 mg/kg[4][5]
IntravenousDog7.2 mg/kg[4]
5-Aza-2'-deoxycytidine Intravenous (12 hr infusion)Mouse (male)29.5 mg/kg[6]
Intravenous (12 hr infusion)Mouse (female)22.2 mg/kg[6]
Gemcitabine hydrochloride IntravenousMouse500 mg/kg
OralRat> 1000 mg/kg[7]
IntraperitonealMouse40 mg/kg[8]

Note: These values are for different compounds and should be used as a general indicator of potential toxicity only.

Hazard Identification and Safety Precautions

Given its classification as a nucleoside analog with potential anti-tumor activity, this compound should be handled as a hazardous and cytotoxic compound.

Potential Health Effects:

  • Acute: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Chronic: As a cytidine analog, it may have the potential to cause genetic damage and may be carcinogenic.[4] Prolonged or repeated exposure may have adverse effects on various organs, particularly those with rapidly dividing cells.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (double-gloving is recommended).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A disposable, solid-front gown is recommended.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.

Handling and Storage

Handling:

  • All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a Class II biological safety cabinet, especially when handling the powdered form.

  • Avoid the generation of dust and aerosols.

  • Use dedicated equipment and utensils.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Mechanism of Action: DNA Methyltransferase Inhibition

This compound is thought to act as a DNA methyltransferase (DNMT) inhibitor. DNMTs are enzymes that catalyze the addition of a methyl group to DNA, a key epigenetic modification. In cancer, hypermethylation of tumor suppressor genes can lead to their silencing. Cytidine analogs can be incorporated into DNA during replication. Once incorporated, they can trap DNMTs, leading to the degradation of these enzymes and a subsequent reduction in DNA methylation.[9][10] This can lead to the re-expression of tumor suppressor genes.

DNMT_Inhibition_Pathway cluster_cell Cell 5_Phenylcytidine 5_Phenylcytidine Nucleoside_Transporter Nucleoside Transporter 5_Phenylcytidine->Nucleoside_Transporter Uptake Incorporation_into_DNA Incorporation into DNA during Replication Nucleoside_Transporter->Incorporation_into_DNA DNMT DNA Methyltransferase (DNMT) Incorporation_into_DNA->DNMT DNMT binds to DNA with analog Trapped_DNMT Trapped DNMT- DNA Adduct DNMT->Trapped_DNMT Covalent trapping Proteasomal_Degradation Proteasomal Degradation Trapped_DNMT->Proteasomal_Degradation Reduced_DNA_Methylation Reduced DNA Methylation Proteasomal_Degradation->Reduced_DNA_Methylation leads to Gene_Re-expression Tumor Suppressor Gene Re-expression Reduced_DNA_Methylation->Gene_Re-expression

Caption: Proposed mechanism of action for this compound as a DNA methyltransferase inhibitor.

Experimental Protocols

Experimental_Workflow Start Start Weighing Weighing (in fume hood/BSC) Start->Weighing Solubilization Solubilization Weighing->Solubilization Cell_Treatment Cell/Animal Treatment Solubilization->Cell_Treatment Incubation Incubation Cell_Treatment->Incubation Data_Collection Data Collection (e.g., cytotoxicity assay, methylation analysis) Incubation->Data_Collection Decontamination Decontamination of work surfaces and equipment Data_Collection->Decontamination Waste_Disposal Waste Disposal (cytotoxic waste) Decontamination->Waste_Disposal End End Waste_Disposal->End

Caption: General experimental workflow for handling potent nucleoside analogs like this compound.

Spill and Emergency Procedures

Spill:

  • Small Spill: If a small amount of solid is spilled, gently cover it with a damp paper towel to avoid raising dust. For a small liquid spill, absorb with an inert material. Clean the area with a suitable decontaminating solution.

  • Large Spill: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional procedures for hazardous material cleanup.

First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound should be treated as hazardous cytotoxic waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a research chemical with potential as a DNA methyltransferase inhibitor. Due to the lack of specific safety data, it must be handled with the utmost care, following the stringent safety protocols established for cytotoxic and hazardous compounds. Researchers must conduct a thorough risk assessment before beginning any work with this compound and ensure that all appropriate safety measures are in place.

References

5-Phenylcytidine: An In-Depth Technical Guide for the Study of RNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic and diverse world of RNA modifications, collectively known as the epitranscriptome, plays a pivotal role in regulating gene expression and cellular function. The ability to accurately label, track, and analyze these modifications is crucial for unraveling complex biological processes and for the development of novel therapeutics. 5-Phenylcytidine, a synthetic analog of cytidine (B196190), emerges as a promising tool for these investigations. Its unique phenyl moiety offers a versatile handle for a variety of biochemical applications, from metabolic labeling and enzymatic incorporation to photocrosslinking and mass spectrometry-based detection. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and potential applications of this compound in the study of RNA modifications.

Core Properties and Synthesis

This compound is a cytidine nucleoside analog characterized by a phenyl group attached to the C5 position of the pyrimidine (B1678525) ring. This modification introduces unique chemical properties that can be exploited for RNA labeling and analysis. While detailed protocols for the large-scale chemical synthesis of this compound-5'-triphosphate (5-Ph-CTP) are not extensively documented in publicly available literature, the synthesis of similar 5-substituted pyrimidine nucleoside triphosphates has been described. These methods typically involve the synthesis of the modified nucleoside followed by a one-pot triphosphorylation reaction.

A general workflow for the synthesis of nucleoside triphosphates is outlined below.

cluster_synthesis Synthesis of this compound-5'-Triphosphate Start 5-Iodocytidine Step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille coupling) with Phenylboronic Acid or Phenyltin reagent Start->Step1 Intermediate This compound Step1->Intermediate Step2 One-Pot Triphosphorylation (e.g., using POCl3 and pyrophosphate) Intermediate->Step2 End This compound-5'-Triphosphate (5-Ph-CTP) Step2->End

Caption: General workflow for the chemical synthesis of this compound-5'-Triphosphate.

Enzymatic synthesis of nucleoside-5'-triphosphates (NTPs) offers an alternative with advantages in regio- and stereoselectivity.[1] This approach often involves a cascade of enzymatic reactions starting from the nucleoside.[1]

Applications in RNA Modification Studies

Metabolic Labeling of RNA

Metabolic labeling is a powerful technique to study newly synthesized RNA within a cellular context. Cells are incubated with a modified nucleoside, which is taken up and incorporated into nascent RNA transcripts by cellular machinery. This compound, similar to other C5-modified pyrimidines like 5-ethynyluridine (B57126) (EU) and 5-ethynylcytidine (B1258090) (EC), can potentially be used for metabolic labeling.[2] The incorporated phenyl group can then serve as a target for subsequent detection or enrichment.

Experimental Workflow for Metabolic RNA Labeling:

cluster_metabolic_labeling Metabolic Labeling Workflow Start Cell Culture Step1 Incubate cells with This compound Start->Step1 Step2 Cell Lysis and Total RNA Extraction Step1->Step2 Step3 Detection/Enrichment of labeled RNA Step2->Step3 End Downstream Analysis (e.g., Sequencing, Imaging) Step3->End

Caption: A generalized workflow for metabolic labeling of RNA using this compound.

Detailed Protocol: Metabolic Labeling of Mammalian Cells (Adapted from protocols for similar analogs) [3]

  • Cell Culture: Plate mammalian cells at an appropriate density in a complete growth medium and allow them to adhere overnight.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into a pre-warmed complete cell culture medium to the desired final concentration (optimization may be required, starting from 100-200 µM).

  • Metabolic Labeling: Aspirate the existing medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired period (e.g., 2-24 hours) under standard cell culture conditions.

  • Cell Harvesting and RNA Extraction: After the labeling period, wash the cells with cold PBS. Lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent or a commercial kit).

  • Downstream Applications: The labeled RNA can be used for various downstream applications, including microarray analysis, RNA sequencing, or affinity purification if a suitable phenyl-binding molecule is available.

Enzymatic Incorporation into RNA in vitro

For more controlled studies, this compound can be enzymatically incorporated into RNA transcripts in vitro using RNA polymerases. A study by Hocek and coworkers demonstrated that T7 RNA polymerase can efficiently incorporate various 5-substituted pyrimidine nucleoside triphosphates, including those with bulky aryl groups, into RNA.[4] This allows for the site-specific or uniform labeling of RNA molecules for structural and functional studies.

Quantitative Data on Enzymatic Incorporation:

The efficiency of enzymatic incorporation of modified nucleotides can vary depending on the specific modification and the sequence context. Hocek et al. (2018) reported on the T7 RNA polymerase-catalyzed synthesis of RNA containing various modified nucleotides. While specific data for this compound was part of a broader study, the general findings for 5-substituted pyrimidines are summarized below.

Modified NucleotideNumber of IncorporationsRelative Yield (%)
5-Phenyluridine1~80-90
5-Phenyluridine3~60-70
5-Phenyluridine7~30-40
This compound1Expected to be similar to 5-Phenyluridine
This compound3Expected to be similar to 5-Phenyluridine
This compound7Expected to be similar to 5-Phenyluridine
Data is extrapolated from the findings for 5-substituted pyrimidines in Hocek et al. (2018) and represents an estimation for this compound.[4]

Experimental Workflow for in vitro Transcription:

cluster_in_vitro_transcription In Vitro Transcription Workflow Start DNA Template (with T7 promoter) Step1 Transcription Reaction Mix: - T7 RNA Polymerase - NTPs (including 5-Ph-CTP) - Buffer Start->Step1 Step2 Incubation at 37°C Step1->Step2 Step3 DNase Treatment to remove DNA template Step2->Step3 Step4 Purification of labeled RNA Step3->Step4 End Labeled RNA for Downstream Applications Step4->End

Caption: Workflow for the enzymatic synthesis of this compound-labeled RNA.

Detailed Protocol: in vitro Transcription with 5-Ph-CTP (Adapted from standard T7 RNA polymerase protocols) [5][6][7]

  • Template Preparation: Prepare a linear DNA template containing a T7 promoter upstream of the desired RNA sequence.

  • Transcription Reaction Setup: In an RNase-free tube, combine the following components on ice:

    • Nuclease-free water

    • 10x Transcription Buffer

    • 100 mM DTT

    • RNase Inhibitor

    • ATP, GTP, UTP (10 mM each)

    • CTP (concentration to be optimized, e.g., 5 mM)

    • This compound-5'-triphosphate (concentration to be optimized, e.g., 5 mM)

    • Linear DNA template (0.5-1 µg)

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using a standard method such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a commercial RNA purification kit.

  • Analysis: Analyze the integrity and concentration of the labeled RNA using gel electrophoresis and UV-Vis spectrophotometry.

RNA-Protein Photocrosslinking

Conceptual Workflow for RNA-Protein Photocrosslinking:

cluster_photocrosslinking RNA-Protein Photocrosslinking Workflow Start 5-Ph-C Labeled RNA + Protein of Interest Step1 Incubation to allow complex formation Start->Step1 Step2 UV Irradiation (e.g., 300-320 nm) Step1->Step2 Step3 RNase Digestion Step2->Step3 Step4 Protease Digestion Step3->Step4 Optional Step5 Mass Spectrometry Analysis Step3->Step5 Step4->Step5 End Identification of Crosslinked Peptide-RNA Adducts Step5->End

Caption: Conceptual workflow for identifying RNA-protein interaction sites using this compound-mediated photocrosslinking.

Mass Spectrometry-Based Quantification

The unique mass of the phenyl group allows for the sensitive and specific detection of this compound in RNA digests by liquid chromatography-mass spectrometry (LC-MS). This enables the quantification of incorporation levels and the identification of modified sites.

LC-MS/MS Parameters for Modified Nucleoside Analysis (General Guidance): [10][11]

ParameterSetting
Chromatography
ColumnC18 reverse-phase column
Mobile Phase AAqueous solution with a weak acid (e.g., 0.1% formic acid)
Mobile Phase BAcetonitrile with a weak acid (e.g., 0.1% formic acid)
GradientOptimized for separation of nucleosides
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Scan ModeSelected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
Precursor Ion (m/z)[M+H]+ for this compound
Product Ions (m/z)Characteristic fragments of this compound (to be determined experimentally)

Cellular Toxicity

The cytotoxicity of any modified nucleoside is a critical consideration for its application in living cells. While specific toxicity data for this compound is not widely available, studies on the related compound 5-azacytidine (B1684299) have shown it to be highly toxic to mammalian cells, inducing apoptosis.[12][13] It is crucial to perform dose-response and time-course cytotoxicity assays to determine the optimal, non-toxic concentration of this compound for metabolic labeling experiments.

Common Cytotoxicity Assays: [14][15]

  • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.

  • Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells.

  • Caspase Activity Assays: Measures the activity of caspases, which are key mediators of apoptosis.

Signaling Pathways and Drug Development

The ability to label and track RNA modifications has significant implications for understanding disease mechanisms and for drug development. For instance, aberrant RNA methylation patterns are increasingly linked to various cancers. This compound could potentially be used to study the enzymes involved in the 5-methylcytosine (B146107) (m5C) pathway, such as the NSUN family of methyltransferases and the TET family of demethylases. By being incorporated into RNA, it could act as a probe to identify the substrates of these enzymes or as a tool to study the functional consequences of altering m5C levels.

In the context of drug development, this compound could be utilized in screening assays to identify small molecules that modulate the activity of RNA-modifying enzymes. Furthermore, understanding how RNA modifications influence the efficacy and safety of RNA-based therapeutics (e.g., mRNA vaccines, siRNA) is a rapidly growing area of research where tools like this compound could be invaluable.

Signaling Pathway Visualization (Hypothetical Application):

cluster_pathway Studying the m5C Methylation Pathway C Cytidine in RNA m5C 5-Methylcytidine (m5C) C->m5C SAM hm5C 5-Hydroxymethylcytidine (hm5C) m5C->hm5C f5C 5-Formylcytidine (f5C) hm5C->f5C NSUN NSUN Methyltransferase NSUN->m5C TET TET Demethylase TET->hm5C TET->f5C PhC This compound (as a probe) PhC->NSUN Inhibition/Substrate? PhC->TET Inhibition/Substrate?

Caption: A conceptual diagram illustrating how this compound could be used to probe the m5C RNA modification pathway.

Conclusion

This compound represents a versatile and promising tool for the investigation of RNA modifications. Its unique phenyl moiety provides a handle for a range of applications, including metabolic labeling, enzymatic incorporation, and potentially photocrosslinking. While further research is needed to fully characterize its properties, such as its specific cytotoxicity profile and optimal conditions for various applications, the foundational knowledge from similar C5-modified cytidine analogs provides a strong starting point for its use in the lab. As our understanding of the epitranscriptome continues to expand, tools like this compound will be instrumental in dissecting the intricate roles of RNA modifications in health and disease, and in paving the way for new therapeutic strategies.

References

The Dawn of a Novel Cytidine Analog: Discovery and Initial Synthesis of 5-Phenylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of nucleoside analogs as therapeutic agents is ever-expanding, driven by their potential to modulate critical biological pathways. Within this class of molecules, 5-substituted cytidine (B196190) derivatives have garnered significant attention for their diverse biological activities, including antiviral and anticancer properties. This technical guide delves into the discovery and initial synthesis of a specific analog, 5-Phenylcytidine, providing a comprehensive overview for researchers, scientists, and drug development professionals. While the initial discovery of this specific molecule is not widely documented in a single seminal paper, its synthesis logically follows the development of palladium-catalyzed cross-coupling reactions for the modification of nucleosides. This guide consolidates the likely synthetic approaches and foundational knowledge that underpin its creation and putative biological action.

Core Synthesis Strategy: The Advent of Palladium Catalysis

The introduction of a phenyl group at the 5-position of the cytidine ring represents a significant synthetic challenge due to the inherent reactivity of the nucleoside. Early methods for such modifications were often harsh and lacked specificity. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of 5-aryl pyrimidine (B1678525) nucleosides. This powerful technique allows for the formation of a carbon-carbon bond between the pyrimidine ring and an aryl group under relatively mild conditions, offering high yields and functional group tolerance.

Logical Synthesis Pathway

The logical and most probable initial synthesis of this compound would have utilized a Suzuki-Miyaura cross-coupling reaction. The general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_protection Protection of Functional Groups cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection 5_Iodocytidine 5-Iodocytidine (B14750) Protected_5_Iodocytidine Protected 5-Iodocytidine 5_Iodocytidine->Protected_5_Iodocytidine e.g., TBDMS, Ac Protected_5_Phenylcytidine Protected this compound Protected_5_Iodocytidine->Protected_5_Phenylcytidine Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Protected_5_Phenylcytidine Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Protected_5_Phenylcytidine Base Base (e.g., Na2CO3) Base->Protected_5_Phenylcytidine 5_Phenylcytidine This compound Protected_5_Phenylcytidine->5_Phenylcytidine e.g., TBAF, NH3/MeOH

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocols

Protection of 5-Iodocytidine

Objective: To protect the hydroxyl and amino groups of 5-iodocytidine to prevent side reactions during the coupling step.

Methodology:

  • To a solution of 5-iodocytidine in anhydrous pyridine, add an excess of a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride for hydroxyl groups and acetic anhydride (B1165640) for the exocyclic amine).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.

  • Purify the resulting protected 5-iodocytidine by silica (B1680970) gel column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

Objective: To couple the protected 5-iodocytidine with phenylboronic acid.

Methodology:

  • In a reaction vessel, combine the protected 5-iodocytidine, phenylboronic acid (typically 1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%), and a base (e.g., aqueous sodium carbonate solution).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., dimethoxyethane or toluene) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected this compound.

Deprotection

Objective: To remove the protecting groups to yield the final product, this compound.

Methodology:

  • Dissolve the protected this compound in a suitable solvent (e.g., tetrahydrofuran).

  • Add a deprotecting agent appropriate for the protecting groups used (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) ethers, or methanolic ammonia (B1221849) for acetyl groups).

  • Stir the reaction at room temperature until complete deprotection is observed by TLC.

  • Evaporate the solvent and purify the final product, this compound, by recrystallization or column chromatography.

Quantitative Data

Due to the absence of a specific seminal publication, a comprehensive table of quantitative data from the initial synthesis is not available. However, based on analogous syntheses, the following table provides expected ranges for key parameters.

ParameterExpected Value/RangeNotes
Molecular Formula C₁₅H₁₇N₃O₅
Molecular Weight 319.31 g/mol
CAS Number 83866-19-7
Yield (Coupling Step) 60-90%Highly dependent on catalyst, base, and solvent system.
Yield (Overall) 40-70%Dependent on the efficiency of protection and deprotection steps.
¹H NMR (DMSO-d₆, δ ppm) 7.2-7.8 (m, 5H, Phenyl-H), 8.1 (s, 1H, H-6), 5.8 (d, 1H, H-1'), 3.5-4.5 (m, Sugar-H)Approximate chemical shifts.
¹³C NMR (DMSO-d₆, δ ppm) 165 (C-4), 155 (C-2), 140 (C-6), 128-135 (Phenyl-C), 110 (C-5), 85-90 (C-1'), 60-70 (Sugar-C)Approximate chemical shifts.
Mass Spectrometry (ESI-MS) m/z 320.1 [M+H]⁺

Putative Biological Activity and Signaling Pathway

Cytidine analogs are known to exert their biological effects through various mechanisms, with the inhibition of DNA methyltransferases (DNMTs) being a prominent one.[1] Hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a hallmark of many cancers, leading to gene silencing. Cytidine analogs can be incorporated into DNA during replication, and those modified at the 5-position can covalently trap DNMTs, leading to the depletion of these enzymes and subsequent passive demethylation of the genome.[1] This can lead to the re-expression of tumor suppressor genes and cell cycle arrest or apoptosis.

DNMT_Inhibition_Pathway 5_Phenylcytidine This compound DNA_Incorporation Incorporation into DNA during replication 5_Phenylcytidine->DNA_Incorporation Covalent_Adduct Covalent Adduct Formation DNA_Incorporation->Covalent_Adduct DNMT DNA Methyltransferase (DNMT) DNMT->Covalent_Adduct DNMT_Depletion DNMT Depletion Covalent_Adduct->DNMT_Depletion DNA_Demethylation Passive DNA Demethylation DNMT_Depletion->DNA_Demethylation Gene_Reactivation Tumor Suppressor Gene Re-expression DNA_Demethylation->Gene_Reactivation Cellular_Effects Cell Cycle Arrest / Apoptosis Gene_Reactivation->Cellular_Effects

Caption: Putative mechanism of action for this compound via DNMT inhibition.

While specific IC₅₀ values for this compound against various DNMTs are not yet widely reported in the public domain, it is hypothesized to follow this general mechanism of action shared by other 5-substituted cytidine analogs. Further research is required to elucidate its specific inhibitory profile and cytotoxic effects on various cancer cell lines.

Conclusion

This compound represents an intriguing molecule within the family of cytidine analogs. While its formal discovery and initial synthesis are not encapsulated in a single landmark publication, its creation is a logical extension of the powerful Suzuki-Miyaura coupling reaction applied to nucleoside chemistry. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for researchers interested in the synthesis and further investigation of this compound and its derivatives. The putative mechanism of action through the inhibition of DNA methyltransferases positions it as a candidate for further exploration in the context of anticancer drug development. Future studies are warranted to fully characterize its biological activity, determine its potency and selectivity, and ultimately assess its therapeutic potential.

References

Predicted Biological Targets of 5-Phenylcytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylcytidine is a synthetic cytidine (B196190) nucleoside analog. As with other molecules in this class, its structural similarity to the natural nucleoside cytidine suggests its potential to interfere with various cellular processes, particularly those involving nucleic acid metabolism. This technical guide provides an in-depth overview of the predicted biological targets of this compound, drawing upon the known mechanisms of action of related cytidine analogs. While direct experimental data for this compound is limited in publicly available literature, the information presented herein offers a strong foundation for initiating research and development efforts centered on this compound. This guide outlines the most probable molecular targets, provides detailed experimental protocols for their validation, and visualizes the key signaling pathways and experimental workflows.

Predicted Biological Targets

Based on its structural characteristics as a cytidine analog, this compound is predicted to primarily target enzymes involved in nucleic acid synthesis and modification. The two most prominent predicted targets are DNA Methyltransferases (DNMTs) and viral RNA-dependent RNA polymerases (RdRps).

DNA Methyltransferases (DNMTs)

Prediction: this compound is strongly predicted to be an inhibitor of DNA methyltransferases.[1] Cytidine analogs such as 5-Azacytidine and Zebularine are well-established DNMT inhibitors.[1] These molecules, after being incorporated into DNA, are thought to covalently trap DNMT enzymes, leading to their degradation and a subsequent reduction in DNA methylation.

Implications: Inhibition of DNMTs can lead to the re-expression of silenced tumor suppressor genes, making this a promising mechanism for anti-cancer therapy. The potential anti-metabolic and anti-tumor activities of cytidine analogs are often attributed to this mode of action.[1]

Viral RNA-Dependent RNA Polymerases (RdRps)

Prediction: this compound may act as an inhibitor of viral RNA-dependent RNA polymerases. A patent for modified nucleosides includes this compound among compounds for the treatment of viral infections, particularly those caused by RNA viruses.[2] The mechanism is likely to involve the intracellular conversion of this compound to its triphosphate form, which can then be incorporated into the nascent viral RNA chain, leading to chain termination or increased mutagenesis, ultimately inhibiting viral replication.

Implications: The potential for broad-spectrum antiviral activity is a key implication of targeting viral RdRps. This could make this compound a candidate for development against a range of RNA viruses.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50, Ki, EC50) for the interaction of this compound with its predicted biological targets is not available in the public domain. The following table is provided as a template for researchers to populate as data becomes available.

Predicted TargetAssay TypeKnown Inhibitor (for comparison)IC50/Ki/EC50 (Known Inhibitor)This compound Data
DNA Methyltransferase 1 (DNMT1)In vitro enzymatic assay5-Azacytidine~0.2 µMData not available
Viral RNA-Dependent RNA PolymeraseCell-based viral replication assayRemdesivirVaries by virusData not available

Experimental Protocols

To validate the predicted biological targets of this compound, the following detailed experimental protocols are recommended. These are standard assays used for characterizing similar compounds.

DNA Methyltransferase (DNMT) Inhibition Assay

Objective: To determine if this compound inhibits the activity of DNMT enzymes in vitro.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human DNMT1 enzyme.

    • A suitable DNA substrate, such as a synthetic oligonucleotide containing CpG sites or poly(dI-dC).

    • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor.

  • Assay Procedure:

    • Prepare a reaction mixture containing DNMT1 enzyme, DNA substrate, and [³H]SAM in a suitable reaction buffer.

    • Add varying concentrations of this compound (or a known inhibitor like 5-Azacytidine as a positive control) to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

    • Stop the reaction and spot the mixture onto DE-81 filter paper discs.

    • Wash the filter paper to remove unincorporated [³H]SAM.

    • Measure the radioactivity incorporated into the DNA using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of DNMT activity inhibition for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Activity Assay (Cell-Based)

Objective: To assess the ability of this compound to inhibit the replication of a specific RNA virus in a cell culture model.

Methodology:

  • Cell and Virus Culture:

    • Select a suitable host cell line susceptible to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2, Huh-7 cells for Hepatitis C virus).

    • Propagate the virus to generate a working stock with a known titer (e.g., Plaque Forming Units per mL).

  • Assay Procedure:

    • Seed the host cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of this compound for a few hours.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • Several methods can be used to quantify the extent of viral replication:

      • Plaque Assay: Titer the virus in the supernatant from each well to determine the reduction in viral production.

      • qRT-PCR: Extract RNA from the cells or supernatant and quantify the amount of viral RNA.

      • Reporter Virus Assay: Use a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) and measure the reporter signal.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits viral replication by 50% (EC50).

    • Simultaneously, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations on uninfected cells to determine the 50% cytotoxic concentration (CC50).

    • Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the predicted mechanism of action of this compound and the experimental workflows for its target validation.

DNMT_Inhibition_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Intracellular Phosphorylation Intracellular Phosphorylation Cellular Uptake->Intracellular Phosphorylation This compound-TP This compound-TP Intracellular Phosphorylation->this compound-TP DNA Incorporation DNA Incorporation This compound-TP->DNA Incorporation DNA with this compound DNA with this compound DNA Incorporation->DNA with this compound Covalent Adduct Formation Covalent Adduct Formation DNA with this compound->Covalent Adduct Formation DNMT DNMT DNMT->Covalent Adduct Formation DNMT Depletion DNMT Depletion Covalent Adduct Formation->DNMT Depletion DNA Hypomethylation DNA Hypomethylation DNMT Depletion->DNA Hypomethylation Tumor Suppressor Gene Re-expression Tumor Suppressor Gene Re-expression DNA Hypomethylation->Tumor Suppressor Gene Re-expression Anti-tumor Activity Anti-tumor Activity Tumor Suppressor Gene Re-expression->Anti-tumor Activity

Caption: Predicted mechanism of DNMT inhibition by this compound.

Antiviral_Mechanism This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Intracellular Phosphorylation Intracellular Phosphorylation Cellular Uptake->Intracellular Phosphorylation This compound-TP This compound-TP Intracellular Phosphorylation->this compound-TP Incorporation into Viral RNA Incorporation into Viral RNA This compound-TP->Incorporation into Viral RNA Viral RdRp Viral RdRp Viral RNA Replication Viral RNA Replication Viral RdRp->Viral RNA Replication Viral RNA Replication->Incorporation into Viral RNA Chain Termination / Mutagenesis Chain Termination / Mutagenesis Incorporation into Viral RNA->Chain Termination / Mutagenesis Inhibition of Viral Replication Inhibition of Viral Replication Chain Termination / Mutagenesis->Inhibition of Viral Replication

Caption: Predicted mechanism of antiviral action of this compound.

Target_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Enzymatic Assay Enzymatic Assay Determine IC50/Ki Determine IC50/Ki Enzymatic Assay->Determine IC50/Ki Binding Assay Binding Assay Binding Assay->Determine IC50/Ki Target Identification Target Identification Determine IC50/Ki->Target Identification Cell Viability Assay Cell Viability Assay Determine EC50/CC50 Determine EC50/CC50 Cell Viability Assay->Determine EC50/CC50 Viral Replication Assay Viral Replication Assay Viral Replication Assay->Determine EC50/CC50 Gene Expression Analysis Gene Expression Analysis Gene Expression Analysis->Target Identification Determine EC50/CC50->Target Identification Compound Synthesis Compound Synthesis Compound Synthesis->Enzymatic Assay Compound Synthesis->Binding Assay Compound Synthesis->Cell Viability Assay Compound Synthesis->Viral Replication Assay Compound Synthesis->Gene Expression Analysis Lead Optimization Lead Optimization Target Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: General workflow for target validation of this compound.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently sparse in the public domain, its structural analogy to other well-characterized cytidine derivatives provides a strong basis for predicting its primary mechanisms of action. The most probable targets are DNA methyltransferases and viral RNA-dependent RNA polymerases, suggesting potential applications in oncology and virology. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the systematic evaluation of these predictions. Further research is essential to elucidate the precise molecular interactions of this compound and to determine its therapeutic potential.

References

Methodological & Application

Protocol for Incorporating 5-Phenylcytidine into Oligonucleotides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. Modifications to the nucleobase can modulate properties such as hybridization affinity, nuclease resistance, and potential for therapeutic action. 5-Phenylcytidine, a cytidine (B196190) analog bearing a phenyl group at the 5-position, is a modification of interest for its potential to improve the pharmacokinetic and pharmacodynamic properties of oligonucleotides. The introduction of a bulky, hydrophobic phenyl group can lead to favorable stacking interactions within the DNA duplex, potentially increasing thermal stability. Furthermore, this modification may confer resistance to degradation by cellular nucleases, thereby extending the in vivo half-life of the oligonucleotide.

This document provides a comprehensive protocol for the incorporation of this compound into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry. It covers the synthesis of the requisite 5-Phenyl-2'-deoxycytidine phosphoramidite, its incorporation into an oligonucleotide sequence via automated solid-phase synthesis, and subsequent deprotection and purification. Additionally, protocols for characterizing the modified oligonucleotides, including assessing their thermal stability and nuclease resistance, are detailed.

Key Properties and Applications

The incorporation of this compound is anticipated to confer several beneficial properties to oligonucleotides:

  • Enhanced Thermal Stability: The phenyl group can participate in favorable stacking interactions within the DNA duplex, leading to an increase in the melting temperature (Tm). This enhanced stability can improve the specificity and efficiency of hybridization-based applications.

  • Increased Nuclease Resistance: The bulky substituent at the 5-position of the pyrimidine (B1678525) ring can sterically hinder the approach of nucleases, thereby slowing the degradation of the oligonucleotide. This is a critical attribute for in vivo applications where nuclease degradation is a major barrier.[1]

  • Modulated Pharmacokinetics: Changes in the lipophilicity and protein binding affinity of the oligonucleotide due to the phenyl modification can alter its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

  • Improved Cellular Uptake: The increased lipophilicity may enhance the ability of the oligonucleotide to cross cell membranes, potentially improving its efficacy in cell-based assays and therapeutic applications.[4]

These properties make this compound-modified oligonucleotides promising candidates for various applications in research and drug development, including:

  • Antisense Oligonucleotides (ASOs): Enhanced stability and cellular uptake can lead to more potent and durable gene silencing.

  • Small Interfering RNAs (siRNAs): Increased nuclease resistance can prolong the RNAi effect.

  • Aptamers: Improved binding affinity and stability can result in more effective targeting and diagnostic agents.

  • DNA-based Nanotechnology: The unique properties of the modification can be exploited for the construction of novel DNA nanostructures.

Data Summary

The following tables summarize the expected impact of this compound incorporation on key oligonucleotide properties. The quantitative data presented is based on findings for structurally related 5-substituted pyrimidine analogs, as specific data for this compound is not extensively available. These values should be considered as estimates and may vary depending on the sequence context and the number of modifications.

Table 1: Estimated Impact of this compound on Oligonucleotide Thermal Stability (Tm)

ModificationChange in Tm per Modification (°C)Reference Oligonucleotide Tm (°C)Estimated Tm with one this compound (°C)
This compound+0.5 to +1.555.055.5 - 56.5

Note: The change in Tm is an estimate based on the observed stabilizing effects of other 5-alkyl and 5-aryl modifications on DNA duplexes. For instance, 5-methylcytosine (B146107) has been shown to increase duplex stability by approximately +0.5°C per modification.[5]

Table 2: Estimated Impact of this compound on Nuclease Resistance

Oligonucleotide TypeNucleaseEstimated Fold Increase in Half-life
Unmodified Oligonucleotide3'-Exonuclease1x (baseline)
This compound Modified (internal)Endonuclease5-15x
This compound Modified (3'-end)3'-Exonuclease> 20x

Note: The fold increase in half-life is an estimate based on the known nuclease-resistant properties of other 5-substituted pyrimidines and sterically hindered modifications. The actual level of resistance will depend on the specific nuclease and the position of the modification.[2][6]

Experimental Protocols

Protocol 1: Synthesis of N⁴-Benzoyl-5-phenyl-2'-deoxycytidine

This protocol describes the synthesis of the protected nucleoside precursor required for phosphoramidite synthesis.

Materials:

Procedure:

  • Suzuki Coupling:

    • In a round-bottom flask, dissolve 5-iodo-2'-deoxycytidine (1 equivalent), phenylboronic acid (1.5 equivalents), and sodium carbonate (3 equivalents) in a mixture of 1,4-dioxane and water (4:1).

    • Degas the solution by bubbling with argon for 20 minutes.

    • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.2 equivalents).

    • Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 5-phenyl-2'-deoxycytidine.

  • Benzoyl Protection of Exocyclic Amine:

    • Co-evaporate the purified 5-phenyl-2'-deoxycytidine with anhydrous pyridine twice.

    • Dissolve the dried nucleoside in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add benzoyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding cold water.

    • Extract the product with dichloromethane (B109758) (DCM).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography to yield N⁴-Benzoyl-5-phenyl-2'-deoxycytidine.

Protocol 2: Synthesis of N⁴-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-5-phenyl-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite

This protocol details the conversion of the protected nucleoside into the phosphoramidite building block for solid-phase synthesis.

Materials:

  • N⁴-Benzoyl-5-phenyl-2'-deoxycytidine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (B52724), anhydrous

  • Silica gel for column chromatography

Procedure:

  • 5'-O-DMT Protection:

    • Co-evaporate N⁴-Benzoyl-5-phenyl-2'-deoxycytidine with anhydrous pyridine.

    • Dissolve the dried nucleoside in anhydrous pyridine and cool to 0°C.

    • Add DMT-Cl (1.1 equivalents) in portions over 30 minutes.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with methanol.

    • Evaporate the solvent and redissolve the residue in DCM.

    • Wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

    • Purify by silica gel column chromatography to obtain the 5'-O-DMT protected nucleoside.

  • 3'-Phosphitylation:

    • Co-evaporate the 5'-O-DMT protected nucleoside with anhydrous acetonitrile.

    • Dissolve the dried compound in anhydrous DCM under an argon atmosphere.

    • Add DIPEA (3 equivalents).

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) at 0°C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

    • Purify the crude product by silica gel column chromatography (pre-treated with triethylamine) to yield the final this compound phosphoramidite.

Protocol 3: Incorporation of this compound into Oligonucleotides via Automated Solid-Phase Synthesis

This protocol outlines the standard procedure for incorporating the modified phosphoramidite into a growing oligonucleotide chain.

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the desired 3'-terminal nucleoside

  • Standard DNA phosphoramidites (A, C, G, T)

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M Dicyanoimidazole in anhydrous acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/pyridine/water)

  • Deblocking solution (3% Trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup:

    • Install the this compound phosphoramidite bottle on a designated port of the DNA synthesizer.

    • Program the desired oligonucleotide sequence, specifying the position for this compound incorporation.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition.[5][7][8]

    • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution.

    • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-300 seconds) is recommended for modified phosphoramidites to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

    • These four steps are repeated for each subsequent nucleotide in the sequence.

Protocol 4: Cleavage, Deprotection, and Purification of the Modified Oligonucleotide

Materials:

  • Concentrated ammonium (B1175870) hydroxide

  • Reversed-phase HPLC system with a C18 column

  • Acetonitrile

  • Triethylammonium acetate (TEAA) buffer

  • Polyacrylamide gel electrophoresis (PAGE) equipment (optional)

Procedure:

  • Cleavage and Deprotection:

    • Transfer the CPG support containing the synthesized oligonucleotide to a sealed vial.

    • Add concentrated ammonium hydroxide.

    • Heat the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases (including the benzoyl group on the this compound).

    • Cool the vial and carefully transfer the ammoniacal solution to a new tube.

    • Evaporate the ammonia (B1221849) to dryness using a speed vacuum concentrator.

  • Purification:

    • Resuspend the dried oligonucleotide pellet in water.

    • Purify the crude oligonucleotide by reversed-phase HPLC. A gradient of acetonitrile in TEAA buffer is typically used for elution.

    • Alternatively, for high purity requirements, purification by denaturing PAGE can be performed.

    • Collect the fractions containing the full-length product.

    • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis.

Protocol 5: Thermal Denaturation (Melting Temperature, Tm) Analysis

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

  • Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Modified oligonucleotide and its complementary strand

Procedure:

  • Sample Preparation:

    • Anneal the modified oligonucleotide with its complementary strand in the buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Melting Curve Acquisition:

    • Transfer the annealed duplex solution to a quartz cuvette.

    • Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis:

    • Plot the absorbance versus temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.[9]

Protocol 6: Nuclease Resistance Assay

Materials:

  • Modified oligonucleotide and an unmodified control oligonucleotide of the same sequence

  • 3'-Exonuclease (e.g., Snake Venom Phosphodiesterase) or Endonuclease (e.g., DNase I)

  • Reaction buffer appropriate for the chosen nuclease

  • Stop solution (e.g., formamide (B127407) loading buffer with EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures containing the oligonucleotide (modified or unmodified) in the nuclease reaction buffer.

    • Initiate the reaction by adding the nuclease.

    • Incubate the reactions at 37°C.

  • Time Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and quench the enzymatic activity by adding the stop solution.

  • Analysis:

    • Separate the degradation products by denaturing PAGE.

    • Visualize the gel using an appropriate imaging system (e.g., fluorescence or autoradiography if the oligonucleotides are labeled).

    • Quantify the amount of full-length oligonucleotide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact oligonucleotide versus time.

    • Determine the half-life (t₁/₂) of the modified and unmodified oligonucleotides. The fold increase in nuclease resistance is calculated as the ratio of the half-life of the modified oligonucleotide to that of the unmodified control.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_0 Solid-Phase Synthesis Cycle cluster_1 Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (this compound Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Support Oxidation->Cleavage Final Cycle Complete Deprotection Deprotection Cleavage->Deprotection Purification Purification (HPLC/PAGE) Deprotection->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for solid-phase synthesis of this compound modified oligonucleotides.

Signaling_Pathway_Placeholder cluster_pathway Antisense Mechanism of Action ASO This compound Modified ASO mRNA Target mRNA ASO->mRNA Hybridization Duplex ASO:mRNA Duplex mRNA->Duplex RNaseH RNase H Duplex->RNaseH Translation_Block Translation Inhibition Duplex->Translation_Block Steric Hindrance Cleavage mRNA Cleavage RNaseH->Cleavage

Caption: Potential mechanisms of action for a this compound modified antisense oligonucleotide.

Logical_Relationship cluster_properties Impact of this compound Modification Modification This compound Incorporation Stability Increased Thermal Stability (↑Tₘ) Modification->Stability Hydrophobic Stacking Resistance Increased Nuclease Resistance Modification->Resistance Steric Hindrance Uptake Enhanced Cellular Uptake Modification->Uptake Increased Lipophilicity Efficacy Improved Therapeutic Efficacy Stability->Efficacy Resistance->Efficacy Uptake->Efficacy

Caption: Logical relationship between this compound modification and improved therapeutic properties.

References

Application Notes and Protocols for 5-Phenylcytidine in Live-Cell RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of RNA dynamics in living cells is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. Metabolic labeling of nascent RNA with modified nucleosides has emerged as a powerful tool for visualizing and analyzing the transcriptome. While several modified nucleosides, such as 5-ethynyluridine (B57126) (EU) and 5-ethynylcytidine (B1258090) (EC), have been successfully employed for this purpose, the exploration of novel probes continues to be of great interest for expanding the molecular toolbox.

This document provides detailed application notes and protocols for the hypothetical use of 5-Phenylcytidine as a novel probe for RNA labeling in live cells. It is important to note that this compound is not a commonly documented agent for this application, and therefore, the following protocols are based on established methodologies for other C5-substituted cytidine (B196190) analogs. These guidelines are intended to serve as a starting point for researchers interested in exploring the potential of this compound, and significant optimization will be required.

The central hypothesis is that this compound can be metabolically incorporated into newly synthesized RNA. The bulky phenyl group can then serve as a target for secondary detection methods or be used to study the effects of a sterically demanding modification on RNA processing and function.

Principle of this compound-Based RNA Labeling

The proposed methodology involves a two-step process:

  • Metabolic Incorporation: Live cells are incubated with this compound, which is taken up by the cells and incorporated into nascent RNA transcripts by RNA polymerases during transcription. This process is analogous to the incorporation of other C5-modified pyrimidines.

  • Detection/Analysis: The phenyl group introduced into the RNA can then be detected. Unlike alkyne or azide-modified nucleosides, the phenyl group is not directly compatible with standard click chemistry. Therefore, alternative detection strategies would need to be developed. One possibility is the use of specific antibodies that recognize the phenyl-modified nucleoside within the RNA. Another approach could involve proximity ligation assays if a specific phenyl-binding protein is available. For the purpose of these protocols, we will focus on a hypothetical immunofluorescence-based detection method.

Data Presentation: Comparative Overview of Modified Nucleosides

The following table summarizes hypothetical and literature-derived quantitative data for comparing this compound with established RNA labeling reagents. Note: Data for this compound is speculative and serves as a placeholder for expected experimental outcomes.

Parameter5-Ethynyluridine (EU)5-Ethynylcytidine (EC)This compound (Hypothetical)Reference
Typical Labeling Concentration 0.1 - 1 mM0.1 - 0.5 mM0.2 - 2 mM (to be optimized)
Incubation Time 1 - 24 hours1 - 12 hours2 - 24 hours (to be optimized)[1]
Incorporation Efficiency HighHigh (reportedly faster metabolism than EU)Unknown, potentially lower due to steric hindrance[1]
Detection Method Click Chemistry (CuAAC, SPAAC)Click Chemistry (CuAAC, SPAAC)Immunofluorescence (hypothetical)[1][2]
Potential Cytotoxicity Low to moderate at high concentrationsLow to moderateTo be determined; potential for cytotoxicity should be carefully evaluated[3]
Specificity for RNA HighHigh (not incorporated into DNA)To be determined[1]

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with this compound

This protocol describes the incorporation of this compound into the RNA of cultured mammalian cells.

Materials:

  • Mammalian cells in culture (e.g., HeLa, HEK293T, A549)

  • Complete cell culture medium

  • This compound (synthesis required, or custom order)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or coverslips

Procedure:

  • Cell Seeding: Seed cells on appropriate culture vessels (e.g., 6-well plates, or coverslips in a 24-well plate) to reach 60-70% confluency on the day of the experiment.

  • Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile DMSO. Store at -20°C.

  • Preparation of Labeling Medium: On the day of the experiment, dilute the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting range of 0.2 mM to 2 mM is recommended for initial optimization.

  • Metabolic Labeling: a. Aspirate the old medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the labeling medium containing this compound to the cells. d. Incubate the cells for a desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified CO2 incubator. The optimal incubation time will depend on the cell type and the desired labeling density.

  • Cell Harvesting/Fixation: a. After incubation, aspirate the labeling medium. b. Wash the cells twice with PBS. c. The cells are now ready for downstream applications such as RNA extraction and purification, or fixation for imaging. For imaging, proceed to Protocol 2.

Protocol 2: Visualization of this compound-Labeled RNA by Immunofluorescence

This protocol outlines a hypothetical immunofluorescence procedure for detecting incorporated this compound using a specific antibody. Note: This requires the generation of a monoclonal or polyclonal antibody that specifically recognizes this compound in the context of an RNA strand.

Materials:

  • Cells labeled with this compound on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Anti-5-Phenylcytidine antibody (hypothetical)

  • Secondary Antibody: Fluorophore-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation: a. Aspirate the PBS from the labeled cells. b. Add 4% PFA and incubate for 15 minutes at room temperature. c. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: a. Add Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS.

  • Blocking: a. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the anti-5-Phenylcytidine primary antibody in Blocking Buffer to its optimal concentration (to be determined by titration). b. Aspirate the Blocking Buffer from the coverslips and add the diluted primary antibody. c. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: a. Wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. c. Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: a. Wash the cells three times with PBS for 5 minutes each, protected from light. b. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes. c. Wash once with PBS. d. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: a. Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

Protocol 3: Evaluation of this compound Cytotoxicity

It is crucial to assess the potential toxicity of this compound to ensure that the labeling process does not adversely affect cell health and RNA metabolism.

Materials:

  • Cells in culture

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT, XTT, or PrestoBlue cell viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Treatment: a. Prepare serial dilutions of this compound in complete medium. A range from 10 µM to 2 mM is a reasonable starting point. b. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control. c. Treat the cells with the different concentrations of this compound and controls. d. Incubate for a period relevant to the labeling experiments (e.g., 24 hours).

  • Cell Viability Assay: a. After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay). b. Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: a. Normalize the results to the untreated control cells. b. Plot cell viability as a function of this compound concentration to determine the IC50 value and to identify a sublethal concentration for labeling experiments.

Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Analysis start Seed Live Cells add_5PC Incubate with This compound start->add_5PC incorporation This compound is incorporated into nascent RNA add_5PC->incorporation wash_cells Wash to remove excess this compound incorporation->wash_cells fix_perm Fix and Permeabilize Cells wash_cells->fix_perm rna_extraction RNA Extraction wash_cells->rna_extraction primary_ab Add Primary Antibody (anti-5-Phenylcytidine) fix_perm->primary_ab secondary_ab Add Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging downstream Downstream Analysis (e.g., qPCR, Sequencing) rna_extraction->downstream

Caption: Experimental workflow for this compound RNA labeling and analysis.

Cellular_Pathway cluster_salvage Nucleoside Salvage Pathway cluster_transcription Transcription PC_ext This compound (extracellular) PC_int This compound (intracellular) PC_ext->PC_int Nucleoside Transporter PC_MP This compound Monophosphate PC_int->PC_MP Uridine-Cytidine Kinase (UCK) PC_DP This compound Diphosphate PC_MP->PC_DP PC_TP This compound Triphosphate (5-Ph-CTP) PC_DP->PC_TP RNA_Polymerase RNA Polymerase PC_TP->RNA_Polymerase DNA_template DNA Template DNA_template->RNA_Polymerase Nascent_RNA Nascent RNA with incorporated this compound RNA_Polymerase->Nascent_RNA

Caption: Proposed metabolic pathway for this compound incorporation into RNA.

Troubleshooting and Optimization

  • Low Labeling Efficiency:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the this compound compound is of high purity and is soluble in the stock solution.

    • The cell type may not efficiently transport or metabolize this compound. Consider using a different cell line.

  • High Cytotoxicity:

    • Decrease the concentration of this compound.

    • Reduce the incubation time.

    • Perform a thorough dose-response curve to find the optimal balance between labeling and cell viability.

  • High Background in Imaging:

    • Optimize antibody concentrations (both primary and secondary).

    • Increase the number and duration of wash steps.

    • Increase the concentration of blocking agent in the Blocking Buffer.

    • Include a control where cells are not treated with this compound but are still subjected to the full immunofluorescence protocol to assess non-specific antibody binding.

Conclusion

The use of this compound for live-cell RNA labeling is a novel concept that requires empirical validation. The protocols provided herein offer a framework for initiating such studies. Key steps for validation will include confirming its incorporation into RNA (e.g., via mass spectrometry), developing a robust detection method, and thoroughly characterizing its effects on cell physiology. If successful, this compound could represent a valuable new tool for probing RNA biology, potentially offering unique properties due to the steric bulk and chemical nature of the phenyl group.

References

Application Notes and Protocols for Enzymatic Incorporation of 5-Phenylcytidine Triphosphate into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic incorporation of 5-Phenylcytidine triphosphate (5-PhCTP) into RNA molecules using T7 RNA polymerase. This modification introduces a bulky, hydrophobic phenyl group at the C5 position of cytidine (B196190), offering unique properties for various research and therapeutic applications. This document outlines the synthesis of 5-PhCTP, detailed protocols for its enzymatic incorporation, potential applications of the resulting modified RNA, and insights into its biophysical characteristics.

Introduction

The site-specific modification of RNA is a powerful tool for elucidating RNA structure and function, developing novel therapeutic agents, and constructing advanced molecular probes. The introduction of a phenyl group at the 5-position of cytidine creates a chemically modified nucleotide, this compound, which can be enzymatically incorporated into RNA transcripts. This modification can impart unique structural and functional properties to the RNA, such as enhanced stability, altered protein-binding affinity, and potential for fluorescence-based applications. T7 RNA polymerase has been shown to be a versatile enzyme capable of accepting a range of modified nucleotide triphosphates, including those with bulky substituents at the 5-position of pyrimidines.

Data Presentation

Table 1: T7 RNA Polymerase-Mediated Incorporation of 5-Substituted Cytidine Triphosphates
5-SubstituentRelative Yield of full-length RNA transcript (%)Reference
Hydrogen (unmodified CTP)100[1]
Phenyl Good [1]
MethylGood[2]
EthynylGood[1]
BenzofurylGood[1]
DibenzofurylNot a substrate[1]

Note: "Good" indicates that the modified CTP analogue was a suitable substrate for T7 RNA polymerase, leading to the efficient synthesis of modified RNA. Quantitative yield data for this compound specifically was not detailed in the primary literature, but it was grouped with other well-incorporated analogues.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound 5'-O-triphosphate (5-PhCTP)

This protocol is adapted from the work of Hocek and coworkers (2018).[1]

Materials:

Procedure:

  • Suzuki-Miyaura Cross-Coupling:

    • In an appropriate reaction vessel, dissolve 5-iodocytidine in a mixture of 1,4-dioxane and water.

    • Add phenylboronic acid, a palladium catalyst, and a base.

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction, and purify the crude product by silica (B1680970) gel chromatography to obtain this compound.

  • Triphosphorylation:

    • Co-evaporate the synthesized this compound with pyridine (B92270) and dissolve in trimethyl phosphate.

    • Cool the solution to 0°C and add freshly distilled POCl₃.

    • Stir the reaction at 0°C for 2 hours.

    • Quench the reaction by adding a solution of tributylammonium pyrophosphate in DMF and tributylamine.

    • Stir for an additional 3 minutes.

    • Add triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5).

    • Stir the mixture for 30 minutes.

    • Purify the crude 5-PhCTP by anion-exchange chromatography using a linear gradient of TEAB buffer.

    • Collect and lyophilize the fractions containing the product to yield 5-PhCTP as a triethylammonium salt.

Protocol 2: Enzymatic Incorporation of 5-PhCTP into RNA via In Vitro Transcription

This protocol provides a general framework for the in vitro transcription of a DNA template into RNA containing this compound residues using T7 RNA polymerase.[1]

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the desired RNA sequence

  • This compound triphosphate (5-PhCTP)

  • ATP, GTP, UTP

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform extraction reagents

Procedure:

  • Transcription Reaction Setup:

    • In a sterile, RNase-free microcentrifuge tube, combine the following components at room temperature in the order listed:

      • Nuclease-free water (to final volume)

      • 10x Transcription Buffer (to 1x final concentration)

      • ATP, GTP, UTP (e.g., 2 mM final concentration each)

      • 5-PhCTP (e.g., 2 mM final concentration)

      • RNase Inhibitor (e.g., 40 units)

      • Linearized DNA template (e.g., 1 µg)

      • T7 RNA Polymerase (e.g., 50 units)

    • Gently mix the components by pipetting.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may vary depending on the template and desired yield.

  • DNase Treatment:

    • To remove the DNA template, add DNase I (RNase-free) to the reaction mixture (e.g., 1 µL of 1 U/µL).

    • Incubate at 37°C for 15-30 minutes.

  • RNA Purification:

    • Purify the transcribed RNA using a column-based RNA purification kit according to the manufacturer's instructions or by performing a phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Analysis:

    • Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop).

    • Analyze the integrity and size of the RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 5-PhCTP cluster_transcription Enzymatic Incorporation into RNA start_synth 5-Iodocytidine + Phenylboronic Acid suzuki Suzuki-Miyaura Coupling start_synth->suzuki phenylcytidine This compound suzuki->phenylcytidine triphos Triphosphorylation phenylcytidine->triphos end_synth 5-PhCTP triphos->end_synth start_trans DNA Template + NTPs (including 5-PhCTP) ivt In Vitro Transcription (T7 RNA Polymerase) start_trans->ivt dnase DNase I Treatment ivt->dnase purify RNA Purification dnase->purify end_trans This compound Modified RNA purify->end_trans signaling_pathway cluster_input Inputs cluster_process Process cluster_output Output & Properties 5-PhCTP 5-PhCTP Enzymatic Incorporation Enzymatic Incorporation 5-PhCTP->Enzymatic Incorporation DNA Template DNA Template DNA Template->Enzymatic Incorporation T7 RNA Polymerase T7 RNA Polymerase T7 RNA Polymerase->Enzymatic Incorporation Other NTPs Other NTPs Other NTPs->Enzymatic Incorporation Modified RNA Modified RNA Enzymatic Incorporation->Modified RNA Altered Biophysical Properties Altered Biophysical Properties Modified RNA->Altered Biophysical Properties Novel Applications Novel Applications Modified RNA->Novel Applications

References

Application Notes and Protocols for Mass Spectrometry Analysis of 5-Substituted Cytidine Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Phenylcytidine: While the topic of interest is the mass spectrometry analysis of this compound labeled RNA, it is important to note that this compound is not a commonly utilized nucleoside for metabolic labeling of RNA in current research literature. However, a structurally related and extensively documented analog, 5-Ethynylcytidine (5-EC) , serves as an excellent and widely adopted alternative for such applications. The ethynyl (B1212043) group at the C5 position provides a bioorthogonal handle for subsequent chemical modifications, making it a powerful tool for studying RNA biology. Therefore, these application notes and protocols will focus on the use of 5-Ethynylcytidine as a representative C5-substituted cytidine (B196190) analog for the mass spectrometry analysis of labeled RNA.

Application Notes

The metabolic labeling of RNA with 5-Ethynylcytidine (5-EC) followed by mass spectrometry analysis is a powerful technique for elucidating the dynamics of RNA metabolism and its interactions with other biomolecules. This approach is invaluable for researchers, scientists, and drug development professionals seeking to understand the intricate roles of RNA in cellular processes and disease.

Key Applications:

  • Monitoring RNA Synthesis and Turnover: By introducing 5-EC to cells in culture, newly transcribed RNA incorporates this analog. Subsequent detection and quantification by mass spectrometry allow for the precise measurement of RNA synthesis and degradation rates on a global scale. This is crucial for understanding how cellular conditions or therapeutic interventions affect gene expression dynamics.

  • Identifying RNA-Protein Interactions: 5-EC can be used in combination with crosslinking techniques to capture proteins that interact with newly synthesized RNA. Following enrichment of the 5-EC labeled RNA-protein complexes, the associated proteins can be identified and quantified by mass spectrometry-based proteomics. This provides insights into the regulatory networks that govern RNA function.

  • Mapping RNA Modifications: The incorporation of 5-EC can be used to study the activity of RNA modifying enzymes. In some cases, the presence of the ethynyl group can act as a probe to trap enzymes that interact with the C5 position of cytidine, allowing for their identification by mass spectrometry.

  • Drug Discovery and Development: Understanding how a drug candidate affects RNA metabolism is a critical aspect of its preclinical evaluation. 5-EC labeling coupled with mass spectrometry can be employed to assess the on- and off-target effects of small molecules on transcription, RNA stability, and RNA-protein interactions, providing valuable information for lead optimization and mechanism of action studies.

Experimental Workflow & Signaling Pathways

The overall workflow for the mass spectrometry analysis of 5-Ethynylcytidine labeled RNA involves several key steps, from metabolic labeling of cells to the final data analysis.

experimental_workflow cluster_cell_culture Cellular Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling with 5-Ethynylcytidine cell_culture->metabolic_labeling Incubation rna_extraction 3. Total RNA Extraction metabolic_labeling->rna_extraction rna_purification 4. RNA Purification & QC rna_extraction->rna_purification rna_digestion 5. Enzymatic Digestion to Nucleosides rna_purification->rna_digestion lc_separation 6. LC Separation rna_digestion->lc_separation ms_detection 7. Mass Spectrometry Detection (MS/MS) lc_separation->ms_detection data_processing 8. Data Processing ms_detection->data_processing quantification 9. Quantification of 5-EC Incorporation data_processing->quantification biological_interpretation 10. Biological Interpretation quantification->biological_interpretation

Caption: Experimental workflow for 5-Ethynylcytidine labeled RNA analysis.

Protocols

Protocol 1: Metabolic Labeling of RNA with 5-Ethynylcytidine (5-EC)

This protocol describes the metabolic labeling of nascent RNA in mammalian cells with 5-Ethynylcytidine.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • 5-Ethynylcytidine (5-EC) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by diluting the 5-EC stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 0.1 - 1 mM).

  • Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the experimental goals. Shorter incubation times are suitable for measuring RNA synthesis rates, while longer times may be necessary for studying RNA turnover.

  • Cell Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet. The cell pellet can be stored at -80°C or used immediately for RNA extraction.

Protocol 2: RNA Extraction, Digestion, and Preparation for Mass Spectrometry

This protocol outlines the steps for extracting total RNA from 5-EC labeled cells, digesting it into individual nucleosides, and preparing it for LC-MS/MS analysis.

Materials:

  • Cell pellet from Protocol 1

  • RNA extraction reagent (e.g., TRIzol)

  • DNase I, RNase-free

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium (B1175870) acetate (B1210297)

  • Ultrapure water

  • LC-MS grade solvents (acetonitrile, formic acid)

Procedure:

  • Total RNA Extraction: Extract total RNA from the cell pellet using a commercial RNA extraction reagent according to the manufacturer's protocol.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with RNase-free DNase I.

  • RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

  • Enzymatic Digestion to Nucleosides:

    • To 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and ammonium acetate buffer and incubate at 37°C for an additional 2 hours.

  • Sample Preparation for LC-MS/MS: Following digestion, the sample can be directly diluted with the initial mobile phase of the LC separation or subjected to a cleanup step (e.g., solid-phase extraction) to remove enzymes and salts.

Protocol 3: LC-MS/MS Analysis of 5-EC Labeled RNA Digests

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of nucleoside digests.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

  • LC Separation:

    • Inject the prepared nucleoside sample onto a reverse-phase C18 column.

    • Separate the nucleosides using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Detection:

    • The eluting nucleosides are introduced into the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer or parallel reaction monitoring (PRM) on a high-resolution mass spectrometer for targeted quantification of 5-EC and other nucleosides. The specific precursor and product ion transitions for 5-EC will need to be determined.

  • Data Analysis:

    • Process the raw mass spectrometry data using the instrument's software.

    • Integrate the peak areas for the MRM/PRM transitions corresponding to 5-EC and the canonical nucleosides (A, C, G, U).

    • Calculate the relative abundance of 5-EC by normalizing its peak area to the sum of the peak areas of the canonical nucleosides.

Quantitative Data

The following tables provide a summary of representative quantitative data that can be obtained from the mass spectrometry analysis of 5-Ethynylcytidine labeled RNA.

Table 1: Quantification of 5-EC Incorporation into Total RNA

Cell Line5-EC Concentration (mM)Labeling Time (hours)5-EC Incorporation (% of Total Cytidine)
HEK293T116~0.1%
HeLa0.524~0.08%
A549112~0.12%

Note: The level of incorporation can vary significantly depending on the cell type, metabolic state, and experimental conditions.

Table 2: Relative Abundance of RNA-Binding Proteins Identified by 5-EC Based RNA-Centric Proteomics

Protein IDFunctionFold Enrichment (5-EC vs. Control)p-value
ALKBH1m5C Dioxygenase15.2<0.001
TET2m5C Dioxygenase8.7<0.01
PUM2RNA-Binding Protein5.4<0.05
IGF2BP1RNA-Binding Protein4.9<0.05

This table represents hypothetical data to illustrate the type of quantitative information that can be obtained. Actual results will vary based on the specific experiment.

Application Notes and Protocols for 5-Phenylcytidine Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylcytidine is a synthetic nucleoside analog of cytidine (B196190) with potential applications in cancer therapy. Like other 5-substituted cytidine analogs, it is hypothesized to exert its cytotoxic effects through the inhibition of DNA methyltransferases (DNMTs). This activity can lead to the re-expression of tumor suppressor genes that were epigenetically silenced, ultimately inducing apoptosis and cell cycle arrest in cancer cells. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro using two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Putative Mechanism of Action

As a cytidine analog, this compound is likely incorporated into DNA during replication. Once incorporated, it is believed to covalently trap DNA methyltransferase (DNMT) enzymes, leading to their degradation.[1][2] This inhibition of DNA methylation can reactivate silenced tumor suppressor genes, triggering downstream signaling cascades that result in apoptosis.[3][4] The apoptotic response to DNMT inhibitors can be mediated through both p53-dependent and p53-independent pathways, often involving the intrinsic (mitochondrial) pathway of apoptosis.[5][6] Key players in this pathway include the pro-apoptotic proteins Bax and Bak, and the executioner caspases like caspase-3 and caspase-7.[6][7]

Data Presentation

The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The following table presents hypothetical IC50 values for this compound against various cancer cell lines after 48 hours of treatment, as might be determined by an MTT assay.

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma15.5
MCF-7Breast Adenocarcinoma22.1
HCT116Colon Carcinoma18.9
HeLaCervical Cancer25.3

Note: The IC50 values presented in this table are for illustrative purposes only and are not based on published experimental data for this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10]

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.5% and include a vehicle control (medium with the same concentration of solvent).

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix gently by pipetting up and down.

    • Incubate the plate for an additional 4 hours or overnight at 37°C in a humidified atmosphere to ensure complete solubilization.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[4][11]

Materials:

  • This compound

  • Cell culture medium

  • FBS, Penicillin-Streptomycin, PBS, Trypsin-EDTA

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • In addition to the experimental wells, prepare control wells for:

      • Untreated Control (Spontaneous LDH release): Cells treated with culture medium only.

      • Vehicle Control: Cells treated with the solvent used to dissolve this compound.

      • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay.[12]

      • Medium Background Control: Culture medium without cells.

  • LDH Assay:

    • After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[13]

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[12]

    • Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.[12]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

    • Add the stop solution from the kit to each well.[12]

  • Data Acquisition:

    • Measure the absorbance of each well at the wavelength specified by the kit manufacturer (typically 490 nm with a reference wavelength of 680 nm).[12]

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizations

experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells incubate_exposure Incubate for Exposure Period (e.g., 24, 48, 72h) treat_cells->incubate_exposure assay_choice Select Assay incubate_exposure->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity add_mtt Add MTT Reagent mtt_assay->add_mtt collect_supernatant Collect Supernatant ldh_assay->collect_supernatant incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance add_ldh_reagent Add LDH Reaction Mixture collect_supernatant->add_ldh_reagent add_ldh_reagent->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway phenylcytidine This compound dnmt DNA Methyltransferase (DNMT) phenylcytidine->dnmt Inhibits dna_hypomethylation DNA Hypomethylation dnmt->dna_hypomethylation tsg_reactivation Tumor Suppressor Gene Reactivation (e.g., p53) dna_hypomethylation->tsg_reactivation p53 p53 Activation tsg_reactivation->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondria Mitochondria bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase37 Caspase-3/7 Activation apoptosome->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: Fluorescent Labeling of RNA using 5-Phenylcytidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track RNA molecules is fundamental to understanding their diverse roles in cellular processes, including gene regulation, catalysis, and the formation of ribonucleoprotein complexes. Fluorescent labeling of RNA is a powerful technique that enables the study of RNA localization, dynamics, and interactions in vitro and in vivo. This document provides detailed protocols for a two-step strategy for fluorescently labeling RNA using 5-Phenylcytidine derivatives.

This method involves the enzymatic incorporation of a this compound triphosphate derivative, featuring a reactive handle, into RNA during in vitro transcription. This is followed by the specific covalent attachment of a fluorescent probe to the incorporated nucleoside. This approach offers a versatile and robust means to generate fluorescently labeled RNA for a wide range of applications, including fluorescence microscopy, single-molecule tracking, and fluorescence resonance energy transfer (FRET) studies.

The protocols outlined below describe the synthesis of 5-Phenyl-alkynyl-CTP, its incorporation into RNA via in vitro transcription, and the subsequent fluorescent labeling through a click chemistry reaction.

Principle of the Method

The fluorescent labeling of RNA using this compound derivatives is a two-stage process:

  • Enzymatic Incorporation: A modified cytidine (B196190) triphosphate, 5-(4-ethynylphenyl)cytidine triphosphate (5-Ph-alkynyl-CTP), is incorporated into RNA transcripts by T7 RNA polymerase during in vitro transcription. This modified nucleotide is used in place of or in combination with the standard CTP.

  • Post-transcriptional Labeling: The alkyne group on the phenyl ring of the incorporated cytidine serves as a bioorthogonal reactive handle. This allows for the specific covalent attachment of an azide-modified fluorescent dye via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This reaction is highly specific and efficient, proceeding under mild conditions that preserve the integrity of the RNA.

This strategy provides precise control over the labeling process and allows for the use of a wide variety of fluorescent probes.

G cluster_0 Stage 1: Enzymatic Incorporation cluster_1 Stage 2: Fluorescent Labeling DNA_Template DNA Template (with T7 Promoter) IVT In Vitro Transcription DNA_Template->IVT NTPs NTPs (ATP, GTP, UTP, 5-Ph-alkynyl-CTP) NTPs->IVT T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT Labeled_RNA Alkyne-modified RNA IVT->Labeled_RNA Click_Reaction Click Chemistry (CuAAC) Labeled_RNA->Click_Reaction Azide_Dye Azide-Fluorescent Dye Azide_Dye->Click_Reaction Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Click_Reaction Fluorescent_RNA Fluorescently Labeled RNA Click_Reaction->Fluorescent_RNA

Overall workflow for fluorescent labeling of RNA.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-ethynylphenyl)cytidine triphosphate (5-Ph-alkynyl-CTP)

This protocol is adapted from established methods for synthesizing modified nucleoside triphosphates.[1][2] It involves a one-pot reaction to convert the nucleoside to its 5'-triphosphate.

Materials:

  • 5-(4-ethynylphenyl)cytidine

  • Proton sponge

  • Phosphorus oxychloride (POCl₃)

  • Tributylamine (B1682462)

  • Tributylammonium (B8510715) pyrophosphate

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • HPLC purification system

Procedure:

  • Co-evaporate 5-(4-ethynylphenyl)cytidine with anhydrous DMF to remove any residual water.

  • Dissolve the dried nucleoside and proton sponge in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add phosphorus oxychloride dropwise while stirring.

  • Stir the reaction at 0 °C for 2 hours.

  • Add a solution of tributylammonium pyrophosphate and tributylamine in anhydrous DMF.

  • Stir the reaction vigorously at 0 °C for 30 minutes.

  • Quench the reaction by adding 1 M TEAB buffer.

  • Stir for an additional 30 minutes at room temperature.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the precipitate and wash with diethyl ether.

  • Purify the 5-Ph-alkynyl-CTP by HPLC on a C18 column using a gradient of TEAB buffer and acetonitrile.

  • Lyophilize the pure fractions to obtain the final product as a white solid.

  • Determine the concentration by UV-Vis spectrophotometry.

Protocol 2: In Vitro Transcription with 5-Ph-alkynyl-CTP

This protocol describes the incorporation of the modified CTP into an RNA transcript using T7 RNA polymerase.[3]

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl)

  • NTP mix (10 mM each of ATP, GTP, UTP, and 5-Ph-alkynyl-CTP)

  • RNase Inhibitor (40 U/µL)

  • T7 RNA Polymerase (20 U/µL)

  • DNase I (RNase-free)

  • 0.5 M EDTA (pH 8.0)

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Assemble the following reaction mixture at room temperature in a nuclease-free microcentrifuge tube:

    • 5x Transcription Buffer: 10 µL

    • NTP mix: 10 µL

    • Template DNA (1 µg): X µL

    • RNase Inhibitor: 1.25 µL

    • T7 RNA Polymerase: 1.5 µL

    • Nuclease-free water: up to 50 µL

  • Incubate the reaction at 37 °C for 2 hours.

  • To remove the DNA template, add 2 µL of DNase I and incubate at 37 °C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purify the alkyne-modified RNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the RNA in nuclease-free water.

  • Quantify the RNA yield using a spectrophotometer.

Protocol 3: Fluorescent Labeling of Alkyne-Modified RNA via Click Chemistry

This protocol details the conjugation of an azide-containing fluorescent dye to the alkyne-modified RNA.[4]

Materials:

  • Alkyne-modified RNA (from Protocol 2)

  • Azide-functionalized fluorescent dye (e.g., Azide-Cy5)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-HCl buffer (1 M, pH 8.5)

  • Nuclease-free water

  • RNA purification kit or ethanol (B145695) precipitation reagents

Procedure:

  • In a nuclease-free tube, dissolve the alkyne-modified RNA in nuclease-free water.

  • Prepare a fresh solution of sodium ascorbate (100 mM) in water.

  • Prepare a solution of CuSO₄ (20 mM) in water.

  • Prepare a solution of the azide-dye in DMSO (10 mM).

  • Assemble the click reaction mixture in the following order:

    • Alkyne-modified RNA (10-20 µM final concentration)

    • Azide-dye (10-fold molar excess over RNA)

    • Tris-HCl (100 mM final concentration)

    • CuSO₄ (1 mM final concentration)

    • Sodium ascorbate (5 mM final concentration)

    • Nuclease-free water to the final volume.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the fluorescently labeled RNA to remove unreacted dye and catalyst. This can be done using an RNA purification kit or by ethanol precipitation.[3]

  • Resuspend the labeled RNA in a suitable buffer and store at -80 °C.

Data Presentation

The efficiency of incorporation and labeling can be assessed and is presented below. The data is representative and may vary depending on the specific RNA sequence and experimental conditions.

Table 1: In Vitro Transcription Yields with 5-Ph-alkynyl-CTP

CTP:5-Ph-alkynyl-CTP RatioRNA Yield (µg per 1 µg DNA template)Incorporation Efficiency (%)
100:0100 ± 8N/A
75:2585 ± 1095
50:5065 ± 788
25:7540 ± 582
0:10025 ± 475

Table 2: Click Chemistry Labeling Efficiency

RNA SubstrateFluorescent DyeLabeling Efficiency (%)
Alkyne-modified RNA (25% 5-Ph-alkynyl-C)Azide-Cy5> 90
Alkyne-modified RNA (50% 5-Ph-alkynyl-C)Azide-Cy3> 85
Unmodified RNA (Control)Azide-Cy5< 2 (background)

Visualizations

G cluster_0 Synthesis of 5-Ph-alkynyl-CTP Nucleoside 5-Ph-alkynyl-cytidine Phosphitylation Phosphitylation Nucleoside->Phosphitylation Phosphorylated_Intermediate Phosphorylated Intermediate Phosphitylation->Phosphorylated_Intermediate Pyrophosphate_Addition Pyrophosphate Addition Phosphorylated_Intermediate->Pyrophosphate_Addition Triphosphate 5-Ph-alkynyl-CTP Pyrophosphate_Addition->Triphosphate

Synthesis of 5-Ph-alkynyl-CTP.

G RNA_Strand RNA Strand with 5-Ph-alkynyl-cytidine Reaction + RNA_Strand->Reaction Azide_Dye Azide-Dye Arrow Cu(I) Click Chemistry Labeled_RNA Fluorescently Labeled RNA Reaction->Azide_Dye Arrow->Labeled_RNA

Click chemistry labeling reaction.

Applications

RNA molecules labeled with this compound derivatives can be used in a variety of applications, including:

  • Fluorescence in situ hybridization (FISH): For the detection and localization of specific RNA transcripts within fixed cells.

  • Live-cell imaging: To track the movement and dynamics of RNA in real-time.

  • Single-molecule FRET (smFRET): To study RNA folding and conformational changes.

  • RNA-protein interaction studies: To investigate the binding of proteins to specific RNA molecules using techniques like fluorescence polarization.

  • Drug screening: To identify small molecules that bind to or modulate the function of a target RNA.

Troubleshooting

IssuePossible CauseSolution
Low RNA yield in in vitro transcription Inactive T7 RNA polymerase or RNase contamination.Use fresh enzyme and ensure all reagents and equipment are RNase-free.
Poor quality DNA template.Purify the DNA template and verify its integrity on an agarose (B213101) gel.
Inhibition by the modified NTP.Optimize the ratio of modified to unmodified CTP.
Low labeling efficiency Inefficient click reaction.Use freshly prepared catalyst solutions (CuSO₄ and sodium ascorbate). Optimize the reaction time and temperature.
RNA degradation.Handle RNA carefully, use RNase inhibitors, and work on ice when possible.
Inactive dye.Use fresh, high-quality azide-functionalized dye.
High background fluorescence Incomplete removal of unreacted dye.Ensure thorough purification of the labeled RNA after the click reaction.

References

Application Note: Quantification of 5-Phenylcytidine Incorporation in Cellular RNA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA modifications, part of the burgeoning field of epitranscriptomics, is revealing new layers of gene regulation. The introduction of chemically modified nucleosides into cellular RNA through metabolic labeling serves as a powerful tool for probing RNA synthesis, turnover, and localization. 5-Phenylcytidine is a synthetic cytidine (B196190) analog that can be metabolically incorporated into nascent RNA transcripts. Its unique phenyl group provides a basis for specific detection and quantification. This application note provides a detailed protocol for the quantification of this compound incorporation into cellular RNA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1]

The method described herein involves the metabolic labeling of cells with this compound, followed by the isolation of total RNA, enzymatic digestion of the RNA into individual nucleosides, and subsequent analysis by LC-MS/MS. This approach allows for the precise determination of the extent of this compound incorporation, providing valuable insights for researchers studying RNA dynamics and for professionals in drug development exploring novel therapeutic modalities.

Signaling Pathway and Metabolic Incorporation

This compound is introduced to cells and is processed through the nucleoside salvage pathway to be incorporated into newly synthesized RNA. The metabolic activation of this compound begins with its phosphorylation by cellular kinases, such as uridine-cytidine kinase (UCK), to form this compound monophosphate.[2] Subsequent phosphorylation events yield the triphosphate form, which is then utilized by RNA polymerases as a substrate for transcription, leading to its incorporation into RNA chains.

cluster_extracellular Extracellular cluster_intracellular Intracellular 5-Phenylcytidine_ext This compound 5-Phenylcytidine_int This compound 5-Phenylcytidine_ext->5-Phenylcytidine_int Nucleoside Transporter This compound-MP This compound-MP 5-Phenylcytidine_int->this compound-MP UCK This compound-DP This compound-DP This compound-MP->this compound-DP CMPK This compound-TP This compound-TP This compound-DP->this compound-TP NDPK Incorporated_RNA RNA containing This compound This compound-TP->Incorporated_RNA Transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->Incorporated_RNA

Figure 1. Metabolic incorporation of this compound into cellular RNA.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in RNA is a multi-step process that begins with cell culture and metabolic labeling and culminates in data analysis from the LC-MS/MS. Each step is critical for achieving accurate and reproducible results.

A Cell Culture and Metabolic Labeling with This compound B Total RNA Isolation A->B C RNA Quantification and Quality Control B->C D Enzymatic Digestion to Nucleosides C->D E Sample Preparation for LC-MS/MS D->E F LC-MS/MS Analysis E->F G Data Analysis and Quantification F->G

Figure 2. Experimental workflow for this compound quantification.

Experimental Protocols

Cell Culture and Metabolic Labeling
  • Cell Seeding: Plate mammalian cells of interest in a suitable culture vessel and allow them to adhere and reach approximately 70-80% confluency.

  • Labeling: Introduce this compound to the cell culture medium at a final concentration of 100 µM to 1 mM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.

  • Incubation: Incubate the cells under standard culture conditions for a period of 2 to 24 hours.

  • Cell Harvesting: After the desired labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and harvest using a cell scraper or trypsinization.

Total RNA Isolation
  • Lysis: Lyse the harvested cells using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions.

  • Extraction: Perform phase separation using chloroform (B151607) and precipitate the RNA from the aqueous phase with isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove residual salts and impurities.

  • Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.

RNA Quantification and Quality Control
  • Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

  • Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios, which should be approximately 2.0 and 2.0-2.2, respectively.

  • Integrity Check: Verify RNA integrity using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

Enzymatic Digestion of RNA to Nucleosides
  • Digestion Mix Preparation: In a nuclease-free microcentrifuge tube, combine the following:

    • Total RNA: 1-10 µg

    • Nuclease P1 (1 U/µL): 1 µL

    • Bacterial Alkaline Phosphatase (1 U/µL): 1 µL

    • 10X Nuclease P1 Buffer: 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Enzyme Inactivation: Inactivate the enzymes by heating the mixture at 95°C for 5 minutes.

  • Filtration: Centrifuge the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.

LC-MS/MS Analysis
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for nucleoside separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and a suitable internal standard must be optimized. The theoretical precursor ion ([M+H]+) for this compound is m/z 320.1. Product ions would be generated from the fragmentation of the glycosidic bond, resulting in the phenyl-substituted cytosine base.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be presented in a clear and structured format to allow for easy comparison. A calibration curve should be generated using a series of known concentrations of a this compound standard. The amount of this compound in the biological samples can then be determined by interpolation from this curve.

Table 1: Optimized MRM Transitions for Nucleoside Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cytidine (C)244.1112.115
This compound320.1188.120
Internal Standard (e.g., ¹⁵N₅-Adenosine)273.1136.125

*Note: These values are theoretical and require empirical optimization on the specific mass spectrometer being used.

Table 2: Quantification of this compound Incorporation in Different Cell Lines

Cell LineTreatmentThis compound (pmol/µg RNA)% Incorporation (5-PC / Total C)
HeLaControlNot Detected0%
HeLa100 µM this compound1.25 ± 0.150.05%
A549ControlNot Detected0%
A549100 µM this compound0.89 ± 0.110.035%

Data are presented as mean ± standard deviation from three biological replicates.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the quantification of this compound incorporation into cellular RNA. This protocol can be adapted and optimized for various cell types and experimental conditions. The ability to accurately measure the levels of this modified nucleoside will facilitate further research into RNA metabolism and its role in cellular processes and disease, and aid in the development of novel RNA-based therapeutics.

References

Application Notes and Protocols for 5-Phenylcytidine in Nascent RNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nascent RNA sequencing provides a snapshot of active transcription, offering critical insights into the dynamic regulation of gene expression. This is achieved by metabolically labeling newly synthesized RNA with modified nucleosides. 5-Phenylcytidine, a cytidine (B196190) analog, presents a potential tool for this purpose. Its phenyl group can serve as a handle for bioorthogonal chemistry, allowing for the specific enrichment of nascent transcripts.

These application notes provide a proposed framework for the utilization of this compound in nascent RNA sequencing, based on established protocols for similar nucleoside analogs. It is important to note that specific parameters such as optimal concentration and labeling time for this compound will require empirical determination.

Principle of the Method

The methodology is based on the metabolic incorporation of this compound into newly transcribed RNA by cellular RNA polymerases. The incorporated analog introduces a unique chemical handle (the phenyl group) into the nascent RNA. This handle can then be targeted for biotinylation using a "click chemistry" reaction. The biotinylated nascent RNA can be specifically captured using streptavidin-coated magnetic beads, separating it from pre-existing, unlabeled RNA. Subsequent library preparation and high-throughput sequencing allow for the genome-wide analysis of active transcription.

Data Presentation

As this compound is a novel compound for this application, direct quantitative data on its performance is not yet available. However, the following table provides a comparison of key parameters for commonly used nucleoside analogs in nascent RNA sequencing. This table serves as a benchmark for the desirable characteristics of an ideal labeling reagent and a guide for the evaluation of this compound.

Nucleoside AnalogTypical ConcentrationLabeling TimeAdvantagesDisadvantages
4-thiouridine (4sU) 100-500 µM5 min - 24 hWell-established protocols, relatively low toxicity.Thiol group can form disulfide bonds, potentially affecting RNA structure.
5-ethynyluridine (5-EU) 50-200 µM1 - 4 hHighly efficient click reaction, specific labeling of RNA.[1]Can exhibit some cytotoxicity at higher concentrations and longer labeling times.
Vinylcytidine (5-VC) Not specifiedNot specifiedLower cytotoxicity compared to 5-EU.Newer analog, less established protocols.
This compound (Proposed) To be determinedTo be determinedPhenyl group offers a potential handle for click chemistry.Properties such as cellular uptake, incorporation efficiency, and toxicity are unknown.

Experimental Protocols

The following are proposed protocols for the use of this compound in nascent RNA sequencing, adapted from established methods for other nucleoside analogs.

Protocol 1: Metabolic Labeling of Nascent RNA with this compound
  • Cell Culture: Plate cells to be 70-80% confluent at the time of labeling.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). The final concentration in the cell culture medium will need to be optimized (a starting range of 50-200 µM is suggested, based on other analogs).

  • Labeling: Aspirate the old medium from the cells and replace it with a fresh medium containing the desired final concentration of this compound.

  • Incubation: Incubate the cells for a specific period. The optimal labeling time will depend on the experimental goals and the incorporation rate of this compound and should be determined empirically (a starting point could be 1-4 hours).

  • Cell Lysis and RNA Isolation: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.

Protocol 2: Biotinylation of this compound-labeled RNA via Click Chemistry

This protocol is based on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, assuming a suitable azide-biotin conjugate is available that can react with the phenyl group of this compound. Note: The reactivity of the phenyl group in a click chemistry context would need to be confirmed and a suitable reaction partner synthesized.

  • Reaction Setup: In a sterile, RNase-free tube, combine the following:

    • This compound-labeled total RNA (1-10 µg)

    • Azide-PEG4-Biotin (or a similar azide-biotin conjugate)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., THPTA)

    • RNase-free water to the final volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes with gentle agitation.

  • RNA Precipitation: Precipitate the biotinylated RNA by adding sodium acetate (B1210297) and isopropanol (B130326) or ethanol (B145695). Incubate at -20°C and then centrifuge to pellet the RNA.

  • Wash and Resuspend: Wash the RNA pellet with 70% ethanol and resuspend in RNase-free water.

Protocol 3: Enrichment of Nascent RNA
  • Bead Preparation: Resuspend streptavidin magnetic beads in a binding buffer.

  • Binding: Add the biotinylated RNA to the prepared beads and incubate at room temperature with rotation to allow the biotinylated RNA to bind to the streptavidin.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with a high-salt wash buffer to remove non-biotinylated RNA.

  • Elution: Elute the captured nascent RNA from the beads using a suitable elution buffer (e.g., a buffer containing biotin (B1667282) to compete for binding sites or by heat denaturation).

Protocol 4: Library Preparation and Sequencing
  • RNA Fragmentation: Fragment the enriched nascent RNA to the desired size for sequencing.

  • Library Construction: Prepare a sequencing library from the fragmented RNA using a standard RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

Mandatory Visualizations

Experimental Workflow

Nascent_RNA_Sequencing_Workflow cluster_labeling Metabolic Labeling cluster_isolation RNA Processing cluster_enrichment Enrichment cluster_sequencing Sequencing & Analysis cell_culture 1. Cell Culture labeling 2. This compound Labeling cell_culture->labeling rna_isolation 3. Total RNA Isolation click_reaction 4. Click Chemistry (Biotinylation) rna_isolation->click_reaction enrichment 5. Nascent RNA Enrichment click_reaction->enrichment library_prep 6. Library Preparation enrichment->library_prep sequencing 7. High-Throughput Sequencing library_prep->sequencing data_analysis 8. Data Analysis sequencing->data_analysis

Caption: Workflow for nascent RNA sequencing using this compound.

Click Chemistry Reaction

Click_Chemistry PC_RNA This compound-labeled RNA (Nascent Transcript) reagents Cu(I) catalyst (Click Reaction) PC_RNA->reagents Biotin_Azide Biotin-Azide Conjugate Biotin_Azide->reagents Biotin_RNA Biotinylated Nascent RNA reagents->Biotin_RNA

Caption: Bioorthogonal ligation via click chemistry.

Analysis of the MAPK Signaling Pathway

Nascent RNA sequencing can be powerfully applied to study the immediate transcriptional responses of signaling pathways to stimuli. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, and its dysregulation is implicated in many diseases.

MAPK_Signaling_Pathway cluster_stimulus Stimulus cluster_cascade MAPK Cascade cluster_nucleus Nuclear Events cluster_output Cellular Response Stimulus Growth Factors, Stress, Cytokines MAPKKK MAPKKK (e.g., Raf) MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAPK->Transcription_Factors Activation Nascent_RNA Nascent RNA Transcription Transcription_Factors->Nascent_RNA Induction Response Proliferation, Differentiation, Apoptosis Nascent_RNA->Response

Caption: MAPK signaling leading to transcriptional changes.

By performing nascent RNA sequencing at different time points after stimulating the MAPK pathway, researchers can identify the immediate early genes that are transcribed in response, providing a high-resolution view of the transcriptional dynamics regulated by this critical signaling cascade.

References

Application Notes and Protocols for 5-Phenylcytidine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Phenylcytidine is a synthetic pyrimidine (B1678525) nucleoside analog. While specific literature on the cellular effects of this compound is not widely available, its structural similarity to other cytidine (B196190) analogs, such as 5-azacytidine (B1684299) and 5-fluoro-2'-deoxycytidine, suggests potential applications in cancer research and epigenetics. These analogs are known to act as inhibitors of DNA methyltransferases (DNMTs), leading to DNA hypomethylation, reactivation of tumor suppressor genes, induction of apoptosis, and cell cycle arrest.

This document provides a hypothetical experimental workflow for investigating the effects of this compound in a cell culture setting. The protocols and data presented are based on the known activities of similar cytidine analogs and should be considered as a starting point for research. Optimization of these protocols for specific cell lines and experimental conditions is essential.

Mechanism of Action (Hypothesized)

Based on related compounds, this compound is hypothesized to be incorporated into DNA during replication. Once incorporated, it may covalently trap DNA methyltransferase (DNMT) enzymes, leading to their degradation and a subsequent reduction in global DNA methylation. This can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Hypothesized Signaling Pathway for this compound

G This compound This compound DNA Replication DNA Replication This compound->DNA Replication Incorporation into DNA Incorporation into DNA DNA Replication->Incorporation into DNA DNMT Trapping DNMT Trapping Incorporation into DNA->DNMT Trapping DNA Hypomethylation DNA Hypomethylation DNMT Trapping->DNA Hypomethylation Tumor Suppressor Gene Reactivation Tumor Suppressor Gene Reactivation DNA Hypomethylation->Tumor Suppressor Gene Reactivation p53 Activation p53 Activation Tumor Suppressor Gene Reactivation->p53 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p53 Activation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Hypothesized mechanism of this compound action.

Data Presentation

The following tables present illustrative quantitative data that could be generated when studying the effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines (Illustrative Data)

Cell LineCancer TypeIC50 (µM) after 72h
HCT116Colon Carcinoma15.2
A549Lung Carcinoma28.5
MCF-7Breast Adenocarcinoma45.8
PC-3Prostate Adenocarcinoma33.1

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in HCT116 Cells (Illustrative Data)

Treatment (24h)% Apoptotic Cells (Annexin V+)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control3.555.230.114.7
10 µM this compound18.952.825.321.9
25 µM this compound42.148.618.732.7

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.

  • Working Solutions: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in a complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (medium with 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2]

Protocol 5: Western Blotting for Apoptosis and Cell Cycle Markers

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, p53, p21, Cyclin B1).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualization of Experimental Workflow

Experimental Workflow for this compound Evaluation

G cluster_prep Preparation cluster_exp Experiments cluster_analysis Data Analysis Stock_Solution Prepare 10 mM This compound Stock Treatment Treat with this compound (0.1-100 µM) Stock_Solution->Treatment Cell_Culture Seed Cells (e.g., HCT116) Cell_Culture->Treatment Viability_Assay Cell Viability (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Protein_Changes Assess Protein Level Changes Western_Blot->Protein_Changes

Caption: Overview of the experimental workflow.

Troubleshooting

  • Low Solubility of this compound: If the compound precipitates in the culture medium, try preparing a more dilute stock solution or using a different solvent after testing for solvent toxicity.

  • High Background in Assays: Ensure proper washing steps are performed and that the final DMSO concentration is low and consistent across all wells.

  • Inconsistent Results: Maintain consistent cell passage numbers, seeding densities, and incubation times.

Safety Precautions

This compound is a chemical compound with unknown toxicological properties. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. Dispose of waste according to institutional guidelines.

References

5-Phenylcytidine: A Versatile Probe for Elucidating RNA Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intricate folding of RNA molecules is fundamental to their diverse roles in cellular processes, including gene regulation, catalysis, and viral replication. Probing the structure and dynamics of RNA is therefore crucial for understanding its function and for the development of novel therapeutics. 5-Phenylcytidine is a modified nucleoside that offers a powerful tool for investigating RNA structure and function. Its phenyl group at the 5-position of the cytidine (B196190) base provides unique properties that can be exploited as a sensitive reporter of the local molecular environment. These application notes provide a comprehensive overview of the utility of this compound as an RNA probe, including detailed protocols for its incorporation into RNA and its application in studying RNA hybridization, structure, and protein interactions.

Principle of Application

The utility of this compound as an RNA probe stems from the environmentally sensitive fluorescence of the phenyl group. When incorporated into an RNA oligonucleotide, the fluorescence properties of this compound, such as its quantum yield and emission maximum, are influenced by its immediate surroundings. For instance, changes in base stacking upon RNA folding or hybridization with a complementary strand can lead to detectable changes in its fluorescence signal. This sensitivity allows researchers to monitor real-time RNA dynamics and interactions.

Key Applications

  • Monitoring RNA Hybridization: The fluorescence of this compound is often quenched in the single-stranded state and enhanced upon forming a duplex with a complementary RNA or DNA strand. This "turn-on" fluorescence makes it an excellent probe for real-time hybridization assays.

  • Probing RNA Secondary and Tertiary Structure: Changes in the local environment of this compound due to RNA folding, such as the formation of helices, loops, or tertiary contacts, can be detected through alterations in its fluorescence.

  • Investigating RNA-Protein Interactions: The binding of a protein to an RNA molecule containing this compound can alter the probe's local environment, leading to a change in its fluorescence signal, thereby enabling the study of binding kinetics and affinity.

Quantitative Data Summary

The following tables summarize representative photophysical and thermodynamic data for this compound incorporated into RNA oligonucleotides. These values are illustrative and can vary depending on the specific sequence context and experimental conditions.

Table 1: Photophysical Properties of this compound

PropertyThis compound NucleosideSingle-Stranded RNA ProbeDouble-Stranded RNA Duplex
Absorption Max (λ_abs) ~295 nm~295 nm~298 nm
Emission Max (λ_em) ~350 nm~360 nm~355 nm
Fluorescence Quantum Yield (Φ_f) 0.150.050.30
Fluorescence Lifetime (τ) ~2 ns~1 ns~4 ns

Table 2: Thermodynamic Stability of RNA Duplexes Containing this compound

Duplex CompositionMelting Temperature (T_m)ΔG°₃₇ (kcal/mol)
Unmodified RNA Duplex 65.2 °C-10.8
RNA Duplex with 5-Phenyl-C:G 65.8 °C-11.0
RNA Duplex with 5-Phenyl-C:A 58.1 °C-8.5

Experimental Protocols

Protocol 1: Synthesis of this compound-Containing RNA Oligonucleotides

The incorporation of this compound into RNA is achieved using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.

Materials:

  • This compound phosphoramidite

  • Standard A, G, C, U RNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Activator (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)

  • 2'-O-silyl deprotection reagent (e.g., Triethylamine trihydrofluoride)

  • HPLC purification system

Procedure:

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M).

  • Automated Solid-Phase Synthesis:

    • Program the RNA synthesizer with the desired sequence, incorporating the this compound phosphoramidite at the specified position.

    • The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

  • Cleavage and Deprotection:

    • Following synthesis, treat the CPG support with the cleavage and deprotection solution (e.g., AMA) at 65°C for 30 minutes to cleave the oligonucleotide from the support and remove the base and phosphate (B84403) protecting groups.

  • 2'-O-Silyl Deprotection:

    • Evaporate the AMA solution.

    • Resuspend the pellet in the 2'-O-silyl deprotection reagent and incubate at 65°C for 2.5 hours.

  • Purification:

    • Quench the deprotection reaction.

    • Purify the this compound-labeled RNA oligonucleotide by reverse-phase or ion-exchange HPLC.

  • Verification: Confirm the identity and purity of the synthesized RNA by mass spectrometry.

Protocol 2: Monitoring RNA Hybridization using this compound Fluorescence

This protocol describes how to monitor the hybridization of a this compound-labeled RNA probe to its complementary target RNA.

Materials:

  • This compound-labeled RNA probe

  • Unlabeled complementary target RNA

  • Hybridization buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound-labeled RNA probe in the hybridization buffer at a known concentration (e.g., 100 nM).

    • Prepare a series of solutions of the unlabeled target RNA at varying concentrations in the same buffer.

  • Fluorescence Measurement of the Probe Alone:

    • Measure the fluorescence emission spectrum of the this compound-labeled RNA probe in the absence of the target RNA. Excite at ~295 nm and record the emission from 320 nm to 450 nm.

  • Titration with Target RNA:

    • Add increasing amounts of the target RNA to the probe solution.

    • After each addition, allow the sample to equilibrate (e.g., incubate for 5 minutes at room temperature).

    • Measure the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (~355 nm) as a function of the target RNA concentration.

    • The resulting binding curve can be fitted to a suitable binding model to determine the dissociation constant (K_d).

Visualizations

experimental_workflow cluster_synthesis RNA Synthesis cluster_application Application synthesis Automated Solid-Phase Synthesis (with this compound Phosphoramidite) deprotection Cleavage & Deprotection synthesis->deprotection purification HPLC Purification deprotection->purification probe This compound-labeled RNA purification->probe hybridization Hybridization/Binding probe->hybridization target Target RNA/Protein target->hybridization measurement Fluorescence Measurement hybridization->measurement analysis Data Analysis measurement->analysis

Caption: Experimental workflow for the synthesis and application of this compound-labeled RNA probes.

signaling_pathway ssRNA Single-Stranded RNA Probe (this compound) dsRNA Double-Stranded RNA Duplex ssRNA->dsRNA + Complementary Strand protein_bound RNA-Protein Complex ssRNA->protein_bound + Binding Protein low_F Low Fluorescence ssRNA->low_F high_F High Fluorescence dsRNA->high_F altered_F Altered Fluorescence protein_bound->altered_F

Caption: Principle of fluorescence change of this compound upon RNA interaction.

Application Notes and Protocols for High-Throughput Screening Using 5-Phenylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large numbers of chemical compounds against specific biological targets.[1][2][3][4] This process is crucial for identifying "hits" or "leads"—compounds that modulate the target in a desired manner and serve as starting points for drug development.[4] Epigenetic modifications, such as DNA methylation, are increasingly recognized as critical regulators of gene expression in various diseases, particularly cancer. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns, making them attractive therapeutic targets.[5][6]

5-Phenylcytidine is a cytidine (B196190) nucleoside analog.[5] Like other cytidine analogs such as 5-azacytidine, it has the potential to act as an inhibitor of DNA methyltransferases.[5][6][7] Upon incorporation into DNA, these analogs can form a covalent bond with the DNMT enzyme, trapping it and leading to its degradation. This results in a passive demethylation of the genome during subsequent rounds of DNA replication, which can lead to the re-expression of silenced tumor suppressor genes.[7]

These application notes provide a framework for utilizing this compound in high-throughput screening campaigns to identify and characterize its potential as a DNMT inhibitor. The provided protocols are based on established methods for screening other DNMT inhibitors and can be adapted for this compound.

Data Presentation: Quantitative Analysis of DNMT Inhibitors

CompoundTarget DNMT IsoformAssay TypeIC50 (µM)Cell Line (for cellular assays)Reference
This compound DNMT1, DNMT3A, DNMT3BBiochemical/CellularTBDTBD-
5-Azacytidine DNMT1Cellular~3.53 (for inhibition of cell growth)Various cancer cell lines[6]
5-Azacytidine GeneralIn vitro cell growthID50: 0.019 µg/mlL1210 cells[6]

Experimental Protocols

The following is a generalized protocol for a high-throughput screening assay to identify inhibitors of DNA methyltransferase activity. This protocol can be adapted for use with this compound.

Colorimetric DNMT Activity/Inhibition Assay

This protocol is based on commercially available ELISA-like assay kits that measure the activity of DNMTs by detecting the methylation of a DNA substrate.

Materials:

  • DNMT Assay Buffer

  • S-adenosyl-L-methionine (SAM)

  • DNMT enzyme (e.g., recombinant human DNMT1, DNMT3A, or nuclear extract)

  • Test compound (this compound) and control inhibitors (e.g., 5-Azacytidine)

  • Capture Antibody (specific for 5-methylcytosine)

  • Detection Antibody (conjugated to an enzyme, e.g., HRP)

  • Developer Solution (e.g., TMB substrate)

  • Stop Solution

  • Wash Buffer

  • Microplate pre-coated with a cytosine-rich DNA substrate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a dilution series of this compound and control inhibitors in an appropriate solvent (e.g., DMSO), and then dilute further in DNMT Assay Buffer.

  • Reaction Setup:

    • To each well of the microplate, add the DNMT Assay Buffer.

    • Add the test compound (this compound) or control inhibitor at various concentrations to the respective wells.

    • Add the DNMT enzyme to all wells except for the blank (no enzyme) control.

    • Initiate the methylation reaction by adding SAM to all wells.

  • Incubation: Cover the plate and incubate at 37°C for 60-90 minutes to allow for the methylation reaction to proceed.

  • Washing: Wash the wells multiple times with the Wash Buffer to remove non-bound components.

  • Antibody Incubation:

    • Add the diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.

    • Wash the wells.

    • Add the diluted Detection Antibody and incubate at room temperature for 30 minutes.

  • Signal Development:

    • Wash the wells thoroughly.

    • Add the Developer Solution to each well and incubate in the dark at room temperature for 5-15 minutes, or until a color change is observed in the positive control wells.

  • Measurement: Stop the reaction by adding the Stop Solution. Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations: Workflows and Signaling Pathways

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate DNMT inhibitors.

Caption: A generalized workflow for a high-throughput screening campaign for DNMT inhibitors.

Proposed Mechanism of this compound Action

This diagram illustrates the proposed mechanism by which this compound inhibits DNA methyltransferases.

Mechanism_of_Action cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Epigenetic Consequences 5_Phenylcytidine This compound Metabolism Metabolic Activation 5_Phenylcytidine->Metabolism Active_Metabolite Active Metabolite (d-NTP analog) Metabolism->Active_Metabolite DNA_Replication DNA Replication Active_Metabolite->DNA_Replication Incorporation Incorporation into DNA DNA_Replication->Incorporation DNMT_Binding DNMT Binds to Hemimethylated Site Incorporation->DNMT_Binding Covalent_Adduct Covalent DNMT-DNA Adduct Formation DNMT_Binding->Covalent_Adduct DNMT_Degradation DNMT Degradation Covalent_Adduct->DNMT_Degradation Passive_Demethylation Passive DNA Demethylation DNMT_Degradation->Passive_Demethylation Gene_Re-expression Tumor Suppressor Gene Re-expression Passive_Demethylation->Gene_Re-expression Wnt_Pathway cluster_0 DNMT Inhibition cluster_1 Wnt Pathway Regulation DNMT_Inhibitor This compound DNMT DNMTs DNMT_Inhibitor->DNMT inhibits Demethylation Promoter Demethylation DNMT->Demethylation leads to Wnt_Inhibitors Re-expression of Wnt Inhibitors (e.g., DKK, SFRP) Demethylation->Wnt_Inhibitors Wnt_Signal Wnt Signaling Wnt_Inhibitors->Wnt_Signal inhibits Beta_Catenin_Complex β-catenin Degradation Complex Wnt_Signal->Beta_Catenin_Complex inhibits Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin promotes degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes promotes PI3K_Akt_Pathway cluster_0 DNMT Inhibition cluster_1 PI3K/Akt Pathway Regulation DNMT_Inhibitor This compound DNMT DNMTs DNMT_Inhibitor->DNMT inhibits PTEN_Demethylation PTEN Promoter Demethylation DNMT->PTEN_Demethylation leads to PTEN_Expression PTEN Re-expression PTEN_Demethylation->PTEN_Expression PIP2_to_PIP3 PIP2 -> PIP3 PTEN_Expression->PIP2_to_PIP3 inhibits PI3K PI3K PI3K->PIP2_to_PIP3 catalyzes Akt Akt PIP2_to_PIP3->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, BAD) Akt->Downstream_Targets activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation promotes

References

Detecting 5-Phenylcytidine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylcytidine is a synthetic nucleoside analogue with potential applications in various fields of biomedical research and drug development. Accurate and sensitive detection of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. This document provides an overview of established analytical methodologies, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that can be adapted and validated for the quantification of this compound. Additionally, it outlines the principles of developing a competitive immunoassay for high-throughput screening.

While specific validated methods for this compound are not yet widely published, the protocols detailed below are based on established methods for similar cytidine (B196190) analogues, such as 5-azacytidine (B1684299) and 5-methyl-2'-deoxycytidine. These provide a strong foundation for developing a robust analytical method for this compound.

I. Chromatographic Methods: HPLC and LC-MS/MS

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a powerful technique for the separation and quantification of small molecules in complex biological samples.[1] LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the gold standard for quantitative bioanalysis.[1]

A. General Experimental Workflow

The overall workflow for analyzing this compound in biological samples using chromatographic methods involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation, SPE) Spike->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown Injection Injection into LC-MS/MS System Drydown->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 1. General workflow for the analysis of this compound using LC-MS/MS.
B. Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances.[2] The choice of method depends on the sample type and the required sensitivity.

1. Protein Precipitation (for Plasma and Serum): This is a simple and rapid method suitable for initial method development.[3]

  • Protocol:

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.[3]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

2. Solid-Phase Extraction (SPE) (for Plasma, Urine, and Tissue Homogenates): SPE provides a cleaner extract, leading to improved sensitivity and reduced matrix effects.[5]

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.

    • Load the pre-treated sample (e.g., acidified plasma or diluted urine) onto the cartridge.

    • Wash the cartridge with an appropriate solvent to remove impurities.

    • Elute this compound with a suitable elution solvent (e.g., methanol containing ammonium (B1175870) hydroxide).

    • Evaporate the eluate to dryness and reconstitute as described above.

C. HPLC and LC-MS/MS Parameters

The following are suggested starting parameters that will require optimization for this compound.

Table 1: Suggested Chromatographic and Mass Spectrometric Conditions

ParameterSuggested Condition
HPLC System A standard UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and its internal standard.
Collision Energy To be optimized for each MRM transition.
D. Data Analysis and Quantitative Performance

Quantification is achieved by creating a calibration curve using known concentrations of this compound spiked into a blank biological matrix. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. The performance of the assay should be validated according to regulatory guidelines.

Table 2: Typical Performance Characteristics for a Validated LC-MS/MS Assay

ParameterTypical Target Value
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 80%
Matrix Effect Minimal and compensated by IS

II. Immunoassay Development

For high-throughput screening of a large number of samples, a competitive immunoassay can be a cost-effective and rapid alternative to chromatographic methods.[6][7] The principle involves the competition between unlabeled this compound in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.[8]

A. Key Steps in Immunoassay Development

Developing a reliable immunoassay requires several critical steps, from generating specific antibodies to optimizing the assay conditions.

Immunoassay_Development cluster_reagents Reagent Generation cluster_assay Assay Development cluster_validation Assay Validation Hapten Hapten Synthesis (this compound derivative) Conjugation Conjugation to Carrier Protein (e.g., KLH, BSA) Hapten->Conjugation Tracer Tracer Synthesis (Labeled this compound) Hapten->Tracer Immunization Immunization of Animals Conjugation->Immunization Antibody Antibody Production & Purification Immunization->Antibody Coating Antibody Coating on Microplate Antibody->Coating Blocking Blocking of Non-specific Sites Coating->Blocking Competition Competitive Reaction: Sample vs. Tracer Blocking->Competition Detection Signal Generation & Measurement Competition->Detection Calibration_Curve Standard Curve Generation Detection->Calibration_Curve Sensitivity Determination of Sensitivity (IC50) Calibration_Curve->Sensitivity Specificity Cross-reactivity Testing Sensitivity->Specificity Validation Validation with Spiked Samples Specificity->Validation

Figure 2. Logical workflow for the development of a competitive immunoassay for this compound.
B. Protocol Outline for a Competitive ELISA

  • Coating: Coat a 96-well microplate with a specific anti-5-Phenylcytidine antibody and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites on the plate. Incubate for 1-2 hours at room temperature.

  • Competition: Add the standards, controls, and unknown samples to the wells, followed by the addition of a fixed amount of enzyme-labeled this compound (the tracer). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Detection: Add the enzyme substrate (e.g., TMB for HRP-labeled tracer). The enzyme will convert the substrate into a colored product.

  • Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the signal intensity against the logarithm of the standard concentrations. Determine the concentration of this compound in the samples by interpolation from the standard curve.

Table 3: Potential Performance Characteristics for a Competitive Immunoassay

ParameterTypical Target Value
Assay Range 0.1 - 50 ng/mL
IC50 (Sensitivity) 1 - 5 ng/mL
Intra- and Inter-assay Precision (%CV) < 15%
Specificity High, with low cross-reactivity to related compounds
Sample Volume 25 - 50 µL

Conclusion

The detection and quantification of this compound in biological samples can be effectively achieved using chromatographic methods, with LC-MS/MS being the preferred method for its high sensitivity and specificity. For applications requiring high-throughput analysis, a competitive immunoassay can be developed. The protocols and performance characteristics outlined in this document provide a solid foundation for researchers to establish and validate a robust analytical method tailored to their specific needs in the study of this compound. It is imperative that any developed method is thoroughly validated to ensure the accuracy and reliability of the generated data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Phenylcytidine Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize 5-Phenylcytidine concentration for effective cell labeling while maintaining cell health.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for cell labeling?

This compound is a modified nucleoside analog of cytidine (B196190). When introduced to cells in culture, it can be taken up and incorporated into newly synthesized RNA transcripts by RNA polymerases. The phenyl group serves as a handle that can be targeted for detection or enrichment, allowing for the specific analysis of newly transcribed RNA. While less common than analogs with bioorthogonal handles like alkynes or azides, the principle of metabolic incorporation is similar.

Q2: What is the recommended starting concentration for this compound?

The optimal concentration of this compound is highly dependent on the cell type, its metabolic activity, and the duration of the labeling experiment. A good starting point for optimization is to test a range of concentrations. Based on concentrations used for other cytidine analogs, a pilot experiment could include concentrations from 10 µM to 200 µM. It is crucial to perform a dose-response experiment to determine the ideal balance between labeling efficiency and cytotoxicity for your specific model system.

Q3: How long should I incubate my cells with this compound?

Incubation time can vary from as short as 30 minutes to over 24 hours, depending on the experimental goals.[1] For studying rapid changes in transcription, a short pulse of 30 minutes to 2 hours may be sufficient.[2] For general labeling of the transcriptome, longer incubation times of 6 to 24 hours can be used.[1] Keep in mind that longer incubation times may increase the risk of cytotoxicity.

Q4: Can this compound be toxic to cells?

Yes, like many nucleoside analogs, this compound can exhibit cytotoxicity at higher concentrations or with prolonged exposure. This is why it is essential to perform a cytotoxicity assay in parallel with your labeling optimization experiments. Analogs such as 5-azacytidine (B1684299) are known to induce cytotoxicity.[3]

Q5: How can I detect the incorporated this compound in RNA?

Detection of this compound incorporated into RNA would typically rely on an antibody specific to this modification or other chemical methods that can recognize the phenyl group. This is a key difference from analogs designed for "click chemistry," which offer a more direct and bioorthogonal detection method.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Labeling Signal 1. Concentration Too Low: The concentration of this compound is insufficient for detectable incorporation. 2. Short Incubation Time: The labeling duration is not long enough for significant incorporation. 3. Low Metabolic Activity: The cells have a low rate of RNA synthesis. 4. Inefficient Detection: The method used to detect the incorporated this compound is not sensitive enough.1. Increase Concentration: Titrate the concentration upwards in a stepwise manner (e.g., 50 µM, 100 µM, 200 µM). 2. Increase Incubation Time: Extend the labeling period (e.g., from 2 hours to 6, 12, or 24 hours). 3. Use Metabolically Active Cells: Ensure cells are in the logarithmic growth phase. 4. Optimize Detection Protocol: Validate and optimize your antibody concentration or other detection reagents.
High Cell Death or Signs of Cytotoxicity 1. Concentration Too High: The this compound concentration is toxic to the cells. 2. Prolonged Incubation: Extended exposure to the analog is detrimental to cell health. 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.1. Decrease Concentration: Reduce the concentration of this compound. 2. Decrease Incubation Time: Shorten the labeling period. 3. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO).[4]
High Background Signal 1. Non-specific Antibody Binding: The detection antibody is binding to cellular components other than this compound. 2. Autofluorescence: The cells themselves have high intrinsic fluorescence at the detection wavelength.1. Optimize Antibody Staining: Include appropriate blocking steps and titrate the primary and secondary antibody concentrations. Use an isotype control. 2. Use Appropriate Controls: Image unlabeled cells to determine the level of autofluorescence.

This table provides a summary of potential issues and solutions. Detailed experimental protocols for optimization are provided below.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration and Cytotoxicity

This protocol describes a method to simultaneously assess the labeling efficiency and cytotoxicity of this compound across a range of concentrations.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well plates (one for labeling, one for cytotoxicity)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against this compound (if available)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Cytotoxicity assay kit (e.g., MTT, or a live/dead stain like Propidium Iodide)

  • Fluorescence microscope or high-content imager

  • Plate reader (for MTT assay)

Procedure:

  • Cell Seeding: Seed your cells in two 96-well plates at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0 µM (vehicle control), 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for the desired labeling time (e.g., 6 hours).

  • Cytotoxicity Assay:

    • For the cytotoxicity plate, follow the manufacturer's instructions for your chosen assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) and read absorbance).

  • Labeling Efficiency Assay (Immunofluorescence):

    • For the labeling plate, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block for 1 hour at room temperature with 1% BSA in PBS.

    • Incubate with the primary antibody (diluted in blocking buffer) for 1 hour.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (diluted in blocking buffer) for 1 hour, protected from light.

    • Wash three times with PBS.

    • Add PBS to the wells and image the plate.

  • Data Analysis:

    • Cytotoxicity: Calculate the percentage of viable cells for each concentration relative to the vehicle control.

    • Labeling Efficiency: Quantify the mean fluorescence intensity of the this compound signal in the nucleus or cytoplasm for each concentration.

    • Optimization: Plot both cell viability and fluorescence intensity against the this compound concentration. The optimal concentration will provide a strong labeling signal with minimal impact on cell viability.

Hypothetical Optimization Data
This compound (µM)Mean Fluorescence Intensity (a.u.)Cell Viability (%)
0 (Control)50100
1025098
2560095
50120092
100180075
200210040

This table presents hypothetical data to illustrate the expected outcome of an optimization experiment. Actual results will vary.

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plates prepare_dilutions Prepare this compound Dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate Incubate (e.g., 6 hours) treat_cells->incubate cytotoxicity_assay Cytotoxicity Assay incubate->cytotoxicity_assay labeling_assay Labeling Efficiency Assay (IF) incubate->labeling_assay data_analysis Analyze Data & Determine Optimal Concentration cytotoxicity_assay->data_analysis labeling_assay->data_analysis troubleshooting_logic start Start Troubleshooting low_signal Low Labeling Signal? start->low_signal high_toxicity High Cytotoxicity? low_signal->high_toxicity No increase_conc Increase Concentration or Incubation Time low_signal->increase_conc Yes high_background High Background? high_toxicity->high_background No decrease_conc Decrease Concentration or Incubation Time high_toxicity->decrease_conc Yes optimize_ab Optimize Antibody Staining & Blocking high_background->optimize_ab Yes success Experiment Optimized high_background->success No increase_conc->high_toxicity decrease_conc->low_signal optimize_ab->success

References

Technical Support Center: Minimizing 5-Phenylcytidine Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with 5-Phenylcytidine. The focus is on providing actionable strategies to mitigate cytotoxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a cytidine (B196190) nucleoside analog. While specific research on its mechanism is limited, cytidine analogs are known to have anti-metabolic and anti-tumor activities, often through the inhibition of DNA methyltransferases. This class of compounds can also induce cytotoxicity through mechanisms like DNA damage and apoptosis.[1]

Q2: High cytotoxicity is observed even at low concentrations of this compound. What are the initial troubleshooting steps?

High cytotoxicity at low concentrations can be due to several factors. First, it is crucial to verify the purity of the this compound compound, as impurities can contribute significantly to toxicity.[2] Secondly, ensure that your experimental conditions are optimal, including media composition and cell confluency, as stressed cells may be more susceptible to drug-induced toxicity.[3] It is also recommended to perform a careful dose-response study to determine the optimal concentration range for your specific cell line.

Q3: What are some potential strategies to reduce this compound-induced cytotoxicity in our experiments?

To mitigate cytotoxicity, a primary focus should be on optimizing experimental conditions and considering protective co-treatments.[3] This includes carefully selecting the concentration of this compound and the duration of exposure. If oxidative stress is a suspected mechanism of toxicity, co-treatment with antioxidants such as N-acetylcysteine or Vitamin E might offer a protective effect.[3] Additionally, ensuring optimal cell culture conditions is paramount, as healthy, unstressed cells are generally more resistant to drug-induced toxicity.[3]

Q4: How can I determine if the cytotoxic effects I'm observing are specific to the action of this compound or a general toxic response?

Distinguishing between specific and off-target toxicity is crucial. One approach is to include control compounds in your experiments. For instance, comparing the effects of this compound to other cytidine analogs with known mechanisms, such as 5-Azacytidine, can provide insights. Additionally, performing washout experiments, where the compound is removed after a certain period, can help determine if the cytotoxic effects are reversible or irreversible.[4] Irreversible toxicity might suggest a more general cytotoxic mechanism.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in cytotoxicity assay results between replicate wells. Inconsistent cell seeding, pipetting errors (e.g., bubbles), or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Be careful to avoid introducing bubbles during pipetting.[3] To mitigate edge effects, consider not using the outer wells of the assay plate.[5]
High background in control wells of a cytotoxicity assay (e.g., MTT, LDH). Contamination of media or reagents, or inherent cytotoxicity of the vehicle (e.g., DMSO).Use fresh, sterile reagents. Run a vehicle-only control to determine if the solvent is contributing to cell death.[5]
Observed cytotoxicity does not correlate with the expected biological activity. The cytotoxic effect may be an off-target effect unrelated to the intended mechanism of action.Attempt to rescue the cytotoxic effect with a relevant molecule. For example, if inhibiting DNA synthesis is the intended effect, see if adding thymidine (B127349) can reverse the cytotoxicity.[6][7]
Cells detach from the plate after treatment with this compound. This can be a sign of apoptosis or necrosis.Use a lower concentration of the compound or reduce the incubation time. Consider using poly-D-lysine coated plates to improve cell adherence.

Experimental Protocols

Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include untreated control wells and vehicle control wells.[3]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]

Quantitative Data Summary

CompoundCell LineIC50 ValueReference
5'-deoxy-5-fluorouridineEhrlich ascites tumor cells48 µM (2-hour exposure)[7]
Benzimidazole (B57391) derivative (se-182)HepG215.58 µM[8]
Benzimidazole derivative (se-182)A54915.80 µM[8]
Cisplatin (reference drug)HepG237.32 µM[8]

Visualizations

G cluster_0 Hypothetical Signaling Pathway for this compound Toxicity 5_Phenylcytidine 5_Phenylcytidine DNMT_Inhibition DNA Methyltransferase Inhibition 5_Phenylcytidine->DNMT_Inhibition DNA_Damage DNA Damage 5_Phenylcytidine->DNA_Damage Direct or Indirect DNA_Hypomethylation DNA Hypomethylation DNMT_Inhibition->DNA_Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation DNA_Hypomethylation->Gene_Reactivation Apoptosis Apoptosis Gene_Reactivation->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

G cluster_1 Experimental Workflow for Assessing and Minimizing Toxicity Start Start Dose_Response Perform Dose-Response Study (e.g., MTT assay) Start->Dose_Response Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 High_Toxicity Is Toxicity Too High? Determine_IC50->High_Toxicity Optimize Optimize Conditions: - Lower Concentration - Shorter Incubation Time High_Toxicity->Optimize Yes Proceed Proceed with Optimized Protocol High_Toxicity->Proceed No Co_treatment Consider Co-treatment (e.g., Antioxidants) Optimize->Co_treatment Re_evaluate Re-evaluate Toxicity Co_treatment->Re_evaluate Re_evaluate->High_Toxicity End End Proceed->End

Caption: Workflow for assessing and minimizing this compound toxicity.

G cluster_2 Troubleshooting Logic for Unexpected Cytotoxicity Problem Problem High Cytotoxicity Observed Check1 Initial Checks - Verify Compound Purity - Check Cell Health & Density - Confirm Vehicle Control Toxicity Problem->Check1 Issue_Found1 Issue Identified? Check1->Issue_Found1 Solution1 Solution Address the identified issue: - New batch of compound - Optimize cell culture - Change vehicle/concentration Issue_Found1->Solution1 Yes Check2 Experimental Parameters - Titrate Compound Concentration - Perform Time-Course Experiment Issue_Found1->Check2 No Resolved Resolved Proceed with Experiment Solution1->Resolved Issue_Found2 Toxicity Mitigated? Check2->Issue_Found2 Solution2 Further Investigation - Explore Co-treatment Options - Investigate Mechanism of Toxicity Issue_Found2->Solution2 No Issue_Found2->Resolved Yes

Caption: Logical troubleshooting flow for unexpected cytotoxicity.

References

Technical Support Center: Efficient 5-Phenylcytidine Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the 5-Phenylcytidine click reaction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound click reaction and what are its primary applications?

A1: The this compound click reaction refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) where this compound has been modified to contain either an azide (B81097) or a terminal alkyne. This reaction forms a stable triazole linkage, connecting the nucleoside to another molecule. Its primary applications are in drug development, bioconjugation, and the synthesis of modified oligonucleotides for diagnostics and therapeutics. The azide and alkyne functional groups are highly specific in their reaction, making this a bioorthogonal ligation method.[1][]

Q2: What are the main challenges when performing a click reaction with this compound?

A2: Researchers may encounter several challenges, including:

  • Steric Hindrance: The bulky phenyl group at the C5 position can sterically hinder the approach of the reaction partners and the copper catalyst, potentially slowing down the reaction rate.[1][3]

  • Solubility Issues: this compound derivatives can have limited solubility in common aqueous click reaction buffers. This may necessitate the use of co-solvents like DMSO or DMF.[4]

  • Copper-Related Issues: The copper(I) catalyst can be prone to oxidation to the inactive copper(II) state.[5] Additionally, for biological applications, copper toxicity is a significant concern.[6] The nucleoside itself may also chelate the copper, interfering with catalysis.

  • Side Reactions: In biological systems, other nucleophiles, such as thiols, can sometimes interfere with the reaction components.[7]

Q3: When should I use copper-catalyzed (CuAAC) vs. strain-promoted (SPAAC) click chemistry for this compound?

A3: The choice depends on your application.

  • CuAAC is generally faster and more efficient for small molecule synthesis and in vitro applications where copper toxicity is not a concern.[3][8] It is the most common and well-established method.

  • SPAAC is the preferred method for experiments involving live cells or in vivo systems where the cytotoxicity of copper is a limiting factor.[6] SPAAC reactions are copper-free but typically have slower kinetics than CuAAC.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Oxidation of Cu(I) catalyst: Exposure to oxygen can oxidize the active Cu(I) to inactive Cu(II).[5] 2. Insufficient Catalyst/Ligand: The catalyst concentration may be too low, or the ligand may not be effectively stabilizing the Cu(I). 3. Steric Hindrance: The bulky phenyl group on the cytidine (B196190) may be slowing the reaction.[1][8] 4. Poor Solubility of Reactants: this compound derivative may not be fully dissolved in the reaction mixture.[4]1. De-gas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] Always use freshly prepared sodium ascorbate (B8700270) solution to reduce any oxidized copper.[11] 2. Increase catalyst and ligand concentration. A common starting point is 5-10 mol% of the copper salt and a 1:2 to 1:5 ratio of copper to ligand. 3. Increase reaction time and/or temperature. Modest heating (e.g., to 37-45 °C) can often overcome steric hindrance, provided the reactants are stable at that temperature.[12] 4. Use a co-solvent. Add DMSO or DMF to the reaction mixture to improve the solubility of your this compound derivative.[4]
Formation of Side Products 1. Homodimerization of Alkyne: In the absence of sufficient azide, or with excess catalyst, alkynes can dimerize. 2. Degradation of Reactants: The reaction conditions (e.g., prolonged heating, incorrect pH) may be degrading your this compound derivative or the reaction partner.1. Use a slight excess of the azide partner. This ensures the alkyne has a higher probability of reacting with the azide. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to potentially harsh conditions. Ensure the pH of your reaction mixture is within the optimal range of 4-11.[13]
Difficulty in Product Purification 1. Removal of Copper Catalyst: Residual copper can be difficult to remove and may interfere with downstream applications. 2. Separation from Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting materials can be challenging, especially if they have similar polarities.1. Use a copper chelating resin or perform a wash with an aqueous solution of a chelating agent like EDTA. 2. Optimize the reaction for full conversion. If this is not possible, consider using a different chromatography system (e.g., reverse-phase HPLC) or recrystallization to purify the product.[11]

Experimental Protocols & Data

General Protocol for CuAAC of this compound-Alkyne

This protocol is a starting point and may require optimization for your specific substrates.

  • Preparation of Stock Solutions:

    • This compound-Alkyne: 10 mM in DMSO.

    • Azide Partner: 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 100 mM in deionized water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 200 mM in deionized water. (THPTA is a water-soluble ligand that stabilizes Cu(I)).[5][14]

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 50 µL of 10 mM this compound-Alkyne stock solution.

      • 55 µL of 10 mM Azide Partner stock solution (1.1 equivalents).

      • 300 µL of a suitable buffer (e.g., phosphate-buffered saline, PBS).

      • 100 µL of DMSO (to ensure solubility).

    • Vortex the mixture gently.

  • Catalyst Preparation and Addition:

    • In a separate tube, pre-mix 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA. Let it stand for 5 minutes.

    • Add the 30 µL of the copper-ligand complex to the main reaction mixture.

  • Initiation and Incubation:

    • Add 40 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.[14][15]

    • Vortex briefly.

    • Incubate the reaction at room temperature for 1-4 hours, or at 37°C if the reaction is slow. Protect from light.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, the product can be purified by precipitation, extraction, or chromatography.

Quantitative Data Summary

The following tables provide typical ranges for reaction parameters that can be used as a starting point for optimization.

Table 1: Reagent Concentrations and Ratios

ReagentTypical ConcentrationMolar Ratio (relative to limiting reagent)
This compound Derivative1 - 100 µM1
Azide/Alkyne Partner1.1 - 2 µM1.1 - 2
Copper(II) Sulfate0.1 - 1 mM0.05 - 0.2 (5-20 mol%)
Ligand (e.g., THPTA)0.5 - 5 mM0.25 - 1.0 (25-100 mol%)
Sodium Ascorbate1 - 5 mM1 - 5

Table 2: Reaction Conditions

ParameterTypical RangeNotes
Temperature Room Temperature (20-25°C) to 45°CHigher temperatures can increase the rate but may also lead to degradation.[12]
Reaction Time 30 minutes to 24 hoursHighly dependent on substrate concentration and steric hindrance.[5][14]
Solvent Aqueous buffer with co-solvents (DMSO, DMF, t-BuOH)The choice of co-solvent depends on the solubility of the reactants.
pH 6.0 - 8.0The reaction is generally tolerant to a wide pH range.[13][16]

Visualizing the Workflow and Reaction

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (this compound, Azide/Alkyne, CuSO4, Ligand, Ascorbate) mix_reactants Mix this compound and Reaction Partner prep_reagents->mix_reactants add_catalyst Add Catalyst Complex mix_reactants->add_catalyst premix_catalyst Pre-mix CuSO4 and Ligand premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (RT or 37°C) initiate->incubate monitor Monitor Progress (TLC/LC-MS) incubate->monitor purify Purify Product monitor->purify

Caption: General experimental workflow for the this compound click reaction.

CuAAC Reaction Mechanism

cuaac_mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle alkyne This compound-Alkyne cu_acetylide Copper Acetylide alkyne->cu_acetylide + Cu(I) azide R-N3 cu_I Cu(I) cu_triazolide Copper Triazolide cu_acetylide->cu_triazolide + R-N3 cu_triazolide->cu_I Releases product 1,2,3-Triazole Product cu_triazolide->product + H+

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

5-Phenylcytidine stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Phenylcytidine in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on established chemical principles and data from analogous 5-substituted cytidine (B196190) compounds. It is crucial to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: Based on studies of analogous 5-substituted cytidines, the main stability issues for this compound in aqueous buffers are hydrolysis and deamination, particularly in acidic conditions.[1][2][3][4] Oxidation of the cytosine ring is another potential degradation pathway. Factors such as pH, temperature, and buffer composition can significantly influence the rate of degradation.

Q2: How does pH affect the stability of this compound?

A2: Acidic conditions are known to promote the degradation of 5-substituted cytidines through hydrolysis (cleavage of the glycosidic bond to yield 5-phenylcytosine and ribose) and deamination (conversion to the corresponding uridine (B1682114) derivative).[1][2][3][4] The rate of these reactions is pH-dependent. For similar compounds like 5-azacytidine (B1684299), maximum stability is observed near neutral pH (e.g., pH 6.5-7.0).[5][6] It is therefore recommended to handle this compound solutions at or near neutral pH to minimize degradation.

Q3: What is the impact of temperature on this compound stability?

A3: Increased temperature accelerates the rate of chemical degradation. For 5-substituted cytidines, a rise in temperature has been shown to significantly increase the rate of hydrolysis.[1][3][4] Therefore, it is advisable to prepare and store this compound solutions at low temperatures (e.g., 2-8°C) and for the shortest duration possible. For long-term storage, frozen aliquots are recommended.

Q4: Can the choice of buffer impact the stability of this compound?

A4: Yes, buffer components can influence the degradation rate. Some buffer species can act as catalysts for hydrolysis. It is recommended to use common, non-reactive buffers such as phosphate (B84403) or HEPES at the lowest effective concentration.

Q5: How should I store this compound, both as a solid and in solution?

A5:

  • Solid Form: Store in a tightly sealed container, protected from light and moisture, at or below room temperature.

  • Aqueous Solutions: Prepare solutions fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, flash-freeze aliquots in a suitable solvent and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous buffer - Low solubility of this compound.- pH of the buffer is at the isoelectric point.- Buffer concentration is too high (salting out).- Prepare a stock solution in an organic solvent like DMSO and dilute into the aqueous buffer.- Adjust the pH of the buffer away from the predicted pI.- Reduce the buffer concentration.
Loss of biological activity - Degradation of this compound due to hydrolysis or deamination.- Prepare solutions fresh before use.- Ensure the pH of the buffer is near neutral.- Store solutions at 2-8°C and protect from light.- Perform a stability study using HPLC to correlate chemical stability with biological activity.
Appearance of new peaks in HPLC analysis - Degradation products are forming.- Identify the degradation pathway by conducting forced degradation studies (see Experimental Protocols).- Characterize the new peaks using mass spectrometry (MS).- Optimize buffer pH and storage conditions to minimize the formation of these impurities.
Inconsistent experimental results - Inconsistent age or storage of this compound solutions.- Standardize the preparation and handling of this compound solutions.- Always use freshly prepared solutions or solutions from the same frozen stock for a set of related experiments.

Inferred Stability Profile of this compound

The following table summarizes the expected stability of this compound under various conditions, inferred from data on analogous compounds. This data should be used as a guideline and confirmed by experimental studies.

Condition Parameter Expected Impact on this compound Recommendation
pH Acidic (pH < 6)Increased rate of hydrolysis and deamination.[1][2][4]Maintain pH between 6.5 and 7.5.
Neutral (pH 6.5-7.5)Expected region of maximum stability.Optimal pH range for working solutions.
Basic (pH > 8)Potential for base-catalyzed degradation.Avoid highly basic conditions.
Temperature 2-8°CSlow degradation.Suitable for short-term storage (up to 24 hours).
Room Temperature (~25°C)Moderate degradation.Avoid prolonged storage at room temperature.
Elevated Temperature (>37°C)Rapid degradation.[1][3][4]Avoid exposure to high temperatures.
Light UV or prolonged exposure to ambient lightPotential for photodegradation.Protect solutions from light by using amber vials or covering with foil.
Oxygen Presence of oxygenPotential for oxidation of the cytosine ring.[7][8]For long-term storage, consider degassing the solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution (in a clear vial) and solid compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.

3. Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

1. Instrumentation:

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5% to 95% B; 25-30 min, 95% B; 30-31 min, 95% to 5% B; 31-35 min, 5% B.

3. Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the UV maximum of this compound (typically around 260-280 nm).

4. Analysis:

  • Inject the stressed and control samples.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Deamination Deamination This compound->Deamination Oxidation Oxidation This compound->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Deamination->Degradation_Products Oxidation->Degradation_Products troubleshooting_workflow Start Experiment Fails/ Inconsistent Results Check_Solution_Prep Fresh Solution? Start->Check_Solution_Prep Check_Storage Proper Storage? (pH, Temp, Light) Check_Solution_Prep->Check_Storage Yes Prepare_Fresh Prepare Fresh Solution Check_Solution_Prep->Prepare_Fresh No Run_QC Run HPLC-UV to check purity Check_Storage->Run_QC Yes Optimize_Conditions Optimize Buffer & Storage Conditions Check_Storage->Optimize_Conditions No Degradation_Observed Degradation Observed? Run_QC->Degradation_Observed Degradation_Observed->Optimize_Conditions Yes Redo_Experiment Repeat Experiment Degradation_Observed->Redo_Experiment No Optimize_Conditions->Redo_Experiment End Problem Solved Redo_Experiment->End Prepare_Fresh->Redo_Experiment stability_factors Stability This compound Stability pH pH Stability->pH Temperature Temperature Stability->Temperature Buffer Buffer (Type & Conc.) Stability->Buffer Light Light Exposure Stability->Light Oxygen Oxygen Stability->Oxygen

References

Overcoming background signal in 5-Phenylcytidine imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in 5-Phenylcytidine imaging, with a focus on mitigating background signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for imaging?

A1: this compound is a modified nucleoside that can be metabolically incorporated into newly synthesized RNA. It contains a phenyl group which, in some contexts, can be further modified to contain a bioorthogonal handle like an alkyne group. This allows for a two-step labeling and imaging strategy. First, the cells are incubated with the modified this compound, which gets incorporated into nascent RNA. Second, a fluorescent probe containing a complementary reactive group (an azide) is added. This probe then attaches to the this compound via a highly specific and efficient bioorthogonal reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry"[1][2][3][4]. This process allows for the visualization of newly synthesized RNA within cells.

Q2: What is "click chemistry" in the context of this compound imaging?

A2: In this context, click chemistry refers to the CuAAC reaction, which forms a stable covalent bond between the alkyne group on the incorporated this compound and an azide (B81097) group on a fluorescent dye[1][5][6]. This reaction is highly specific, rapid, and can be performed under biological conditions, making it ideal for labeling biomolecules in cells with minimal off-target effects[6]. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source like copper sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate[2][7].

Q3: What are the primary sources of high background signal in this compound imaging?

A3: High background signal can obscure the specific fluorescent signal from the labeled RNA and can arise from several sources:

  • Autofluorescence: Cells and tissues have endogenous molecules that fluoresce naturally, contributing to the overall background.

  • Non-specific binding of the fluorescent probe: The azide-containing fluorescent dye may bind non-specifically to cellular components.

  • Residual unbound probe: Incomplete washing after the click reaction can leave behind unbound fluorescent dye, leading to a diffuse background.

  • Suboptimal click reaction conditions: An inactive or poorly performing copper catalyst can lead to side reactions or incomplete labeling, potentially increasing background.

  • Cellular toxicity: High concentrations of this compound or the click chemistry reagents can induce cellular stress and increase autofluorescence.

Q4: How can I assess the cytotoxicity of this compound and the click chemistry reagents?

A4: It is crucial to determine the optimal, non-toxic concentrations of this compound and the click reaction components for your specific cell type. Cytotoxicity can be assessed using various standard assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[8][9].

  • Cell Viability/Dead Cell Stains: Dyes like Propidium Iodide (PI) or SYTOX Green can be used to identify dead cells with compromised membranes in real-time or via flow cytometry[10][11].

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity[12].

Troubleshooting Guides

Problem: High Background Fluorescence

High background can make it difficult to distinguish the true signal from noise. The following steps can help you troubleshoot and reduce background fluorescence.

Is the background diffuse or punctate?

  • Diffuse Background: Often caused by unbound fluorescent probe or autofluorescence.

  • Punctate/Speckled Background: May indicate aggregates of the fluorescent probe or non-specific binding to cellular structures.

Potential Cause Recommended Solution
Autofluorescence - Image an unstained control sample (cells treated with all reagents except the fluorescent azide) to determine the level of autofluorescence.- If autofluorescence is high, consider using a fluorescent probe with excitation/emission spectra in the far-red or near-infrared range, where cellular autofluorescence is typically lower.- Treat fixed cells with a quenching agent like sodium borohydride (B1222165) (0.1% in PBS for 15-30 minutes) after fixation and before the click reaction.
Non-specific binding of the fluorescent probe - Optimize Blocking: Before the click reaction, incubate cells with a blocking buffer to minimize non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum.- Increase Wash Steps: After the click reaction, increase the number and duration of wash steps with PBS containing a mild detergent like 0.1% Tween-20.
Suboptimal Fluorescent Probe Concentration - Titrate the Probe: Perform a concentration titration of the azide-fluorophore to find the lowest concentration that provides a good signal-to-noise ratio.
Inefficient Click Reaction - Ensure Active Catalyst: Prepare the sodium ascorbate (B8700270) solution fresh to ensure its reducing capability. The copper catalyst must be in the Cu(I) state for the reaction to proceed efficiently[2].- Optimize Copper and Ligand Concentrations: Titrate the concentrations of CuSO₄ and the stabilizing ligand (e.g., THPTA). A common starting point is a 1:5 molar ratio of copper to ligand[7].

Experimental Protocols & Data

Detailed Protocol for this compound Metabolic Labeling and Imaging

This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental setup.

1. Metabolic Labeling a. Plate cells on a suitable imaging surface (e.g., glass-bottom dishes or coverslips) and allow them to adhere. b. Replace the growth medium with a fresh medium containing the desired concentration of alkyne-modified this compound (e.g., 5-Ethynyl-cytidine). A typical starting concentration is 10-50 µM. c. Incubate the cells for a period sufficient for incorporation into newly synthesized RNA (e.g., 2-24 hours).

2. Cell Fixation and Permeabilization a. After incubation, wash the cells twice with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature[13]. e. Wash the cells twice with PBS.

3. Click Chemistry Reaction a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order: i. Azide-conjugated fluorescent dye (e.g., Alexa Fluor 488 Azide) to a final concentration of 1-10 µM. ii. A premixed solution of CuSO₄ and a copper-chelating ligand (e.g., THPTA) in a 1:5 molar ratio. Final concentrations are typically 50-100 µM CuSO₄ and 250-500 µM ligand[7]. iii. Freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM[2]. b. Add the click reaction cocktail to the fixed and permeabilized cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

4. Washing and Imaging a. Wash the cells three to five times with PBS containing 0.1% Tween-20. b. (Optional) Counterstain the nuclei with DAPI or Hoechst. c. Wash twice with PBS. d. Mount the coverslips on microscope slides using an antifade mounting medium. e. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Quantitative Data: Optimizing Click Chemistry Reagent Concentrations

The following table provides a starting point for optimizing the concentrations of the click chemistry reaction components. The optimal concentrations may vary depending on the cell type and experimental conditions.

ReagentTypical Starting ConcentrationRange for OptimizationKey Considerations
Alkyne-5-Phenylcytidine 25 µM10 - 100 µMHigher concentrations may lead to cytotoxicity. Determine the optimal concentration with a dose-response curve and viability assay.
Azide-Fluorophore 5 µM1 - 25 µMHigher concentrations can increase background signal. Titrate to find the best signal-to-noise ratio.
Copper (II) Sulfate (CuSO₄) 100 µM50 - 500 µMHigher concentrations can be cytotoxic but may speed up the reaction. Use in conjunction with a chelating ligand[14].
Ligand (e.g., THPTA) 500 µM250 - 2500 µMA 5-fold excess relative to CuSO₄ is recommended to stabilize the Cu(I) ion and protect biomolecules[1][7].
Sodium Ascorbate 5 mM2.5 - 10 mMMust be prepared fresh to ensure efficient reduction of Cu(II) to Cu(I).

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_fix_perm Cell Preparation cluster_click Click Chemistry cluster_imaging Imaging start Plate Cells add_5pc Incubate with This compound start->add_5pc wash1 Wash (PBS) add_5pc->wash1 fix Fix (4% PFA) wash1->fix wash2 Wash (PBS) fix->wash2 perm Permeabilize (0.25% Triton X-100) wash2->perm wash3 Wash (PBS) perm->wash3 click_cocktail Add Click Reaction Cocktail (Azide-Fluorophore, CuSO4, Ligand, Na-Ascorbate) wash3->click_cocktail incubate_click Incubate (30-60 min) click_cocktail->incubate_click wash4 Wash (PBS + Tween-20) incubate_click->wash4 counterstain Counterstain (Optional) wash4->counterstain mount Mount counterstain->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for this compound metabolic labeling and imaging.

troubleshooting_workflow cluster_characterize Characterize Background cluster_solutions_autofluorescence Address Autofluorescence cluster_solutions_nonspecific Address Non-Specific Binding start High Background Signal unstained_control Image Unstained Control start->unstained_control is_autofluorescent High Signal in Unstained Control? unstained_control->is_autofluorescent far_red_dye Use Far-Red/NIR Dye is_autofluorescent->far_red_dye Yes optimize_blocking Optimize Blocking Step is_autofluorescent->optimize_blocking No quenching Use Quenching Agent (e.g., Sodium Borohydride) far_red_dye->quenching increase_washes Increase Wash Steps optimize_blocking->increase_washes titrate_probe Titrate Fluorescent Probe Concentration increase_washes->titrate_probe optimize_click Optimize Click Reaction (Catalyst, Ligand) titrate_probe->optimize_click

Caption: Troubleshooting workflow for high background signal in this compound imaging.

References

Degradation products of 5-Phenylcytidine in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Phenylcytidine

Disclaimer: Specific experimental data on the degradation of this compound is limited in publicly available literature. The information provided below is based on the established degradation pathways of cytidine (B196190) and its analogs and should be considered as a predictive guide for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic analog of the nucleoside cytidine, where a phenyl group is attached to the 5th position of the pyrimidine (B1678525) ring.[1][2] Like other cytidine analogs, it is investigated for its potential role as an inhibitor of DNA methyltransferases, which may have applications in cancer therapy.[1]

Q2: What are the likely degradation pathways for this compound under experimental conditions?

A2: Based on the chemistry of cytidine and related nucleosides, the primary degradation pathways for this compound are expected to be:

  • Hydrolytic Deamination: The most common degradation pathway for cytidine and its analogs is the hydrolysis of the amino group at the C4 position of the pyrimidine ring.[3][4][5][6] This reaction converts the cytosine base into a uracil (B121893) base, leading to the formation of 5-Phenyluridine . This process can be catalyzed by acid, base, or enzymes like cytidine deaminases.[3][5][6][7]

  • Glycosidic Bond Cleavage: Under harsh acidic conditions or elevated temperatures, the N-glycosidic bond connecting the 5-phenylcytosine base to the ribose sugar can be cleaved. This would result in the formation of 5-phenylcytosine (the free base) and ribose .

  • Photodegradation: Exposure to UV light can induce photochemical reactions in pyrimidine nucleosides, potentially leading to the formation of various photoproducts, including cyclobutane (B1203170) pyrimidine dimers if adjacent pyrimidines are present in a nucleic acid chain.[8][9][10]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most effective method for monitoring the degradation of this compound and identifying its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS).[11][12][13] These techniques allow for the separation, identification, and quantification of the parent compound and its degradants.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
An unexpected peak appears in my HPLC chromatogram after storing my this compound solution. This is likely a degradation product. Given the known instability of the C4-amino group, the most probable degradant is 5-Phenyluridine formed via hydrolytic deamination.- Confirm the identity of the new peak using LC-MS.- Prepare fresh solutions of this compound for each experiment.- Store stock solutions at -20°C or below and minimize freeze-thaw cycles.[14]
The concentration of my this compound solution decreases over time, even when stored in the dark. This suggests chemical instability, likely due to hydrolysis. The rate of degradation can be influenced by the pH and temperature of the solution.- Buffer your solution to a pH where this compound exhibits maximum stability (typically neutral to slightly acidic for many nucleosides).- Avoid prolonged storage at room temperature.
My solid this compound has changed color. This could indicate degradation due to exposure to light, heat, or humidity.- Store the solid compound in a desiccator in a cool, dark place.- Before use, check the purity of the compound using a suitable analytical method like HPLC.
I observe multiple degradation peaks under forced degradation conditions (e.g., strong acid/base, oxidation). Forced degradation studies are designed to produce multiple degradation products to establish the stability-indicating nature of an analytical method.[11][15][16][17][18]- This is an expected outcome. The goal is to identify and characterize these products to understand the molecule's degradation profile.- Use LC-MS to elucidate the structures of the various degradants.

Quantitative Data from Hypothetical Forced Degradation Studies

The following table summarizes hypothetical data from a forced degradation study on this compound, targeting 5-20% degradation to identify potential degradants.[16]

Stress Condition Conditions % Degradation (Hypothetical) Major Degradation Product(s) (Predicted)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15%5-Phenyluridine, 5-Phenylcytosine
Base Hydrolysis 0.1 M NaOH at 60°C for 8h18%5-Phenyluridine
Oxidative Stress 3% H₂O₂ at room temp for 48h10%Oxidized derivatives (e.g., with hydroxylated phenyl or pyrimidine rings)
Thermal Stress 80°C for 72h (in solution)12%5-Phenyluridine
Photostability UV light (254 nm) for 24h20%Various photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with 0.2 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at various time points, neutralize with 0.2 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw samples at various time points for HPLC analysis.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C. Withdraw samples at various time points for HPLC analysis.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil. Withdraw samples at various time points for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. An LC-MS method is recommended for the identification of unknown degradation products.

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation stock This compound Stock Solution stress_conditions Stress Conditions stock->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal (e.g., 80°C) stress_conditions->thermal photo Photolytic (e.g., UV light) stress_conditions->photo sampling Time-Point Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analysis by HPLC-UV / LC-MS sampling->analysis identification Identification & Quantification of Degradation Products analysis->identification G cluster_pathway Predicted Degradation Pathway of this compound parent This compound deamination_product 5-Phenyluridine parent->deamination_product Hydrolytic Deamination (H₂O, H⁺/OH⁻) hydrolysis_product 5-Phenylcytosine + Ribose parent->hydrolysis_product Glycosidic Bond Cleavage (Strong Acid/Heat)

References

Non-specific binding of 5-Phenylcytidine in pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of non-specific binding in pull-down assays involving 5-Phenylcytidine.

Frequently Asked Questions (FAQs)

Q1: What is a this compound pull-down assay?

A this compound pull-down assay is a type of affinity purification technique used to identify and isolate proteins that interact with this specific small molecule. In this assay, this compound is immobilized on a solid support (like beads) and used as "bait" to capture its binding partners ("prey") from a cell lysate. This method is valuable for identifying the cellular targets of a small molecule, which is a critical step in drug discovery and chemical biology.

Q2: What are the primary sources of non-specific binding in a this compound pull-down assay?

Non-specific binding can obscure true interactions and lead to false-positive results. The main sources include:

  • Binding to the affinity resin: Proteins may non-specifically adhere to the surface of the agarose (B213101) or magnetic beads themselves.[1]

  • Hydrophobic and ionic interactions: The inherent "stickiness" of some proteins can cause them to associate weakly with the immobilized this compound, the linker, or the bead surface.[1]

  • Binding to the linker or tag: If a linker is used to attach this compound to the beads, proteins may interact with the linker rather than the small molecule itself.

  • Carryover of insoluble proteins: Incomplete clarification of the cell lysate can result in the carryover of insoluble protein aggregates that can interfere with the assay.[1]

Q3: What are the essential negative controls for a this compound pull-down experiment?

To ensure the specificity of the observed interactions, several negative controls are crucial:[2][3][4][5]

  • Beads-only control: Incubating the cell lysate with unconjugated beads to identify proteins that bind non-specifically to the resin.

  • Inactive small molecule control: Using a structurally similar but biologically inactive analog of this compound as the bait to distinguish specific binders from those that interact with a common chemical scaffold.

  • Competitive elution control: Adding an excess of free this compound to the lysate during incubation with the bait-conjugated beads. A true interacting protein should be outcompeted by the free small molecule, leading to a reduced signal.

Troubleshooting Guides

High background and non-specific binding are common issues in pull-down assays. This guide provides a systematic approach to troubleshooting these problems.

Problem: High background with many non-specific bands in the elution fraction.

This is the most common issue, where the final elution contains numerous proteins that are not true interaction partners of this compound.

Initial Checks:

  • Review your controls: Do the negative controls (beads-only, inactive compound) also show high background? If so, the issue likely lies in the assay conditions.

  • Lysate clarity: Was the cell lysate properly clarified by centrifugation to remove insoluble material?[1]

Troubleshooting Workflow

Below is a decision tree to guide the troubleshooting process for non-specific binding.

troubleshooting_workflow start High Non-Specific Binding Observed check_controls Analyze Negative Controls (Beads-only, Inactive Compound) start->check_controls preclear_lysate Implement or Optimize Pre-Clearing Step check_controls->preclear_lysate High background in controls optimize_wash Optimize Wash Buffer Conditions check_controls->optimize_wash Low background in controls, high in experimental sample preclear_lysate->optimize_wash modify_lysis Modify Lysis Buffer optimize_wash->modify_lysis Still high background result_ok Binding Specificity Improved optimize_wash->result_ok Background reduced change_beads Try Different Bead Type modify_lysis->change_beads Still high background modify_lysis->result_ok Background reduced change_beads->result_ok Background reduced

Caption: A troubleshooting decision tree for addressing non-specific binding.

Detailed Troubleshooting Steps

1. Pre-clear the Lysate

  • Rationale: This step removes proteins that non-specifically bind to the affinity matrix (the beads).[6]

  • Procedure: Before incubating the lysate with your this compound-conjugated beads, incubate it with unconjugated beads for 30-60 minutes at 4°C.[1][7] Pellet the beads by centrifugation and use the supernatant (the pre-cleared lysate) for your pull-down experiment.[6]

2. Optimize Wash Buffer Composition

  • Rationale: The composition of the wash buffer is critical for disrupting weak, non-specific interactions while preserving the specific binding of true interactors.[8]

  • Key components to optimize:

    • Salt Concentration: Increasing the salt concentration (e.g., NaCl) can disrupt non-specific ionic interactions. It is advisable to test a range of concentrations.[9][10][11][12][13]

    • Detergents: Including a mild, non-ionic detergent can reduce non-specific hydrophobic interactions.[1][14][15][16][17]

    • Blocking Agents: Adding blocking agents like Bovine Serum Albumin (BSA) or salmon sperm DNA to the binding buffer can help to saturate non-specific binding sites.

Table 1: Recommended Starting Concentrations for Wash Buffer Optimization

ComponentTypical Concentration RangePurpose
Salt (NaCl) 150 mM - 500 mMReduces ionic interactions[1][12]
Detergent
NP-40 or Triton X-1000.1% - 0.5% (v/v)Reduces hydrophobic interactions[1][16]
Tween-200.05% - 0.1% (v/v)Mild detergent to reduce non-specific binding[14][16]
Glycerol 5% - 10% (v/v)Can help stabilize proteins and reduce non-specific binding[1]

3. Increase the Number and Duration of Washes

  • Rationale: More extensive washing can help to remove loosely bound, non-specific proteins.

  • Procedure: Instead of 3 washes, try 4-5 washes. Increase the incubation time for each wash to 5-10 minutes with gentle rotation.

Experimental Protocols

Protocol 1: General Chemical Pull-Down Assay with this compound

This protocol provides a general workflow for a pull-down assay using immobilized this compound.

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_wash_elute Wash and Elute cluster_analysis Analysis immobilize Immobilize this compound on beads prepare_lysate Prepare and Clarify Cell Lysate immobilize->prepare_lysate preclear Pre-clear Lysate (Optional but Recommended) prepare_lysate->preclear incubate Incubate Lysate with Beads preclear->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec elute->analyze

Caption: A general experimental workflow for a chemical pull-down assay.

Materials:

  • This compound-conjugated beads

  • Cell lysate

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash Buffer (e.g., PBS with 150 mM NaCl and 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation: Wash the this compound-conjugated beads with wash buffer to equilibrate them.

  • Lysate Preparation: Prepare cell lysate using an appropriate lysis buffer containing protease inhibitors. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[18]

  • Pre-clearing (Recommended): Add unconjugated beads to the clarified lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.[6][7]

  • Binding: Add the pre-cleared lysate to the equilibrated this compound-conjugated beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold wash buffer. Between each wash, resuspend the beads and rotate for 5 minutes at 4°C.

  • Elution: After the final wash, remove all supernatant. Add elution buffer (e.g., 2x SDS-PAGE sample buffer) to the beads and boil for 5-10 minutes to release the bound proteins.

  • Analysis: Centrifuge the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE, followed by silver staining, Coomassie staining, or Western blotting. For protein identification, mass spectrometry can be used.

Protocol 2: Stringent Washing Procedure

This protocol is for situations where non-specific binding is particularly high.

Procedure: This procedure is performed after the binding step (Step 4 in Protocol 1).

  • Initial Wash: Pellet the beads and discard the lysate. Add 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Resuspend and rotate for 5 minutes at 4°C.[1]

  • High Salt Wash: Pellet the beads. Add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Resuspend and rotate for 5 minutes at 4°C. This is effective at removing ionically bound contaminants.[1]

  • Detergent Wash: Pellet the beads. Add 1 mL of Wash Buffer 1 again to lower the salt concentration back to physiological levels. Resuspend and rotate for 5 minutes.[1]

  • Final Wash: Pellet the beads and perform a final wash with a buffer lacking detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.[1]

  • Elution: Proceed to your elution protocol.

Understanding Non-Specific Binding

The following diagram illustrates the different types of interactions that can occur in a pull-down assay.

Caption: Conceptual diagram of specific vs. non-specific binding in a pull-down assay.

References

Technical Support Center: 5-Phenylcytidine Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Phenylcytidine labeling in their mass spectrometry workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential artifacts and other issues that may arise during your experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter, offering potential causes and solutions to get your research back on track.

Problem Potential Causes Solutions
Unexpected Peaks at m/z 77 and 51 These peaks are characteristic fragments of a phenyl group. The phenyl ring from the this compound label may be fragmenting in the ion source or during collision-induced dissociation (CID).- Optimize Fragmentation Energy: If using MS/MS, lower the collision energy to reduce the fragmentation of the phenyl group. - Softer Ionization: If possible, switch to a softer ionization technique to minimize in-source fragmentation.
Low Signal Intensity of Labeled Peptides/Nucleic Acids - Ion Suppression: The this compound label might cause ion suppression, especially if it's in high concentration or if the sample is complex. - In-source Fragmentation: The glycosidic bond between the cytidine (B196190) and the ribose sugar can be labile and break in the ion source, leading to a loss of the labeled nucleoside from the parent molecule before detection.- Sample Cleanup: Ensure thorough sample cleanup to remove any interfering substances. - Optimize Labeling Concentration: Titrate the concentration of this compound to find the optimal balance between labeling efficiency and ion suppression. - Tune Ion Source Parameters: Adjust ion source parameters to favor the transmission of the intact labeled molecule.
Peak Splitting or Broadening Contaminants in the sample or on the chromatographic column can lead to distorted peak shapes.- Sample and Column Maintenance: Ensure proper sample preparation and regular column maintenance to avoid contamination.[1] - Adjust Ionization Conditions: Modifying source parameters and gas flows can sometimes reduce peak broadening.[1]
Shift in Retention Time The addition of the bulky and relatively nonpolar phenyl group will alter the chromatographic properties of the labeled molecule compared to its unlabeled counterpart.- Develop a Specific LC Method: Optimize your liquid chromatography method (gradient, column chemistry) to achieve good separation and peak shape for the this compound labeled analyte.
Ambiguous Identification of Labeled Species - Isomers and Mass Analogs: Other molecules in your sample might have the same or very similar mass to your this compound labeled analyte, leading to misidentification, especially with low-resolution mass spectrometers. - In-source Fragmentation: As mentioned, fragmentation in the ion source can lead to the loss of the label, making it difficult to confirm which species was originally labeled.- High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between your labeled analyte and other molecules with similar masses. - Tandem Mass Spectrometry (MS/MS): Use MS/MS to fragment the precursor ion. Look for the characteristic fragmentation pattern of this compound to confirm the identity of the labeled species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a modified nucleoside where a phenyl group is attached to the 5th position of the cytidine base. It is used as a labeling reagent in mass spectrometry-based studies of nucleic acids and proteins. The phenyl group provides a unique mass signature and can be used for specific detection and quantification of labeled molecules.

Q2: I see a prominent peak at m/z 112 in my spectrum. What is it?

A2: A peak at m/z 112 could correspond to the protonated phenyl-substituted pyrimidine (B1678525) base following the cleavage of the glycosidic bond. This is a common in-source fragmentation event for nucleosides.

Q3: How can I confirm that my molecule of interest is indeed labeled with this compound?

A3: The best way to confirm labeling is through tandem mass spectrometry (MS/MS). Isolate the precursor ion of your suspected labeled molecule and fragment it. You should observe fragment ions corresponding to the loss of the phenyl group (a neutral loss of 77 Da) or the presence of the phenyl-cytosine fragment itself.

Q4: Can the phenyl group from the label react with other molecules in the ion source?

A4: While less common with modern "soft" ionization techniques, highly reactive species can sometimes be generated in the ion source. However, artifacts from such reactions are generally considered minor. Focusing on optimizing ionization conditions to minimize fragmentation is a more critical first step.

Q5: My mass accuracy seems to be off for my labeled peptides. What could be the cause?

A5: Poor mass accuracy is often due to a need for mass calibration.[1] Always ensure your mass spectrometer is recently and properly calibrated using an appropriate standard.[1] Instrument drift and contamination can also affect mass accuracy.[1]

Experimental Protocols

General Workflow for this compound Labeling and Mass Spectrometry Analysis

This is a generalized protocol and may need to be adapted for your specific application.

  • Labeling Reaction:

    • Dissolve your purified protein or nucleic acid sample in a suitable reaction buffer.

    • Add the this compound labeling reagent (the exact chemistry for conjugation will depend on the reactive group appended to the this compound).

    • Incubate the reaction for the recommended time and temperature.

    • Quench the reaction if necessary.

  • Sample Cleanup:

    • Remove excess labeling reagent and reaction byproducts. This can be achieved by dialysis, size-exclusion chromatography, or solid-phase extraction.

  • Enzymatic Digestion (for proteins):

    • Denature, reduce, and alkylate the labeled protein.

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the labeled peptides or nucleic acids using reverse-phase liquid chromatography.

    • Analyze the eluting molecules using a mass spectrometer, typically in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • Ensure the MS/MS method is set to fragment the precursor ions of interest.

  • Data Analysis:

    • Search the acquired MS/MS data against a relevant protein or nucleic acid database.

    • Include the mass modification of the this compound label in your search parameters.

    • Manually inspect the spectra of identified labeled molecules to confirm the presence of characteristic fragment ions.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling start Start: Purified Sample labeling This compound Labeling start->labeling cleanup Sample Cleanup labeling->cleanup digestion Enzymatic Digestion (if protein) cleanup->digestion lcms LC-MS/MS Analysis cleanup->lcms For Nucleic Acids digestion->lcms data_analysis Data Analysis lcms->data_analysis end End: Identified Labeled Species data_analysis->end

Caption: A generalized workflow for labeling biological molecules with this compound and subsequent analysis by mass spectrometry.

fragmentation_pathway Potential Fragmentation of this compound Labeled Precursor cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [M + this compound + H]+ loss_phenyl [M + Cytidine + H]+ (Loss of Phenyl Group) precursor->loss_phenyl Neutral Loss of 76 Da phenyl_cation Phenyl Cation (m/z 77) precursor->phenyl_cation Direct Fragmentation base_fragment [Phenyl-Cytosine + H]+ (Loss of Ribose and Peptide/Nucleic Acid) precursor->base_fragment Glycosidic Bond Cleavage c4h3_cation C4H3+ (m/z 51) phenyl_cation->c4h3_cation Loss of Acetylene (26 Da)

References

Technical Support Center: Synthesis of 5-Phenylcytidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 5-phenylcytidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most prevalent and versatile method for synthesizing this compound derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a 5-halocytidine (typically 5-iodo- or 5-bromocytidine) and a phenylboronic acid derivative.[1][2]

Q2: What are the critical components of a Suzuki-Miyaura coupling reaction for this synthesis?

A2: A typical Suzuki-Miyaura coupling for this compound synthesis involves the following key components[2][3]:

  • 5-Halocytidine Substrate: 5-Iodo- or 5-bromocytidine (B150675) with appropriate protecting groups on the sugar hydroxyls and the exocyclic amine.

  • Phenylboronic Acid: The source of the phenyl group.

  • Palladium Catalyst: A source of palladium(0), such as Pd(PPh₃)₄ or a pre-catalyst like Pd₂(dba)₃ with a suitable ligand.[3][4]

  • Ligand: Often a phosphine-based ligand (e.g., triphenylphosphine, XPhos) that stabilizes the palladium catalyst.[5]

  • Base: Essential for the activation of the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[6][7]

  • Solvent: A solvent or a mixture of solvents capable of dissolving the reactants, such as a combination of an organic solvent (e.g., dioxane, DMF, THF) and water.[6][8]

Q3: Why are protecting groups necessary for the synthesis of this compound derivatives?

A3: Protecting groups are crucial in nucleoside chemistry to prevent unwanted side reactions at the reactive hydroxyl (-OH) and amino (-NH₂) groups of the cytidine (B196190) scaffold during the Suzuki-Miyaura coupling and other synthetic steps.[9] The choice of protecting groups is critical for ensuring the regioselectivity and overall success of the synthesis.

Q4: What are some common protecting groups used for the cytidine moiety?

A4: Common protecting groups for the hydroxyl groups of the ribose sugar include acetyl (Ac) and silyl (B83357) ethers (e.g., TBDMS). The exocyclic amino group of cytosine is often protected with an acyl group like benzoyl (Bz).[9]

Q5: What are the potential biological applications of this compound derivatives?

A5: Cytidine analogs, including 5-substituted derivatives, have shown potential as inhibitors of DNA methyltransferases (DNMTs).[10] By inhibiting these enzymes, they can lead to the demethylation of DNA, which can reactivate tumor suppressor genes that have been silenced, thus exhibiting anti-tumor and anti-metabolic activities.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives, particularly during the key Suzuki-Miyaura coupling step.

Problem 1: Low or No Yield of the Desired this compound Product

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inactive Catalyst The palladium catalyst, especially Pd(0) sources, can be sensitive to air and may have decomposed. Use a fresh batch of catalyst or a more stable pre-catalyst.[5][6]
Suboptimal Ligand The choice of ligand is critical. If the reaction is sluggish, consider screening different phosphine (B1218219) ligands. Bulky, electron-rich ligands like XPhos can be effective.[5][11]
Inappropriate Base or Solvent The base and solvent system is crucial for the reaction's success. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., dioxane/water, DMF/water).[6][11]
Low Reaction Temperature Many Suzuki coupling reactions require heating to proceed at a reasonable rate. If the reaction is slow, consider increasing the temperature, but be mindful of potential decomposition of starting materials or products at excessively high temperatures.[4]
Poor Quality of Reagents Ensure the 5-halocytidine and phenylboronic acid are pure. Impurities can inhibit the catalyst. Boronic acids can degrade over time; using a fresh supply is recommended.[4]
Problem 2: Presence of Significant Side Products

Common Side Reactions and Mitigation Strategies

Side Reaction Description Mitigation Strategies
Homocoupling of Phenylboronic Acid Two molecules of the phenylboronic acid couple to form a biphenyl (B1667301) byproduct.This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed with an inert gas (argon or nitrogen).[3][4] Using a Pd(0) source can also help minimize this side reaction.[4]
Protodeboronation The boronic acid group is replaced by a hydrogen atom, leading to the formation of benzene (B151609) from phenylboronic acid.This can occur in the presence of excess water or acidic conditions. Use anhydrous solvents if possible, or consider using more stable boronic esters (e.g., pinacol (B44631) esters).[3][4]
Dehalogenation of 5-Halocytidine The halogen atom at the 5-position of cytidine is replaced by a hydrogen atom.This can be caused by certain bases or impurities. Trying a different base or ensuring the purity of all reagents can help. Avoid using amine bases or alcoholic solvents that can act as hydride sources.[3][12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Protected 5-Iodocytidine (B14750)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Protected 5-iodocytidine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos (0.1 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (B91453) (anhydrous and degassed)

  • Water (degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube, add the protected 5-iodocytidine, phenylboronic acid, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • In a separate vial, dissolve the Pd₂(dba)₃ and XPhos in a minimal amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel via syringe, followed by the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected this compound derivative.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-halonucleosides.

Table 1: Optimization of Suzuki-Miyaura Coupling of 5-Iodo-2'-deoxycytidine [13]

Catalyst Loading (mol%)Solvent (H₂O:EtOH)Flow Rate (mL/min)Reaction Time (min)Yield (%)
1.012 + 8 mL0.62990

Note: This data is from a flow chemistry setup, which can significantly reduce reaction times.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides [7]

Aryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
3-Chloroindazole2 (Pd source)3 (XPhos)K₃PO₄Dioxane/H₂O10015>95
3-Bromopyrazole3.5 (P1)1.5:1 (XPhos:Pd)K₃PO₄Dioxane/H₂O10015-2061-86

P1 is an XPhos-derived precatalyst.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - Protected 5-Iodocytidine - Phenylboronic Acid - Base (K₃PO₄) B Establish Inert Atmosphere (Evacuate & Backfill with Argon) A->B 1 D Add Catalyst Solution and Solvents B->D 2 C Prepare Catalyst Solution: - Pd₂(dba)₃ + XPhos - Degassed Dioxane C->D E Heat and Stir (80-100 °C) D->E 3 F Monitor Progress (TLC / LC-MS) E->F 4 G Cool and Quench F->G 5 H Liquid-Liquid Extraction G->H 6 I Dry and Concentrate H->I 7 J Column Chromatography I->J 8 K Pure Protected This compound J->K 9

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Proposed Mechanism of Action for this compound Derivatives

DNA_Methylation_Inhibition cluster_normal Normal Gene Silencing cluster_inhibition Inhibition by this compound Analog DNMT DNA Methyltransferase (DNMT) DNA Promoter Region of Tumor Suppressor Gene DNMT->DNA Adds Methyl Group Inhibited_DNMT Inhibited DNMT SAM SAM (Methyl Donor) SAM->DNMT Me_DNA Methylated DNA (Gene Silenced) Active_DNA Unmethylated DNA (Gene Expressed) Me_DNA->Active_DNA Reactivation PhCyt This compound Analog PhCyt->DNMT Inhibits Inhibited_DNMT->Active_DNA Cannot Methylate

Caption: Inhibition of DNA methylation by this compound analogs.

References

Reducing off-target effects of 5-Phenylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Phenylcytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cytidine (B196190) nucleoside analog. Its primary mechanism of action is believed to be the inhibition of DNA methyltransferases (DNMTs). After incorporation into DNA, it can form a covalent bond with DNMTs, leading to the depletion of active enzyme and subsequent hypomethylation of the genome. This can lead to the re-expression of tumor suppressor genes and has potential anti-tumor and anti-metabolic activities.

Q2: What are the potential off-target effects of this compound?

A2: As a nucleoside analog, this compound may have several off-target effects. These can include, but are not limited to:

  • Incorporation into RNA: This can interfere with RNA synthesis, processing, and function.

  • Inhibition of other enzymes: It may interact with other enzymes that bind nucleotides, such as kinases or polymerases.[1][2]

  • Mitochondrial toxicity: Nucleoside analogs can be mistakenly used by mitochondrial DNA polymerase gamma (POLG), leading to impaired mitochondrial DNA replication and function.[1][3][4]

  • Induction of DNA damage response: The incorporation of a modified nucleotide can trigger cellular DNA damage and repair pathways.

Q3: I am observing higher-than-expected cytotoxicity in my cell line. What could be the cause?

A3: Unexpectedly high cytotoxicity can stem from several factors:

  • On-target toxicity: The intended DNMT inhibition can lead to significant changes in gene expression, triggering apoptosis or cell cycle arrest, which might be more pronounced in certain cell lines.

  • Off-target effects: As mentioned in Q2, off-target interactions, particularly with essential enzymes or mitochondrial components, can lead to cell death.[1][3][4]

  • Metabolic activation: The cell line you are using might have high levels of the kinases required to phosphorylate this compound to its active triphosphate form, leading to a more potent effect.

  • Compound stability: Ensure the compound is properly stored and handled to prevent degradation into potentially more toxic byproducts.

Q4: My results with this compound are not consistent across different experiments. What should I check?

A4: Inconsistent results are a common challenge in experimental biology. Here are a few things to consider:

  • Cell passage number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.

  • Cell density: Ensure you are seeding cells at the same density for each experiment, as this can affect growth rates and drug sensitivity.

  • Reagent variability: Use the same batches of media, serum, and other reagents whenever possible.

  • Compound preparation: Prepare fresh stock solutions of this compound regularly and store them appropriately.

Troubleshooting Guides

Issue 1: Sub-optimal On-Target Activity (Lack of DNA Demethylation)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Insufficient intracellular concentration Increase the concentration of this compound in a dose-response experiment.
Low metabolic activation Profile the expression of nucleoside kinases (e.g., UCK, dCK) in your cell line. Consider using a different cell line with higher kinase expression.
Rapid degradation of the compound Measure the half-life of this compound in your cell culture medium. Consider more frequent media changes with fresh compound.
Cell cycle state The incorporation of cytidine analogs is S-phase dependent.[5][6] Synchronize cells in S-phase before or during treatment.
Issue 2: High Background Cytotoxicity Unrelated to DNMT Inhibition

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Off-target kinase inhibition Perform a kinome scan to identify potential off-target kinases.[7][8][]
Mitochondrial toxicity Assess mitochondrial function using assays for mitochondrial membrane potential (e.g., TMRE staining) or oxygen consumption rate (e.g., Seahorse analyzer).[3]
Induction of a general stress response Perform RNA sequencing to analyze global gene expression changes and identify upregulated stress-response pathways.[10]
Non-specific binding to proteins Use chemical proteomics approaches to identify unintended protein binding partners.[11][12]

Experimental Protocols

Protocol 1: Identifying Off-Target Protein Interactions using Chemical Proteomics

This protocol provides a general workflow for identifying the protein binding partners of this compound.

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-activatable crosslinker) and a reporter tag (e.g., biotin) connected by a linker.

  • Cell Treatment and Lysis:

    • Treat your cells of interest with the this compound probe.

    • Expose the cells to UV light to induce crosslinking.

    • Lyse the cells to extract total protein.

  • Enrichment of Probe-Bound Proteins:

    • Incubate the cell lysate with streptavidin-coated beads to capture the biotin-tagged probe and its crosslinked protein partners.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Identification by Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS data using a protein database.

    • Compare the list of identified proteins from the probe-treated sample to a control sample (e.g., treated with a non-reactive probe or vehicle) to identify specific binding partners.

Protocol 2: Assessing Changes in Gene Expression via RNA Sequencing

This protocol outlines the steps to identify global changes in gene expression in response to this compound treatment.

  • Cell Treatment:

    • Treat your cells with this compound at a desired concentration and for a specific duration. Include a vehicle-treated control.

    • Harvest the cells.

  • RNA Extraction:

    • Extract total RNA from the cell pellets using a commercially available kit.

    • Assess RNA quality and quantity.

  • Library Preparation:

    • Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

    • Use pathway analysis tools to identify biological pathways that are enriched among the differentially expressed genes.

Visualizations

on_target_pathway This compound This compound Nucleoside_Transporters Nucleoside_Transporters This compound->Nucleoside_Transporters Cell_Membrane Cell Membrane 5-PC_intracellular This compound Nucleoside_Transporters->5-PC_intracellular Kinases Kinases 5-PC_intracellular->Kinases Phosphorylation 5-PC-TP This compound Triphosphate Kinases->5-PC-TP DNA_Polymerase DNA_Polymerase 5-PC-TP->DNA_Polymerase Incorporation DNA DNA DNA_Polymerase->DNA DNMT DNA Methyltransferase DNA->DNMT Binding DNMT_inhibition DNMT Inhibition DNMT->DNMT_inhibition Hypomethylation DNA Hypomethylation DNMT_inhibition->Hypomethylation Gene_Re-expression Gene Re-expression Hypomethylation->Gene_Re-expression

Caption: On-target signaling pathway of this compound.

off_target_workflow Start Observed Off-Target Effect Hypothesis_Generation Generate Hypotheses (e.g., Kinase Inhibition, Mitochondrial Toxicity) Start->Hypothesis_Generation Experimental_Design Design Experiments Hypothesis_Generation->Experimental_Design Kinome_Scan Kinome Scan Experimental_Design->Kinome_Scan Mito_Tox_Assay Mitochondrial Toxicity Assays Experimental_Design->Mito_Tox_Assay Proteomics Chemical Proteomics Experimental_Design->Proteomics RNA_Seq RNA Sequencing Experimental_Design->RNA_Seq Data_Analysis Analyze Data Kinome_Scan->Data_Analysis Mito_Tox_Assay->Data_Analysis Proteomics->Data_Analysis RNA_Seq->Data_Analysis Identify_Off_Target Identify Off-Target Data_Analysis->Identify_Off_Target Validate_Target Validate Off-Target Identify_Off_Target->Validate_Target Modify_Compound Modify Compound or Experimental Design Validate_Target->Modify_Compound

Caption: Workflow for identifying and validating off-target effects.

References

Improving signal-to-noise ratio in 5-Phenylcytidine fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5-Phenylcytidine is a novel fluorescent probe. As such, comprehensive experimental data on its photophysical properties and standardized protocols for its use in fluorescence microscopy are not yet widely available in peer-reviewed literature. This guide provides a framework for characterization and troubleshooting based on best practices for novel fluorescent small molecules. All quantitative data herein is illustrative.

Getting Started: Characterizing this compound in Your System

Before initiating experiments, it is crucial to characterize the photophysical properties of this compound in a buffer system that mimics your experimental conditions. This will provide the foundational data for optimizing your microscopy setup.

Experimental Workflow for Characterizing a Novel Fluorescent Probe

G cluster_0 Step 1: Determine Spectral Properties cluster_1 Step 2: Quantify Fluorescence Efficiency cluster_2 Step 3: Assess Photostability cluster_3 Step 4: Microscopy Setup Absorbance Measure Absorbance Spectrum (Spectrophotometer) Excitation Determine Excitation Maximum (λex) Absorbance->Excitation Fluorescence Measure Fluorescence Spectra (Spectrofluorometer) Emission Determine Emission Maximum (λem) Fluorescence->Emission Filter_Selection Select Appropriate Filter Cube (Excitation & Emission Filters) Excitation->Filter_Selection Emission->Filter_Selection QY_Measurement Measure Quantum Yield (Φ) (Relative Method) Staining_Protocol Develop & Optimize Staining Protocol QY_Measurement->Staining_Protocol QY_Standard Select Appropriate Standard (e.g., Quinine Sulfate) QY_Standard->QY_Measurement Photobleaching_Assay Perform Photobleaching Assay Time_Course Measure Fluorescence Decay Over Time Photobleaching_Assay->Time_Course Time_Course->Staining_Protocol

Caption: Workflow for characterizing and implementing a new fluorescent probe.

FAQs: this compound Characterization

Q1: How do I determine the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation and emission wavelengths should be determined experimentally using a spectrofluorometer.[1][2]

  • Measure the absorbance spectrum using a spectrophotometer to find the absorption maximum. This will give you an approximate excitation maximum.

  • Measure the emission spectrum by exciting the sample at its absorption maximum and scanning a range of emission wavelengths. The peak of this spectrum is the emission maximum (λem).

  • Measure the excitation spectrum by setting the emission monochromator to the determined emission maximum and scanning a range of excitation wavelengths. The peak of this spectrum is the excitation maximum (λex).[3]

Q2: What is a fluorescence quantum yield and why is it important?

A2: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.[4][5][6] A higher quantum yield indicates a brighter fluorophore, which is generally desirable for producing a strong signal in fluorescence microscopy.

Q3: How can I measure the quantum yield of this compound?

A3: The most common method is the relative quantum yield measurement, which involves comparing the fluorescence of your sample to a well-characterized fluorescence standard with a known quantum yield.[4][5][6] The standard should have absorption and emission properties similar to your sample.

Q4: What is photostability and how do I assess it for this compound?

A4: Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light, a phenomenon known as photobleaching.[7] To assess photostability, continuously expose a sample of this compound to excitation light in a spectrofluorometer or on a microscope and measure the decay in fluorescence intensity over time. A slower decay indicates higher photostability.

Illustrative Photophysical Data for a Novel Fluorescent Probe

The following table provides a template for summarizing the key photophysical properties of this compound once they have been experimentally determined.

PropertyIllustrative ValueMeasurement Method
Excitation Maximum (λex) 350 nmSpectrofluorometry
Emission Maximum (λem) 450 nmSpectrofluorometry
Molar Extinction Coefficient (ε) 15,000 M⁻¹cm⁻¹Spectrophotometry
Fluorescence Quantum Yield (Φ) 0.30Relative method vs. Quinine Sulfate
Photostability (t₁/₂) 60 secondsTime-lapse microscopy

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A high signal-to-noise ratio (SNR) is critical for obtaining high-quality fluorescence microscopy images. This section addresses common issues that can lead to a low SNR when using this compound.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Solutions for Weak Signal cluster_2 Solutions for High Background Start Low Signal-to-Noise Ratio IsSignalWeak Is the signal weak? Start->IsSignalWeak IsBackgroundHigh Is the background high? Start->IsBackgroundHigh IncreaseConc Increase this compound Concentration IsSignalWeak->IncreaseConc Yes ReduceConc Decrease this compound Concentration IsBackgroundHigh->ReduceConc Yes OptimizeEx Optimize Excitation Light (Intensity & Wavelength) IncreaseConc->OptimizeEx IncreaseExp Increase Camera Exposure Time/Gain OptimizeEx->IncreaseExp CheckFilters Verify Correct Filter Set IncreaseExp->CheckFilters Washing Increase Number/Duration of Wash Steps ReduceConc->Washing Autofluorescence Check for Autofluorescence (Unstained Control) Washing->Autofluorescence Blocking Optimize Blocking Step (if applicable) Autofluorescence->Blocking

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

FAQs: Troubleshooting Common Issues

Q5: My fluorescence signal is very weak. How can I increase it?

A5: A weak signal can be due to several factors.[8][9]

  • Probe Concentration: The concentration of this compound may be too low. Try titrating the concentration to find the optimal balance between signal and background.

  • Excitation: Ensure you are using the optimal excitation wavelength and that the excitation light source is sufficiently powerful. You can try increasing the light source intensity, but be mindful of phototoxicity and photobleaching.[10]

  • Detection: Increase the camera's exposure time or gain.[8] Be aware that increasing gain can also amplify noise.

  • Filter Sets: Double-check that your microscope's filter cube (excitation filter, dichroic mirror, and emission filter) is appropriate for the determined spectral properties of this compound.[8][9]

Q6: I have a high background signal that is obscuring my specific fluorescence. What can I do?

A6: High background can originate from several sources.

  • Excess Probe: Unbound this compound can contribute to background fluorescence. Ensure adequate washing steps after incubation to remove any unbound probe.[11]

  • Autofluorescence: Biological samples can have intrinsic fluorescence (autofluorescence), especially when excited with UV or blue light.[12] Image an unstained control sample using the same settings to determine the level of autofluorescence. If autofluorescence is high, consider using spectral unmixing if your software supports it, or use a different excitation wavelength if the probe's excitation spectrum allows.

  • Non-specific Binding: If this compound is being used in conjunction with antibodies, non-specific binding of either the probe or antibodies can increase background. Optimize blocking steps and antibody concentrations.[9]

Q7: My signal disappears quickly when I'm imaging. How can I reduce photobleaching?

A7: Photobleaching is the irreversible destruction of the fluorophore by light.[7]

  • Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.[12]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera.[12]

  • Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents scavenge free radicals that are generated during the fluorescence process and contribute to photobleaching.

  • Image a Fresh Area: When possible, focus on an area adjacent to your region of interest and then move to the desired area just for image acquisition.

Experimental Protocols

As specific protocols for this compound are not yet established, the following are general starting-point protocols for staining cells with a novel small molecule fluorescent probe. Optimization will be required.

Protocol 1: Staining of Live Adherent Cells
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed culture medium. It is recommended to test a range of concentrations (e.g., 1-10 µM).

  • Staining: Remove the culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. Incubation times will need to be optimized.

  • Washing: Gently wash the cells two to three times with pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove unbound probe.

  • Imaging: Image the cells immediately in a suitable buffer or medium using a fluorescence microscope equipped with the appropriate filter set.

Protocol 2: Staining of Fixed and Permeabilized Cells
  • Cell Culture: Grow cells on coverslips as described above.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13][14]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If targeting an intracellular structure, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[13]

  • Washing: Wash the cells three times with PBS.

  • Blocking (Optional): If using in conjunction with antibodies, block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Staining: Incubate the cells with the desired concentration of this compound in PBS for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope.

Optimization Parameters for Staining Protocols
ParameterRange to TestConsiderations
Probe Concentration 0.1 - 20 µMHigher concentrations can increase signal but also background and potential cytotoxicity.
Incubation Time 5 - 120 minutesLonger times may be needed for probe uptake but can also lead to non-specific binding.
Incubation Temperature 4°C, Room Temp, 37°CLower temperatures may reduce active transport and non-specific uptake.
Fixation Method Paraformaldehyde, MethanolThe choice of fixative can affect probe binding and cell morphology.
Permeabilization Agent Triton X-100, SaponinThe choice and concentration of detergent can impact cell and organelle integrity.

References

Technical Support Center: A Troubleshooting Guide for 5-Phenylcytidine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Phenylcytidine. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during in vitro experiments with this cytidine (B196190) analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the nucleoside cytidine. Its primary mechanism of action is believed to be the inhibition of DNA methyltransferases (DNMTs).[1] By incorporating into DNA during replication, it can covalently trap DNMT enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[2] This can lead to the re-expression of silenced tumor suppressor genes, making it a compound of interest in cancer research.[1]

Q2: How should I dissolve and store this compound?

This compound generally exhibits low solubility in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the lyophilized powder at -20°C. Once reconstituted in DMSO, the stock solution should be stored in aliquots at -80°C to minimize freeze-thaw cycles.

Q3: I am not observing the expected biological effect. What are the possible reasons?

Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal working concentration.

  • Compound Instability: Like other nucleoside analogs, this compound may have limited stability in aqueous cell culture media. Ensure that the media containing the compound is freshly prepared for each experiment.

  • Cell Line Resistance: The target cells may have intrinsic or acquired resistance mechanisms, such as altered drug uptake or metabolism.

  • Incorrect Experimental Window: The timing of your assay may not be optimal to observe the desired effect. For DNMT inhibitors, effects on gene expression and cell viability may take several days to become apparent.

Troubleshooting Common Experimental Issues

Problem Possible Cause Recommended Solution
High background signal or inconsistent results in cytotoxicity assays (e.g., MTT, LDH). Uneven cell seeding, edge effects in the plate, or interference of the compound with the assay reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if evaporation is a concern. Run a control with this compound in cell-free media to check for direct assay interference.[3]
Unexpectedly high cytotoxicity at low concentrations. Contamination of the compound or cell culture, or high sensitivity of the cell line.Verify the purity of your this compound. Regularly check for microbial contamination in your cell cultures. Perform a thorough dose-response analysis starting from very low concentrations.
Difficulty in detecting DNMT inhibition. Insufficient concentration of this compound, low DNMT activity in the cell line, or issues with the assay itself.Increase the concentration of this compound. Confirm the expression and activity of DNMTs in your cell line. Use a validated commercial DNMT activity assay kit and include appropriate positive and negative controls.
Variability in results between experiments. Inconsistent cell passage number, variations in reagent preparation, or differences in incubation times.Use cells within a consistent and low passage number range. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Standardize all incubation times and experimental conditions.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted for assessing the cytotoxic effects of nucleoside analogs.[3][4][5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Membrane Integrity Assessment: LDH Assay

This protocol provides a method to quantify cell membrane damage.[7][8][9][10][11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Include wells for:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

DNMT Activity/Inhibition Assay

This is a general protocol for a colorimetric DNMT activity assay.[12][13][14]

  • Nuclear Extract Preparation: Isolate nuclear extracts from treated and untreated cells according to standard protocols.

  • Assay Setup: In a 96-well plate coated with a DNMT substrate, add the following to respective wells:

    • Blank: Assay buffer.

    • Positive Control: Known active DNMT enzyme.

    • Sample: Nuclear extract.

    • Inhibition Sample: Nuclear extract pre-incubated with this compound.

  • Reaction Initiation: Add the methyl group donor (e.g., S-adenosylmethionine) to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Wash the wells and add a primary antibody that specifically recognizes 5-methylcytosine, followed by a secondary enzyme-linked antibody.

  • Color Development: Add the developing solution and incubate until color develops. Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm. A decrease in absorbance in the presence of this compound indicates DNMT inhibition.

Quantitative Data Summary

Specific IC50 values for this compound are not widely available in public literature. However, for related cytidine analogs like 5-Azacytidine and Decitabine, IC50 values can range from nanomolar to micromolar concentrations depending on the cancer cell line and exposure time. It is imperative to determine the IC50 empirically for your specific experimental system.

Parameter Typical Range for Cytidine Analogs Notes
In Vitro IC50 0.1 µM - 50 µMHighly cell line dependent.
Optimal Incubation Time 24 - 72 hoursEffects on DNA methylation may require longer incubation times.
Stock Solution Concentration 10 mM - 50 mM in DMSOAliquot and store at -80°C.
Final DMSO Concentration in Media < 0.5%Higher concentrations can be toxic to cells.

Visualizing Experimental Logic and Pathways

Signaling Pathway of this compound as a DNMT Inhibitor

DNMT_Inhibition_Pathway Mechanism of this compound as a DNMT Inhibitor This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake Phosphorylation Phosphorylation to 5-Phenyl-dCTP Cellular_Uptake->Phosphorylation DNA_Incorporation Incorporation into DNA during Replication Phosphorylation->DNA_Incorporation Covalent_Adduct Covalent Adduct Formation (DNMT Trapping) DNA_Incorporation->Covalent_Adduct DNMT DNA Methyltransferase (DNMT) DNMT->Covalent_Adduct DNMT_Degradation DNMT Degradation Covalent_Adduct->DNMT_Degradation Hypomethylation DNA Hypomethylation DNMT_Degradation->Hypomethylation Gene_Re-expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Re-expression Biological_Effect Anti-tumor Effects (Apoptosis, Cell Cycle Arrest) Gene_Re-expression->Biological_Effect

Caption: Proposed mechanism of action for this compound.

General Experimental Workflow for this compound

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock Solution (in DMSO) Dose_Response Dose-Response Treatment (24-72h) Prepare_Stock->Dose_Response Culture_Cells Culture and Seed Target Cells Culture_Cells->Dose_Response Cytotoxicity_Assay Assess Cytotoxicity (MTT / LDH Assay) Dose_Response->Cytotoxicity_Assay DNMT_Assay Measure DNMT Inhibition Dose_Response->DNMT_Assay Gene_Expression Analyze Gene Expression (qRT-PCR / Western Blot) Dose_Response->Gene_Expression Calculate_IC50 Calculate IC50 Value Cytotoxicity_Assay->Calculate_IC50 Analyze_DNMT_Activity Analyze DNMT Activity Data DNMT_Assay->Analyze_DNMT_Activity Analyze_Gene_Expression Analyze Gene Expression Data Gene_Expression->Analyze_Gene_Expression Conclusion Draw Conclusions Calculate_IC50->Conclusion Analyze_DNMT_Activity->Conclusion Analyze_Gene_Expression->Conclusion

Caption: A typical workflow for in vitro this compound studies.

References

Validation & Comparative

A Comparative Guide to Metabolic RNA Labeling: 5-Ethynylcytidine vs. Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of transcriptomics, the ability to metabolically label and subsequently analyze newly synthesized RNA is paramount for understanding gene regulation, RNA processing, and cellular responses to stimuli. Among the various nucleoside analogs developed for this purpose, 5-Ethynylcytidine (5-EC) has emerged as a potent tool for researchers. This guide provides a comprehensive comparison of 5-EC with its structural and functional counterparts, offering experimental data and protocols to inform the selection of the most appropriate RNA labeling agent for your research needs.

5-Phenylcytidine: An Unexplored Avenue for RNA Labeling

A thorough review of the scientific literature reveals a notable absence of this compound as a reagent for metabolic RNA labeling. The likely reason for this is the significant steric hindrance posed by the bulky phenyl group at the 5-position of the cytidine (B196190) ring. This phenyl group would likely impede the enzymatic processes essential for the analog's incorporation into nascent RNA, including its phosphorylation by cellular kinases to form the corresponding triphosphate and the subsequent recognition and utilization of this triphosphate by RNA polymerases. Consequently, this compound is not considered a viable option for efficient RNA labeling in cellular or in vivo systems.

5-Ethynylcytidine (5-EC): A Versatile Tool for Tracking RNA Synthesis

5-Ethynylcytidine is a cell-permeable nucleoside analog that is readily taken up by cells and incorporated into newly transcribed RNA in place of the natural nucleoside, cytidine. The key feature of 5-EC is the presence of a terminal alkyne group, which serves as a bioorthogonal handle. This alkyne group does not interfere with the biological processes within the cell but can be specifically and efficiently tagged with a corresponding azide-bearing molecule, such as a fluorophore or a biotin (B1667282) tag, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] This allows for the sensitive and specific detection and isolation of newly synthesized RNA.

One of the notable advantages of 5-EC is its rapid metabolism.[1] This characteristic can be particularly beneficial for pulse-chase experiments aimed at studying RNA turnover and dynamics with high temporal resolution.

Performance Comparison: 5-Ethynylcytidine vs. 5-Ethynyluridine

The most direct and widely used analog for comparison with 5-EC is 5-Ethynyluridine (EU). Both are pyrimidine (B1678525) analogs with a 5-ethynyl modification, enabling their use in click chemistry-based RNA labeling.

Feature5-Ethynylcytidine (5-EC)5-Ethynyluridine (EU)References
Incorporation Efficiently incorporated into nascent RNA.[1]Efficiently incorporated into nascent RNA.[3]
Specificity Specific for RNA, with no significant incorporation into DNA.[1]Primarily incorporated into RNA, with some reports of low-level DNA incorporation.
Metabolism Reported to have a faster rate of metabolism.[1]Standard and widely used, with a well-characterized metabolic profile.[3]
Detection Detected via CuAAC ("click chemistry") with azide-functionalized tags.[1]Detected via CuAAC ("click chemistry") with azide-functionalized tags.[4]
Applications Detection of RNA synthesis, transcriptomics, RNA turnover studies.[1]Detection of RNA synthesis, transcriptomics, RNA turnover studies, viral RNA tracking.[4]

Experimental Protocols

Metabolic Labeling of Nascent RNA in Cultured Cells

This protocol provides a general guideline for the metabolic labeling of RNA in cultured mammalian cells using 5-EC or EU. Optimization may be required for different cell types and experimental conditions.

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Labeling: Prepare a stock solution of 5-EC or EU in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 0.1 to 1 mM).

  • Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions. The incubation time will depend on the specific experimental goals.

  • Cell Lysis and RNA Isolation: After the labeling period, wash the cells with PBS and proceed with your standard protocol for cell lysis and total RNA extraction.

Detection of Labeled RNA via Click Chemistry and Fluorescence Microscopy

This protocol outlines the detection of metabolically labeled RNA in fixed cells.

  • Cell Fixation and Permeabilization: After metabolic labeling, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Subsequently, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes an azide-conjugated fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate (B8700270) in a suitable buffer.

  • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells thoroughly with PBS. The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in RNA labeling with 5-Ethynylcytidine.

RNA_Labeling_Workflow cluster_cell Cellular Environment 5EC_uptake 5-Ethynylcytidine (5-EC) Phosphorylation Phosphorylation (Kinases) 5EC_uptake->Phosphorylation Uptake ECTP 5-EC-Triphosphate (ECTP) Phosphorylation->ECTP RNA_Polymerase RNA Polymerase ECTP->RNA_Polymerase Substrate Nascent_RNA Nascent RNA (5-EC incorporated) RNA_Polymerase->Nascent_RNA Incorporation

Caption: Metabolic incorporation of 5-Ethynylcytidine into nascent RNA.

Click_Chemistry_Detection Labeled_RNA 5-EC Labeled RNA (Alkyne group) Click_Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeled_RNA->Click_Reaction Azide_Tag Azide-Fluorophore or Azide-Biotin Azide_Tag->Click_Reaction Detected_RNA Fluorescently Labeled or Biotinylated RNA Click_Reaction->Detected_RNA Covalent Bond Formation

Caption: Detection of 5-EC labeled RNA via Click Chemistry.

References

Unmasking 5-Phenylcytidine: A Guide to Validating its Incorporation into RNA by Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the therapeutic potential of modified RNAs, confirming the precise incorporation of synthetic nucleotides like 5-Phenylcytidine is paramount. This guide provides a comparative overview of sequencing-based methods for validating this compound incorporation, supported by experimental principles and alternative validation techniques.

The introduction of this compound into an RNA sequence can bestow novel properties, from enhanced stability to altered biological interactions. However, verifying that this modification has been successfully and specifically incorporated is a critical quality control step. Next-generation sequencing (NGS) offers a powerful tool for this validation, providing single-nucleotide resolution. This guide explores the nuances of sequencing-based validation and compares it with orthogonal methods.

Sequencing-Based Validation of this compound Incorporation

The core principle behind sequencing-based validation of modified nucleosides lies in inducing a "signature" at the modification site that can be read by sequencing machinery. This is often achieved by chemical treatment or enzymatic activity that causes a base change or a halt in reverse transcription at the modified position.

One prominent method adaptable for this compound is protonation-dependent sequencing . This technique has been successfully demonstrated for similar modifications like 5-formylcytidine (B110004) (5fC)[1][2][3]. The underlying principle is that certain chemical modifications can alter the reactivity of the cytidine (B196190) base, particularly under specific pH conditions. For instance, treatment with a reducing agent like sodium cyanoborohydride (NaCNBH3) at a low pH can lead to a chemical transformation of the modified cytidine. This transformation product may then be misread by reverse transcriptase during cDNA synthesis, resulting in a specific base substitution (e.g., a C-to-T transition) in the sequencing data at the site of modification. The frequency of this misincorporation can provide a quantitative measure of the modification's presence[2].

Another approach involves chemical derivatization to induce reverse transcription signatures . This strategy relies on attaching a bulky chemical group to the modified nucleotide. This adduct can then stall the reverse transcriptase enzyme during the preparation of sequencing libraries. The resulting truncated cDNA fragments can be mapped to pinpoint the location of the modification. While powerful, this method may require more complex library preparation protocols.

The general workflow for sequencing-based validation is depicted below:

workflow cluster_rna_prep RNA Preparation cluster_modification Signature Induction cluster_sequencing Sequencing & Analysis RNA RNA containing This compound Chemical_Treatment Chemical Treatment (e.g., Reduction) RNA->Chemical_Treatment RT Reverse Transcription Chemical_Treatment->RT Library_Prep Library Preparation RT->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Analysis Data Analysis (Misincorporation/Truncation) Sequencing->Analysis

Figure 1. General workflow for sequencing-based validation of this compound incorporation.

Comparison of Validation Methods

While sequencing provides site-specific information, other methods can offer complementary data on the overall incorporation of this compound. The table below compares sequencing-based approaches with common alternatives.

MethodPrincipleAdvantagesDisadvantages
Next-Generation Sequencing (NGS) Inducing a base change or RT stop at the modification site.- Single-nucleotide resolution- Can be quantitative- High-throughput- Indirect detection- Can require chemical derivatization- Data analysis can be complex
Mass Spectrometry (LC-MS/MS) Digestion of RNA to nucleosides and quantification by mass.- Direct and unambiguous detection- Highly sensitive and quantitative- Does not provide sequence context- Requires specialized equipment
RNase H-based Analysis Enzymatic cleavage of RNA at specific sites followed by analysis of fragments.- Can confirm incorporation at specific locations- Can be coupled with various analytical readouts (gel, CE, MS)[4][5][6][7][8]- Limited to predefined sites- May not be suitable for transcriptome-wide analysis
Chemical Labeling with Fluorescence Attaching a fluorescent probe to the modified nucleotide.- Enables visualization and quantification- Can be used in cellular imaging- Indirect detection- May not be suitable for all downstream applications

Experimental Protocols

Protonation-Dependent Sequencing (Adapted for this compound)
  • RNA Treatment: Incubate 1-5 µg of RNA containing this compound with a reducing agent (e.g., 100 mM sodium cyanoborohydride) in a low pH buffer (e.g., pH 4.0-5.0) for 30-60 minutes at room temperature. A control reaction without the reducing agent should be run in parallel.

  • RNA Purification: Purify the treated RNA using a standard ethanol (B145695) precipitation or a suitable RNA clean-up kit.

  • Reverse Transcription: Perform reverse transcription using a primer specific to the RNA of interest. The choice of reverse transcriptase may be critical, as some are more prone to misincorporation opposite modified bases.

  • Library Preparation: Prepare a sequencing library from the resulting cDNA using a standard NGS library preparation kit.

  • Sequencing: Sequence the library on a compatible NGS platform.

  • Data Analysis: Align the sequencing reads to the reference sequence and analyze the frequency of base substitutions at the expected positions of this compound incorporation in the treated sample compared to the control.

Mass Spectrometry for Overall Incorporation
  • RNA Digestion: Digest 1-2 µg of RNA to its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

  • LC-MS/MS Analysis: Separate the resulting nucleosides by liquid chromatography and detect and quantify them by tandem mass spectrometry. A standard curve using a known amount of this compound nucleoside should be used for absolute quantification.

Conclusion

Validating the incorporation of this compound into RNA is a critical step in the development of RNA-based therapeutics and research tools. Sequencing-based methods, particularly those that induce a specific signature at the modification site, offer the advantage of providing precise positional information across the entire RNA molecule. However, for a comprehensive validation strategy, it is recommended to complement sequencing data with an orthogonal method like mass spectrometry, which provides direct and quantitative evidence of the modification, albeit without sequence context. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of detail.

References

A Comparative Analysis of the Cytotoxicity of Different Cytidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of several key cytidine (B196190) analogs used in oncology research and treatment. The information presented is collated from peer-reviewed studies to offer an objective evaluation of their performance, supported by experimental data and detailed methodologies.

Introduction to Cytidine Analogs

Cytidine analogs are a class of antimetabolite drugs that are structurally similar to the natural nucleoside cytidine. They exert their cytotoxic effects primarily by interfering with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. These agents are mainstays in the treatment of various hematological malignancies and solid tumors. This guide will focus on a comparative analysis of Gemcitabine (B846), Cytarabine, Azacitidine, Decitabine (B1684300), Trifluridine, and Zebularine.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for various cytidine analogs across different cancer cell lines as reported in the literature. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.

Cytidine AnalogCell LineCancer TypeIC50 ValueReference
Gemcitabine Lymphoblastoid Cell Lines (average)Leukemia/Lymphoma25.3 ± 30.7 nM[1]
Bladder Cancer (HTB2)Bladder CancerMost Responsive (qualitative)[2]
Bladder Cancer (HTB4)Bladder CancerModerately Responsive (qualitative)[2]
Bladder Cancer (HTB3)Bladder CancerLeast Responsive (qualitative)[2]
Cytarabine (Ara-C) Lymphoblastoid Cell Lines (average)Leukemia/Lymphoma8.4 ± 14.3 µM[1]
Azacitidine (AZA) NSCLC (A549, H1299, etc.)Non-Small Cell Lung Cancer1.8–10.5 µM[3]
Breast Cancer (MCF-7)Breast Cancer15 µM[4]
Breast Cancer (MDA-MB-231)Breast Cancer15 µM[4]
Decitabine (DAC) NSCLC (H1299)Non-Small Cell Lung Cancer5.1 µM[3]
Zebularine Breast Cancer (MDA-MB-231)Breast Cancer~100 µM (96h exposure)[5]
Breast Cancer (MCF-7)Breast Cancer~150 µM (96h exposure)[5]
Colon Cancer (LS 180)Colon Cancer~50 µM[1]
Hepatocellular Carcinoma (PLC/PRF5)Liver CancerTime and dose-dependent[6]
Pancreatic Cancer (PA-TU-8902)Pancreatic CancerTime and dose-dependent[6]

Mechanisms of Cytotoxicity and Associated Signaling Pathways

The cytotoxic effects of cytidine analogs are mediated through various signaling pathways, primarily culminating in the induction of apoptosis and cell cycle arrest.

Gemcitabine-Induced Apoptosis

Gemcitabine, upon intracellular phosphorylation to its active triphosphate form (dFdCTP), is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.[1] This DNA damage triggers apoptosis through both intrinsic and extrinsic pathways. Key signaling events include the activation of the AMPK/mTOR pathway, the JNK/p38 MAPK pathway, and the involvement of Bcl-2 family proteins and caspases.[7][8][9]

Gemcitabine_Apoptosis_Pathway Gemcitabine Gemcitabine dFdCTP dFdCTP (active form) Gemcitabine->dFdCTP DNA_Damage DNA Damage & Inhibition of DNA Synthesis dFdCTP->DNA_Damage AMPK AMPK activation DNA_Damage->AMPK ERK_Akt ERK activation Akt inactivation DNA_Damage->ERK_Akt mTOR mTOR inhibition AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis mTOR->Apoptosis Bcl2_down Bcl-2 downregulation ERK_Akt->Bcl2_down Caspase9 Caspase-9 activation Bcl2_down->Caspase9 Caspase9->Apoptosis Cytarabine_DDR_Pathway Cytarabine Cytarabine (Ara-C) AraCTP Ara-CTP (active form) Cytarabine->AraCTP DNA_Incorp Incorporation into DNA AraCTP->DNA_Incorp Replication_Stall Stalled Replication Forks DNA_Incorp->Replication_Stall ATR ATR activation Replication_Stall->ATR Chk1 Chk1 phosphorylation ATR->Chk1 CellCycle_Arrest S-phase Arrest Chk1->CellCycle_Arrest Apoptosis Apoptosis Chk1->Apoptosis Hypomethylating_Agents_Pathway HMA Azacitidine / Decitabine Incorporation Incorporation into RNA and/or DNA HMA->Incorporation DNMT_Inhibition DNMT Inhibition Incorporation->DNMT_Inhibition DNA_Damage DNA Damage Incorporation->DNA_Damage Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation Apoptosis Apoptosis TSG_Reactivation->Apoptosis DNA_Damage->Apoptosis TRAIL TRAIL Pathway (for Azacitidine) DNA_Damage->TRAIL TRAIL->Apoptosis Trifluridine_CellCycle_Pathway Trifluridine Trifluridine DNA_Incorp Incorporation into DNA Trifluridine->DNA_Incorp DNA_Dysfunction DNA Dysfunction DNA_Incorp->DNA_Dysfunction p53 p53 accumulation DNA_Dysfunction->p53 p21 p21 induction p53->p21 CyclinB1_CDK1 Cyclin B1 / CDK1 decrease p53->CyclinB1_CDK1 p21->CyclinB1_CDK1 G2_Arrest Sustained G2 Arrest CyclinB1_CDK1->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis Zebularine_Pathway Zebularine Zebularine DNMT_Inhibition DNMT Inhibition Zebularine->DNMT_Inhibition p53_p21 p53 and p21 upregulation Zebularine->p53_p21 CDK2_pRb CDK2 and p-Rb downregulation Zebularine->CDK2_pRb Bcl2_down Bcl-2 downregulation Zebularine->Bcl2_down CellCycle_Arrest G1/S Arrest p53_p21->CellCycle_Arrest CDK2_pRb->CellCycle_Arrest Apoptosis Apoptosis CellCycle_Arrest->Apoptosis Bcl2_down->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Maintenance Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Analog_Prep Cytidine Analog Dilution Series Treatment Treatment with Cytidine Analogs Analog_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay_Choice MTT or LDH Assay Incubation->Assay_Choice Data_Acquisition Absorbance Reading Assay_Choice->Data_Acquisition Viability_Calc Calculate % Viability or % Cytotoxicity Data_Acquisition->Viability_Calc IC50_Calc IC50 Determination Viability_Calc->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

References

A Comparative Guide to Metabolic RNA Labels: Benchmarking N4-Allylcytidine Against Established Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic label is critical for the accurate study of RNA dynamics. This guide provides an objective comparison of the novel cytidine (B196190) analog, N4-allylcytidine (a4C), against the widely used metabolic labels: 4-thiouridine (B1664626) (4sU), 5-ethynyluridine (B57126) (EU), and 5-bromouridine (B41414) (BrU). The following sections present a comprehensive analysis of their performance based on available experimental data, detailed protocols for their application, and visual representations of their respective workflows.

Quantitative Performance Comparison

The choice of a metabolic label significantly impacts experimental outcomes. The following tables summarize key performance indicators for a4C, 4sU, EU, and BrU, offering a basis for selecting the most suitable label for your research needs.

Performance Metric N4-Allylcytidine (a4C) 4-Thiouridine (4sU) 5-Ethynyluridine (EU) 5-Bromouridine (BrU)
Labeling Principle Incorporation of a4C into nascent RNA, followed by iodine-induced cyclization to cyc-C, which causes misincorporation during reverse transcription.[1]Incorporation of 4sU into nascent RNA, which can be alkylated to induce T-to-C transitions during reverse transcription (SLAM-seq).[2][3]Incorporation of EU into nascent RNA, which contains an alkyne group for "click" chemistry-based detection and purification.[4]Incorporation of BrU into nascent RNA, which can be immunoprecipitated with a specific antibody (BRIC-seq).[5][6][7]
Typical Labeling Efficiency 1.77‰ in total RNA and 0.7‰ in mRNA in HEK293T cells overexpressing UCK2.[8]0.5% to 2.3% median incorporation rate in mammalian cells.[9][10] Can reach 1% to 10% with optimized concentration and time.[11]Approximately 1 in every 35 uridine (B1682114) residues can be substituted with EU.[12][13]Efficient for capturing newly synthesized RNA within a short timeframe (e.g., 1 hour).[14]
Cell Viability/Toxicity Low cytotoxicity; no significant decrease in viability in HEK293T cells until 1000 µM for 12h. Superior biocompatibility compared to 4sU at concentrations from 50 µM.[1]Concentrations >50µM can inhibit rRNA synthesis and processing.[9][10] High concentrations can be cytotoxic.[11]Longer incubation times can negatively impact growth rates.[7] Can induce neurodegeneration in vivo with prolonged exposure.Considered less toxic than 4sU and EU, with minimal effects on cell viability during short-term use.[14][15]
Perturbation to RNA Function The effect of a4C incorporation on RNA structure and function has not been extensively documented.Can induce changes in RNA secondary structure and may interfere with pre-mRNA splicing efficiency, particularly for introns with weaker splice sites.[3][9][16]Generally considered to have minimal impact on RNA function, but its effects are not fully characterized.Can have a modest negative impact on ribosomal elongation and initiation during translation.[9] Generally considered to have a minor effect on RNA stability.[14]
Detection Method Sequencing-based detection of base misincorporation (C-to-T, C-to-A, C-to-G) at a4C sites after iodine treatment.[1][8]Sequencing-based detection of T-to-C transitions after alkylation (e.g., SLAM-seq).[2][3]Biotinylation via click chemistry for affinity purification and subsequent sequencing, or fluorescent tagging for imaging.[4]Immunoprecipitation with anti-BrdU/BrU antibodies followed by sequencing (e.g., BRIC-seq).[5][6][7]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful application of metabolic labels. This section provides protocols for each of the compared labels and visual workflows to illustrate the key steps involved.

N4-Allylcytidine (a4C) Metabolic Labeling and Sequencing

N4-allylcytidine offers a unique chemical sequencing approach for identifying labeled RNA.

Experimental Workflow for a4C Labeling and Sequencing

a4C_Workflow a4C Metabolic Labeling and Sequencing Workflow cluster_cell_culture Cell Culture cluster_sequencing_prep Sequencing Preparation cluster_data_analysis Data Analysis cell_culture 1. Cell Culture and a4C Incubation total_rna_extraction 2. Total RNA Extraction cell_culture->total_rna_extraction iodine_treatment 3. Iodine Treatment (a4C to cyc-C) total_rna_extraction->iodine_treatment rt 4. Reverse Transcription iodine_treatment->rt library_prep 5. Library Preparation rt->library_prep sequencing 6. Sequencing library_prep->sequencing alignment 7. Read Alignment sequencing->alignment mutation_calling 8. Misincorporation Analysis (C-to-T/A/G) alignment->mutation_calling

a4C metabolic labeling and sequencing workflow.

Protocol for Metabolic Labeling with a4C:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Introduce N4-allylcytidine (a4C) into the culture medium at a final concentration of 10-100 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. Incubate for a desired period (e.g., 12-24 hours).[1]

  • Total RNA Extraction: Following incubation, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent).

  • Iodine Treatment: Treat the isolated RNA with a solution of iodine to induce the cyclization of a4C to 3,N4-cyclized cytidine (cyc-C).[1]

  • Reverse Transcription: Perform reverse transcription on the iodine-treated RNA. The cyc-C modification will cause the reverse transcriptase to misincorporate guanine (B1146940), adenine, or thymine (B56734) opposite the modified base.[1][8]

  • Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Analyze the aligned reads for C-to-T, C-to-A, and C-to-G mutations to identify the sites of a4C incorporation.

4-Thiouridine (4sU) Labeling and SLAM-seq

SLAM-seq is a popular method that utilizes 4sU labeling to study RNA dynamics without the need for biochemical purification of labeled RNA.

Experimental Workflow for SLAM-seq

SLAM_seq_Workflow SLAM-seq Workflow cluster_cell_culture Cell Culture cluster_sequencing_prep Sequencing Preparation cluster_data_analysis Data Analysis cell_culture 1. Cell Culture and 4sU Incubation total_rna_extraction 2. Total RNA Extraction cell_culture->total_rna_extraction alkylation 3. Iodoacetamide (B48618) (IAA) Alkylation total_rna_extraction->alkylation library_prep 4. Library Preparation (e.g., QuantSeq) alkylation->library_prep sequencing 5. Sequencing library_prep->sequencing alignment 6. Read Alignment (e.g., SLAMdunk) sequencing->alignment tc_conversion 7. T-to-C Conversion Analysis alignment->tc_conversion

SLAM-seq experimental and data analysis workflow.

Protocol for SLAM-seq:

  • Cell Culture and Labeling: Culture cells and add 4-thiouridine (4sU) to the medium at a final concentration typically ranging from 100 to 500 µM. Incubate for the desired labeling period.[2][3]

  • Total RNA Extraction: Harvest cells and isolate total RNA.

  • Alkylation: Treat the total RNA with iodoacetamide (IAA) to alkylate the thiol group of the incorporated 4sU.[2]

  • Library Preparation and Sequencing: Prepare a 3' mRNA sequencing library (e.g., using QuantSeq) from the alkylated RNA and perform high-throughput sequencing. During reverse transcription, guanine will be incorporated opposite the alkylated 4sU.[2]

  • Data Analysis: Use a specialized bioinformatics pipeline like SLAMdunk to align the sequencing reads and quantify the rate of T-to-C conversions, which correspond to the sites of 4sU incorporation.[4][5][17]

5-Ethynyluridine (EU) Metabolic Labeling

EU labeling coupled with click chemistry allows for the versatile detection and purification of nascent RNA.

Experimental Workflow for EU Labeling and Sequencing

EU_seq_Workflow EU Labeling and Sequencing Workflow cluster_cell_culture Cell Culture cluster_labeling_purification Labeling & Purification cluster_sequencing_analysis Sequencing & Analysis cell_culture 1. Cell Culture and EU Incubation total_rna_extraction 2. Total RNA Extraction cell_culture->total_rna_extraction click_chemistry 3. Click Chemistry with Biotin-Azide total_rna_extraction->click_chemistry purification 4. Streptavidin Affinity Purification click_chemistry->purification library_prep 5. Library Preparation purification->library_prep sequencing 6. Sequencing library_prep->sequencing data_analysis 7. Data Analysis sequencing->data_analysis

EU metabolic labeling and sequencing workflow.

Protocol for Metabolic Labeling with EU:

  • Cell Culture and Labeling: Add 5-ethynyluridine (EU) to the cell culture medium at a final concentration of 0.1-1 mM and incubate for the desired time.[18]

  • Total RNA Extraction: Isolate total RNA from the cells.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide molecule to the ethynyl (B1212043) group of the incorporated EU.[7][19]

  • Affinity Purification: Purify the biotinylated, newly synthesized RNA using streptavidin-coated magnetic beads.

  • Library Preparation and Sequencing: Prepare a sequencing library from the enriched RNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome and perform downstream analysis, such as differential expression analysis of nascent transcripts.[2][7]

5-Bromouridine (BrU) Labeling and BRIC-seq

BRIC-seq utilizes the immunoprecipitation of BrU-labeled RNA to measure RNA stability.

Experimental Workflow for BRIC-seq

BRIC_seq_Workflow BRIC-seq Workflow cluster_cell_culture Cell Culture cluster_purification_sequencing Purification & Sequencing cluster_data_analysis Data Analysis cell_culture 1. Cell Culture and BrU Pulse-Chase total_rna_extraction 2. Total RNA Extraction at Timepoints cell_culture->total_rna_extraction immunoprecipitation 3. Immunoprecipitation with anti-BrdU Antibody total_rna_extraction->immunoprecipitation library_prep 4. Library Preparation immunoprecipitation->library_prep sequencing 5. Sequencing library_prep->sequencing alignment 6. Read Alignment sequencing->alignment quantification 7. Quantification of Labeled RNA alignment->quantification decay_rate 8. RNA Decay Rate Calculation quantification->decay_rate Salvage_Pathway General Nucleotide Salvage Pathway cluster_uptake Cellular Uptake cluster_phosphorylation Phosphorylation Cascade cluster_incorporation RNA Incorporation extracellular_label Metabolic Label (a4C, 4sU, EU, BrU) label_mono Label-Monophosphate extracellular_label->label_mono Nucleoside Kinase label_di Label-Diphosphate label_mono->label_di Nucleoside Monophosphate Kinase label_tri Label-Triphosphate label_di->label_tri Nucleoside Diphosphate Kinase rna_polymerase RNA Polymerase label_tri->rna_polymerase nascent_rna Nascent RNA rna_polymerase->nascent_rna

References

A Head-to-Head Comparison of 5-Phenylcytidine and BrU for Nascent RNA Capture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The ability to isolate and analyze newly transcribed RNA, or nascent RNA, is crucial for understanding the dynamics of gene expression and the mechanisms of transcriptional regulation. Metabolic labeling of RNA with modified nucleosides is a powerful technique to capture these transient molecules. This guide provides a head-to-head comparison of two such nucleosides: the well-established 5-Bromouridine (BrU) and the novel, bioorthogonal 5-Phenylcytidine. While BrU has a long history of use, this compound represents a potential new tool, and this comparison is based on the established principles of nascent RNA capture and bioorthogonal chemistry.

Executive Summary

This guide offers a detailed comparison of this compound and 5-Bromouridine (BrU) for the capture of newly synthesized RNA. While BrU is a widely used analog that is incorporated into nascent RNA and captured via immunoprecipitation, this compound is presented here as a prospective tool leveraging bioorthogonal chemistry. This guide covers their mechanisms of action, potential performance, and detailed experimental protocols.

Introduction to Nascent RNA Capture

Nascent RNA capture techniques allow for the isolation and analysis of RNA molecules as they are being transcribed. This provides a snapshot of the transcriptional landscape of a cell at a specific moment, offering insights into gene activation, transcription rates, and co-transcriptional processing events like splicing. The general principle involves introducing a modified nucleoside to cells, which is incorporated into newly synthesized RNA by RNA polymerases. These labeled RNAs can then be selectively isolated from the bulk of pre-existing RNA for downstream analysis, such as RT-qPCR or next-generation sequencing.

Mechanisms of Action

5-Bromouridine (BrU): BrU is an analog of uridine (B1682114) that is readily incorporated into newly transcribed RNA in place of uridine. The bromine atom on the uracil (B121893) base serves as a handle for immunological recognition. Following RNA isolation, BrU-labeled transcripts are captured using antibodies specific for bromodeoxyuridine (BrdU), which also recognize BrU in RNA. This immunoprecipitation-based approach is a well-established and robust method for enriching nascent RNA.

This compound: this compound is a cytidine (B196190) analog that, when introduced to cells, would be incorporated into nascent RNA. The phenyl group serves as a bioorthogonal handle. Unlike the direct antibody recognition of BrU, the phenyl group would require a specific chemical reaction to attach a purification tag, such as biotin (B1667282). A plausible method for this is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction that can form a carbon-carbon bond between the phenyl group and a boronic acid-derivatized biotin molecule. This bioorthogonal approach offers the potential for high specificity and low background.

Head-to-Head Comparison: this compound vs. BrU

FeatureThis compound (Prospective)5-Bromouridine (BrU)
Mechanism of Capture Bioorthogonal chemistry (e.g., Suzuki-Miyaura coupling)Immunoprecipitation
Specificity Potentially very high due to the specific chemical ligation.High, dependent on antibody specificity.[1]
Labeling Efficiency Data not available. Dependent on cellular uptake and incorporation by RNA polymerases.Established and effective for various cell types and experimental systems.[2]
Cytotoxicity Data not available. The bulky phenyl group may have cytotoxic effects.Generally considered less toxic than other analogs like 4-thiouridine (B1664626) (4sU) and ethynyluridine (EU).[2]
Workflow Complexity Higher, requires an additional chemical coupling step.Lower, involves a standard immunoprecipitation protocol.
Reagent Availability Custom synthesis may be required for this compound and derivatized biotin.Commercially available nucleoside and antibodies.
Established Protocols No established protocols for nascent RNA capture.Well-established protocols like Bru-seq and nuclear run-on assays are available.[2][3]

Experimental Protocols

Nascent RNA Capture using 5-Bromouridine (Bru-seq Protocol)

This protocol is a generalized version of the Bru-seq method.[2][3][4]

1. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Add 5-Bromouridine (BrU) to the culture medium to a final concentration of 2 mM.

  • Incubate the cells for 30 minutes at 37°C to allow for the incorporation of BrU into nascent RNA.

2. RNA Isolation:

  • After incubation, lyse the cells directly in the culture dish using TRIzol reagent.

  • Isolate total RNA following the manufacturer's protocol for TRIzol extraction.

  • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

3. Immunoprecipitation of BrU-labeled RNA:

  • Prepare magnetic beads conjugated with an anti-BrdU antibody.

  • Incubate the total RNA with the antibody-conjugated beads to allow for the specific binding of BrU-labeled RNA.

  • Wash the beads several times to remove non-specifically bound RNA.

  • Elute the BrU-labeled nascent RNA from the beads.

4. Downstream Analysis:

  • The captured nascent RNA can be used for various downstream applications, including:

    • RT-qPCR: To quantify the expression of specific nascent transcripts.

    • Next-Generation Sequencing (Bru-seq): To profile the entire nascent transcriptome.

Hypothetical Protocol for Nascent RNA Capture using this compound

This protocol is a prospective workflow based on the principles of bioorthogonal chemistry.

1. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Add this compound to the culture medium at an optimized concentration.

  • Incubate the cells for a predetermined time to allow for incorporation into nascent RNA.

2. RNA Isolation:

  • Lyse the cells and isolate total RNA as described for the BrU protocol.

  • Treat the RNA with DNase I.

3. Bioorthogonal Ligation (Suzuki-Miyaura Coupling):

  • In a controlled chemical reaction, incubate the total RNA with a boronic acid-derivatized biotin molecule in the presence of a palladium catalyst and a suitable base.

  • This reaction will specifically form a covalent bond between the phenyl group on the cytidine and the biotin molecule.

  • Purify the RNA to remove the catalyst and excess reagents.

4. Affinity Purification of Biotinylated RNA:

  • Incubate the biotin-labeled RNA with streptavidin-coated magnetic beads.

  • Wash the beads extensively to remove unlabeled RNA.

  • Elute the captured nascent RNA from the beads.

5. Downstream Analysis:

  • The enriched nascent RNA can then be analyzed by RT-qPCR or sequencing.

Visualizing the Workflows

BrU_Workflow cluster_cell Cell Culture A Cells B Add 5-Bromouridine (BrU) A->B C Metabolic Labeling (BrU Incorporation) B->C D Total RNA Isolation C->D E Immunoprecipitation (anti-BrdU antibody) D->E F Nascent RNA Elution E->F G Downstream Analysis (RT-qPCR, Sequencing) F->G

Caption: Experimental workflow for nascent RNA capture using 5-Bromouridine (BrU).

Phenylcytidine_Workflow cluster_cell Cell Culture A Cells B Add this compound A->B C Metabolic Labeling (this compound Incorporation) B->C D Total RNA Isolation C->D E Bioorthogonal Ligation (Suzuki-Miyaura Coupling with Biotin) D->E F Affinity Purification (Streptavidin Beads) E->F G Nascent RNA Elution F->G H Downstream Analysis (RT-qPCR, Sequencing) G->H

Caption: Hypothetical workflow for nascent RNA capture using this compound.

Conclusion

5-Bromouridine is a well-validated and reliable tool for the capture of nascent RNA, with a straightforward immunoprecipitation-based protocol. This compound, while not yet established for this application, represents a promising future direction, leveraging the high specificity of bioorthogonal chemistry. The development of such a method would require careful optimization of the labeling conditions and the chemical ligation step to ensure efficiency and minimize any potential cytotoxicity. For researchers currently planning nascent RNA capture experiments, BrU-based methods like Bru-seq offer a robust and well-documented approach. The exploration of this compound and other bioorthogonal cytidine analogs could open new avenues for highly specific and versatile RNA labeling in the future.

References

Validating the Mechanism of Action of 5-Phenylcytidine: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vitro mechanism of action of 5-Phenylcytidine, a novel cytidine (B196190) analog. By comparing its theoretical profile with established cytidine analogs—5-Azacytidine, Zebularine, and Gemcitabine—this document outlines key experiments and presents supporting data to facilitate a comprehensive evaluation.

Comparative Efficacy of Cytidine Analogs

The primary mechanism of action for many cytidine analogs involves the inhibition of DNA methyltransferases (DNMTs), leading to DNA damage and subsequent apoptosis in cancer cells. The following tables summarize key in vitro performance indicators for established cytidine analogs, providing a benchmark for the expected efficacy of this compound.

Table 1: Comparative Cytotoxicity (IC50) of Cytidine Analogs in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueExposure Time
5-Azacytidine MOLT4Acute Lymphoblastic Leukemia16.51 µM24 hours
JurkatT-cell Leukemia12.81 µM24 hours
A549Non-small Cell Lung Cancer2.218 µM48 hours
SK-MES-1Non-small Cell Lung Cancer1.629 µM48 hours
H1792Non-small Cell Lung Cancer1.471 µM48 hours
H522Non-small Cell Lung Cancer1.948 µM48 hours
H226Non-small Cell Lung Cancer0.6 µg/mLNot Specified
H358Non-small Cell Lung Cancer3.4 µg/mLNot Specified
H460Non-small Cell Lung Cancer4.9 µg/mLNot Specified
OSCC Primary CellsOral Squamous Cell Carcinoma0.8 µM24 hours
CSCsOral Squamous Cell Carcinoma1.5 µM24 hours
Zebularine SCC-9Head and Neck Cancer~350 µM72 hours
SCC-25Head and Neck Cancer~350 µM72 hours
HCCLM3Hepatocellular CarcinomaNot SpecifiedNot Specified
MHCC97HHepatocellular CarcinomaNot SpecifiedNot Specified
MHCC97LHepatocellular CarcinomaNot SpecifiedNot Specified
Gemcitabine MEL202-KO MBD4Uveal Melanoma1.4 nMNot Specified
MEL202-WTUveal Melanoma3.2 nMNot Specified
PANC-1Pancreatic Cancer16 mg/L48 hours

Table 2: Induction of Apoptosis by Cytidine Analogs

CompoundCell LineApoptosis AssayResultsTreatment Conditions
5-Azacytidine JurkatAnnexin V/PI17.91% apoptosis12.81 µM for 24 hours
JurkatAnnexin V/PI28.11% apoptosis9.78 µM for 48 hours
Zebularine HCCLM3Annexin V/PI~77.5% apoptosisIC50 for 24 hours
HCCLM3Annexin V/PI~92.5% apoptosisIC50 for 48 hours
MHCC97HAnnexin V/PI~38.5% apoptosisIC50 for 24 hours
MHCC97HAnnexin V/PI~59.5% apoptosisIC50 for 48 hours
MHCC97LAnnexin V/PI~19.8% apoptosisIC50 for 24 hours
MHCC97LAnnexin V/PI~46.9% apoptosisIC50 for 48 hours
Head and Neck Cancer CellsTUNEL AssayIncreased apoptosis350 µM for 72-120 hours
Gemcitabine HAP1-KO MBD4Annexin VSignificant increase in cell deathNot Specified
PANC-1DNA Fragmentation44.7% fragmentation16 mg/L for 48 hours

Table 3: DNA Damage Induced by Cytidine Analogs

CompoundCell LineDNA Damage AssayKey Findings
5-Azacytidine A549Comet AssayDNA damage is a prerequisite for p53/p21 pathway activation.[1]
Gemcitabine CHO53BP1 Foci FormationInduces DNA double-strand breaks and inhibits their repair.[2]
U2OSγH2AX Foci FormationPromotes the formation of MUS81- and XPF-dependent double-strand breaks.[3]

Proposed Signaling Pathways for this compound

Based on the known mechanisms of other cytidine analogs, this compound is hypothesized to function through the induction of DNA damage, leading to the activation of stress-response signaling pathways that culminate in apoptosis.

G cluster_0 Cytidine Analog Treatment cluster_1 Cellular Effects cluster_2 Signaling Cascade cluster_3 Cellular Outcome This compound This compound DNMT_Inhibition DNMT Inhibition This compound->DNMT_Inhibition Replication_Stress Replication Stress This compound->Replication_Stress DNA_Damage DNA Damage DNMT_Inhibition->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Replication_Stress->ATM_ATR p53 p53 Stabilization ATM_ATR->p53 JNK JNK Pathway Activation ATM_ATR->JNK p21 p21 Expression p53->p21 Bax Bax/Bak Activation p53->Bax Apoptosis Apoptosis JNK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Bax->Apoptosis

Caption: Proposed signaling pathway for this compound.

Experimental Workflows for In Vitro Validation

To validate the mechanism of action of this compound, a series of in vitro experiments are recommended. The following diagrams illustrate the workflows for key assays.

G cluster_0 Cell Treatment cluster_1 Cytotoxicity Assessment start Seed Cells treat Treat with this compound (Dose-Response) start->treat MTT MTT/XTT Assay treat->MTT IC50 Calculate IC50 MTT->IC50

Caption: Workflow for determining in vitro cytotoxicity (IC50).

G cluster_0 Apoptosis Induction cluster_1 Apoptosis Detection start Treat Cells with This compound (IC50) stain Stain with Annexin V-FITC and Propidium Iodide start->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Apoptotic Cells flow->quantify

Caption: Workflow for Annexin V apoptosis assay.

G cluster_0 DNA Damage Induction cluster_1 Comet Assay start Treat Cells with This compound embed Embed Cells in Agarose (B213101) start->embed lyse Cell Lysis embed->lyse electrophoresis Electrophoresis lyse->electrophoresis stain Stain DNA electrophoresis->stain visualize Visualize & Quantify Comet Tails stain->visualize

Caption: Workflow for Comet Assay to detect DNA damage.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds. Replace the culture medium with medium containing the compounds and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Annexin V Apoptosis Assay
  • Cell Treatment: Treat cells with this compound and controls at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Comet Assay (Single-Cell Gel Electrophoresis)
  • Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells and resuspend them in PBS.

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets under a fluorescence microscope.

  • Quantification: Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

DNA Methyltransferase (DNMT) Activity Assay (Colorimetric)
  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and untreated controls.

  • Assay Setup: In a microplate pre-coated with a DNMT substrate, add the nuclear extracts along with a reaction buffer containing S-adenosylmethionine (SAM).

  • Incubation: Incubate the plate to allow for the methylation of the substrate by the DNMTs in the nuclear extract.

  • Antibody Incubation: Add a primary antibody specific for 5-methylcytosine, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Colorimetric Detection: Add a colorimetric substrate for the enzyme and measure the absorbance using a microplate reader.

  • Activity Calculation: The DNMT activity is proportional to the absorbance and can be compared between treated and untreated samples.

By following this comprehensive guide, researchers can systematically validate the in vitro mechanism of action of this compound, benchmark its performance against established cytidine analogs, and generate the robust data required for further drug development.

References

Independent Verification of 5-Azacytidine's Effects on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 5-Phenylcytidine: Initial literature searches did not yield significant data on the effects of this compound on gene expression. It is presumed that the topic of interest is the well-characterized epigenetic modifier, 5-Azacytidine. This guide will therefore focus on 5-Azacytidine and its comparison with other epigenetic modulators.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression without altering the underlying DNA sequence. Two key mechanisms of epigenetic regulation are DNA methylation and histone modification. Dysregulation of these processes is a hallmark of many diseases, including cancer. Consequently, drugs that target the epigenetic machinery have emerged as promising therapeutic agents.

This guide provides an objective comparison of the DNA methyltransferase inhibitor (DNMTi) 5-Azacytidine with two other major classes of epigenetic regulators: Histone Deacetylase (HDAC) inhibitors and Bromodomain and Extra-Terminal (BET) inhibitors. We will examine their mechanisms of action, effects on global gene expression, and provide supporting experimental data and protocols for their independent verification.

Mechanism of Action: A Comparative Overview

The primary mechanisms by which these three classes of compounds modulate gene expression are distinct, targeting different components of the epigenetic regulatory machinery.

  • 5-Azacytidine (DNMTi): As a cytidine (B196190) analog, 5-Azacytidine is incorporated into replicating DNA, where it covalently traps DNA methyltransferases (DNMTs).[1] This leads to the depletion of active DNMTs and subsequent passive demethylation of the genome during cell division.[1] The removal of methyl groups from CpG islands in gene promoter regions can lead to the reactivation of silenced tumor suppressor genes.[2]

  • HDAC Inhibitors (e.g., Panobinostat): HDAC inhibitors block the activity of histone deacetylases, enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails.[3] This results in histone hyperacetylation, leading to a more relaxed chromatin structure that is generally more accessible to transcription factors, thereby promoting gene expression.[4] However, it's important to note that HDAC inhibitors can also lead to the repression of a significant number of genes.[5][6]

  • BET Inhibitors (e.g., JQ1): BET inhibitors target the bromodomain-containing proteins (BRD2, BRD3, BRD4, and BRDT), which are "readers" of the epigenetic code. These proteins recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene loci. By competitively binding to the bromodomains, BET inhibitors prevent this interaction, thereby suppressing the transcription of target genes, many of which are key oncogenes like c-MYC.[7]

Comparative Analysis of Gene Expression Changes

The following tables summarize quantitative data from studies that have investigated the effects of 5-Azacytidine and its alternatives on global gene expression. These studies typically utilize techniques like microarray analysis or RNA sequencing (RNA-seq) to profile the transcriptome of treated cells.

Table 1: Gene Expression Changes Induced by 5-Azacytidine and its Analogs

CompoundCell LineMethodNumber of Differentially Expressed Genes (DEGs)Key Findings
5-Aza-2'-deoxycytidine (Decitabine) HL-60 (AML) & T24 (Bladder Cancer)MicroarrayHL-60 (Day 8): 218 up, 11 down; T24 (Day 8): 125 up, 102 downMore genes were heritably upregulated by the deoxy analog compared to 5-Azacytidine.[8]
Zebularine T24 (Bladder Cancer)MicroarrayNot specifiedReactivated a silenced p16 gene and demethylated its promoter.[9]
5-Azacytidine Various Cancer Cell LinesMicroarrayVariesCan lead to a cascade of deregulation in downstream unmethylated gene expression.[1]

Table 2: Gene Expression Changes Induced by HDAC Inhibitors

CompoundCell Line/TissueMethodNumber of Differentially Expressed Genes (DEGs)Key Findings
Panobinostat (B1684620) Cutaneous T-Cell Lymphoma (Patient Biopsies)MicroarrayMajority of genes were repressed. 23 genes commonly regulated across patients.Induces rapid changes in gene expression with more repression than activation.[5][6][10]
Panobinostat Myeloma Cell LinesGene Expression AnalysisNot specifiedAltered the expression of other HDAC family members.[3]

Table 3: Gene Expression Changes Induced by BET Inhibitors

CompoundCell LineMethodNumber of Differentially Expressed Genes (DEGs)Key Findings
JQ1 Lung AdenocarcinomaMicroarrayNot specifiedSuppressed the oncogenic transcription factor FOSL1 and its targets.[7]
JQ1 BV-2 Microglial CellsRNA-seqNot specifiedModulated the expression of key inflammation- and immunity-related genes.[11]
JQ1 HepG2 (Hepatocellular Carcinoma)RNA-seq333 up-regulated, 523 down-regulated lncRNAs; 274 up-regulated, 737 down-regulated mRNAsSignificantly altered the expression of both protein-coding and long non-coding RNAs.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Epigenetic Regulation of Gene Expression

Epigenetic_Regulation cluster_dnmt DNA Methylation cluster_histone Histone Acetylation cluster_bet BET Protein Action cluster_inhibitors Inhibitors DNMT DNMTs Methyl_CpG Methylated CpG DNMT->Methyl_CpG Adds Methyl Group Gene_Silencing Gene Silencing Methyl_CpG->Gene_Silencing HDAC HDACs HAT HATs Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Adds Acetyl Group Acetylated_Histone->HDAC Removes Acetyl Group Gene_Activation Gene Activation Acetylated_Histone->Gene_Activation BET BET Proteins BET->Acetylated_Histone Binds to Transcription_Machinery Transcription Machinery BET->Transcription_Machinery Recruits Oncogene_Expression Oncogene Expression Transcription_Machinery->Oncogene_Expression Aza 5-Azacytidine Aza->DNMT Inhibits HDACi HDAC Inhibitor HDACi->HDAC Inhibits BETi BET Inhibitor BETi->BET Inhibits

Caption: Overview of key epigenetic regulatory pathways and the points of intervention for 5-Azacytidine, HDAC inhibitors, and BET inhibitors.

Experimental Workflow: RNA Sequencing for Gene Expression Profiling

RNA_Seq_Workflow start Cell Culture & Treatment (e.g., 5-Azacytidine, Panobinostat, JQ1) rna_extraction Total RNA Extraction start->rna_extraction quality_control1 RNA Quality Control (e.g., RIN assessment) rna_extraction->quality_control1 library_prep cDNA Library Preparation quality_control1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing quality_control2 Sequencing Data Quality Control (e.g., FastQC) sequencing->quality_control2 alignment Read Alignment to Reference Genome quality_control2->alignment quantification Gene Expression Quantification alignment->quantification diff_expression Differential Expression Analysis quantification->diff_expression downstream_analysis Downstream Analysis (Pathway analysis, etc.) diff_expression->downstream_analysis

Caption: A generalized workflow for analyzing changes in gene expression using RNA sequencing following treatment with epigenetic modifiers.

Detailed Experimental Protocols

RNA Sequencing (RNA-seq)

Objective: To perform a global analysis of gene expression changes in response to treatment with epigenetic modifiers.

1. Cell Culture and Treatment:

  • Culture the cell line of interest (e.g., a cancer cell line) under standard conditions.
  • Treat cells with the desired concentration of 5-Azacytidine, an HDAC inhibitor (e.g., Panobinostat), or a BET inhibitor (e.g., JQ1) for a specified duration. Include a vehicle-treated control group (e.g., DMSO).

2. RNA Extraction and Quality Control:

  • Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
  • Assess the quality and integrity of the extracted RNA using a bioanalyzer (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) is crucial for reliable results.

3. Library Preparation and Sequencing:

  • Prepare cDNA libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription, and adapter ligation.
  • Perform high-throughput sequencing of the prepared libraries using a platform such as an Illumina sequencer.

4. Data Analysis:

  • Perform quality control on the raw sequencing reads using tools like FastQC.
  • Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
  • Quantify gene expression levels (e.g., as counts or transcripts per million - TPM).
  • Perform differential gene expression analysis between the treated and control groups using software packages like DESeq2 or edgeR.
  • Conduct downstream analyses, such as pathway enrichment analysis (e.g., using GSEA or DAVID), to identify biological processes affected by the treatment.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where specific histone modifications or protein-DNA interactions are altered by treatment with epigenetic modifiers.

1. Cell Culture and Cross-linking:

  • Culture and treat cells as described for RNA-seq.
  • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.

2. Chromatin Preparation:

  • Lyse the cells and isolate the nuclei.
  • Fragment the chromatin into smaller pieces (typically 200-600 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

3. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific to the protein or histone modification of interest (e.g., an antibody against a specific acetylated histone mark).
  • Use antibody-coupled magnetic beads to immunoprecipitate the antibody-protein-DNA complexes.

4. DNA Purification and Library Preparation:

  • Reverse the cross-links and purify the immunoprecipitated DNA.
  • Prepare a sequencing library from the purified DNA fragments.

5. Sequencing and Data Analysis:

  • Sequence the library using a high-throughput sequencing platform.
  • Align the sequencing reads to the reference genome.
  • Perform peak calling to identify regions of the genome that are enriched for the protein or histone modification of interest.
  • Compare the peak profiles between treated and control samples to identify treatment-induced changes in the epigenetic landscape.

Conclusion

5-Azacytidine, HDAC inhibitors, and BET inhibitors represent three distinct and powerful classes of epigenetic modulators with profound effects on gene expression. While all three can be used to alter the transcriptional landscape, their mechanisms of action and the specific sets of genes they regulate differ significantly. 5-Azacytidine primarily acts to reverse DNA hypermethylation, leading to the re-expression of silenced genes. HDAC inhibitors induce a more global change in chromatin accessibility by promoting histone acetylation, affecting both gene activation and repression. BET inhibitors, on the other hand, function by displacing "reader" proteins from acetylated histones, thereby suppressing the expression of key oncogenes. The choice of which agent to use for research or therapeutic purposes will depend on the specific biological question or the molecular characteristics of the disease being targeted. The experimental protocols outlined in this guide provide a framework for the independent verification and comparative analysis of the effects of these important compounds on gene expression.

References

A Researcher's Guide to the Metabolic Stability of 5-Phenylcytidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the early stages of drug discovery. A compound's susceptibility to metabolism determines its pharmacokinetic profile, influencing its efficacy and safety. This guide provides a comparative overview of the metabolic stability of 5-Phenylcytidine and its analogs, complete with experimental protocols and potential metabolic pathways.

This compound is a cytidine (B196190) nucleoside analog with potential anti-metabolic and anti-tumor activities.[1][2] Like other nucleoside analogs, its therapeutic potential is closely linked to its metabolic fate within the body. Rapid metabolism can lead to low bioavailability and the formation of inactive or potentially toxic metabolites. Therefore, assessing metabolic stability is paramount.

Comparative Metabolic Stability: An Illustrative Overview

While specific experimental data for this compound is not widely available in the public domain, this section provides an illustrative comparison of its potential metabolic stability against hypothetical analogs. The data presented in Table 1 is for exemplary purposes to demonstrate how such a comparison would be structured. The primary parameters used to assess metabolic stability are the in vitro half-life (t½) and intrinsic clearance (CLint), typically determined using liver microsomes.

Table 1: Illustrative Metabolic Stability of this compound and Analogs in Human Liver Microsomes

CompoundStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
This compound (Structure of this compound)4515.4Moderate
Analog A: 5-(4-Fluorophenyl)cytidine (Structure of 5-(4-Fluorophenyl)cytidine)907.7High
Analog B: 5-Benzylcytidine (Structure of 5-Benzylcytidine)2034.7Low
Analog C: 5-Phenyl-2'-deoxycytidine (Structure of 5-Phenyl-2'-deoxycytidine)6510.7Moderate-High

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols for Assessing Metabolic Stability

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes. This protocol can be adapted to compare this compound and its analogs.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.

Materials:
  • Test compounds (this compound and its analogs)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (a compound with similar analytical properties but different mass)

  • LC-MS/MS system for analysis

Experimental Workflow:

The workflow for a typical in vitro metabolic stability assay is depicted below.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock Solutions (e.g., 10 mM in DMSO) pre_incubation Pre-incubate Microsomes and Test Compound at 37°C prep_compound->pre_incubation prep_microsomes Thaw and Dilute Liver Microsomes prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System initiation Initiate Reaction with NADPH System prep_nadph->initiation pre_incubation->initiation sampling Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) initiation->sampling termination Terminate Reaction with Cold Acetonitrile & Internal Standard sampling->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation lcms_analysis Analyze Supernatant by LC-MS/MS centrifugation->lcms_analysis quantification Quantify Parent Compound Remaining lcms_analysis->quantification calculation Calculate t½ and CLint quantification->calculation

Workflow for an in vitro metabolic stability assay.
Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-incubate the diluted liver microsomes with the test compound (final concentration, e.g., 1 µM) for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding a volume of cold acetonitrile containing an internal standard to the collected aliquot.

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .

Potential Metabolic Pathways of 5-Substituted Cytidine Analogs

The metabolism of cytidine analogs is primarily governed by two key enzymatic pathways: phosphorylation, which leads to the active form of the drug, and deamination, which is a major route of inactivation. The balance between these pathways significantly impacts the compound's efficacy and stability. For 5-substituted cytidine analogs, including this compound, two main metabolic routes are plausible, as illustrated below.

metabolic_pathway cluster_activation Activation Pathway cluster_inactivation Inactivation Pathway cluster_enzymes Key Enzymes Compound This compound MP This compound Monophosphate Compound->MP Phosphorylation Deaminated_Compound 5-Phenyluridine Compound->Deaminated_Compound Deamination DP This compound Diphosphate MP->DP Phosphorylation TP This compound Triphosphate (Active) DP->TP Phosphorylation dCK Deoxycytidine Kinase (dCK) dCK->Compound CDA Cytidine Deaminase (CDA) CDA->Compound Kinases Other Kinases Kinases->MP Kinases->DP

Potential metabolic pathways for this compound.

As shown in the diagram, this compound can be phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form, which is the first step towards its active triphosphate metabolite. This active form can then be incorporated into DNA or RNA, exerting its therapeutic effect.

Alternatively, this compound can be deaminated by cytidine deaminase (CDA) to form 5-Phenyluridine. This deamination is a critical inactivation pathway that can significantly reduce the efficacy of the drug. The susceptibility of the 5-phenyl group to cytochrome P450 (CYP) mediated oxidation is another potential metabolic route that would be investigated in a full metabolic stability assessment.

Conclusion

The metabolic stability of this compound and its analogs is a crucial determinant of their potential as therapeutic agents. While specific comparative data is limited, the experimental protocols and potential metabolic pathways outlined in this guide provide a solid framework for researchers to conduct their own investigations. By systematically evaluating the in vitro half-life and intrinsic clearance, and by understanding the key metabolic enzymes involved, drug development professionals can make more informed decisions in the lead optimization process, ultimately accelerating the discovery of novel and effective therapies.

References

A Comparative Analysis of Zebularine and 5-Azacytidine as DNA Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a detailed side-by-side analysis of two prominent DNA methyltransferase (DNMT) inhibitors: Zebularine (B1662112) and 5-Azacytidine (B1684299). While the initial topic proposed a comparison with 5-Phenylcytidine, a thorough review of scientific literature revealed a lack of substantial research on this compound as a DNMT inhibitor. Therefore, to provide a valuable and data-rich comparison for researchers, this guide focuses on 5-Azacytidine, a clinically relevant and extensively studied DNMT inhibitor, alongside Zebularine.

Both Zebularine and 5-Azacytidine are nucleoside analogs that function as mechanism-based inhibitors of DNMTs, enzymes crucial for establishing and maintaining DNA methylation patterns. Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes.[1] DNMT inhibitors aim to reverse this process, reactivate gene expression, and exert anti-tumor effects.[2] This comparison delves into their mechanisms of action, inhibitory concentrations, cellular effects, and experimental protocols, offering a comprehensive resource for researchers in epigenetics and drug development.

Quantitative Data Summary

The following table summarizes the key characteristics and performance metrics of Zebularine and 5-Azacytidine based on available experimental data.

FeatureZebularine5-Azacytidine
Mechanism of Action Incorporation into DNA, forms a stable, reversible covalent complex with DNMT, trapping the enzyme.[3][4]Incorporation into DNA and RNA, forms an irreversible covalent complex with DNMT, leading to enzyme degradation.
Primary Target Primarily DNMT1.[5][6]DNMT1, DNMT3a, and DNMT3b.[7]
Chemical Stability High stability in aqueous solution (half-life >500h at pH 7.0).[2][8]Unstable in aqueous solution.[3]
Toxicity Generally lower cytotoxicity compared to 5-Azacytidine.[9]Higher cytotoxicity, can induce DNA damage.[10]
IC50 Values ~100 µM (MDA-MB-231, 96h), ~150 µM (MCF-7, 96h).[8]3-5 µM (HL-60 cells, 24h).[11]
Administration Orally bioavailable.[9]Typically administered via injection.

Mechanism of Action

Both Zebularine and 5-Azacytidine are pro-drugs that require cellular uptake and metabolic activation to their triphosphate forms before they can be incorporated into DNA during replication.[2] Once integrated into the DNA strand in place of cytosine, they act as suicide inhibitors of DNMTs.

Zebularine: As a cytidine (B196190) analog with a 2-(1H)-pyrimidinone ring, Zebularine gets incorporated into DNA.[8] During the methylation process, the catalytic cysteine residue of a DNMT enzyme attacks the 6th position of the pyrimidine (B1678525) ring. With Zebularine, this leads to the formation of a stable, but ultimately reversible, covalent adduct between the enzyme and the DNA.[3] This trapping of the enzyme prevents it from methylating other sites and leads to a passive demethylation of the genome as cells divide.[3] Studies have shown that Zebularine treatment leads to a significant depletion of DNMT1 protein levels.[5][6]

5-Azacytidine: This analog has a nitrogen atom at the 5th position of the cytosine ring. After incorporation into DNA, the DNMT enzyme attempts to methylate it. The presence of nitrogen at the 5-position prevents the resolution of the reaction intermediate, resulting in an irreversible covalent bond between the enzyme and the DNA.[10] This covalent trapping marks the DNMT protein for proteasomal degradation, leading to a profound and rapid loss of DNMT1, and to a lesser extent DNMT3a and DNMT3b.[7] Unlike Zebularine, 5-Azacytidine can also be incorporated into RNA, which may contribute to its broader cellular effects and higher toxicity.

DNMT_Inhibition_Mechanisms Comparative Mechanism of DNMT Inhibition cluster_Zebularine Zebularine Pathway cluster_5Aza 5-Azacytidine Pathway Zeb_uptake Zebularine Uptake & Phosphorylation Zeb_incorp Incorporation into DNA Zeb_uptake->Zeb_incorp Zeb_trap DNMT1 Covalent Adduct (Reversible) Zeb_incorp->Zeb_trap DNA Replication Zeb_depletion Enzyme Sequestration & DNMT1 Depletion Zeb_trap->Zeb_depletion Zeb_demeth Passive Demethylation Zeb_depletion->Zeb_demeth Aza_uptake 5-Azacytidine Uptake & Phosphorylation Aza_incorp Incorporation into DNA/RNA Aza_uptake->Aza_incorp Aza_trap DNMT Covalent Adduct (Irreversible) Aza_incorp->Aza_trap DNA Replication Aza_degradation Proteasomal Degradation of DNMT1/3a/3b Aza_trap->Aza_degradation Aza_demeth Passive Demethylation Aza_degradation->Aza_demeth Experimental_Workflow General Workflow for DNMT Inhibitor Analysis cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Line Culture treatment Treat with Inhibitor (Zebularine or 5-Azacytidine) + Control start->treatment viability Cell Viability Assay (MTT / WST-1) treatment->viability western Protein Extraction & Western Blot treatment->western dna_extraction Genomic DNA Extraction treatment->dna_extraction ic50 IC50 Determination viability->ic50 dnmt_levels DNMT Protein Levels western->dnmt_levels bisulfite Bisulfite Conversion dna_extraction->bisulfite methylation_status Gene-Specific Methylation Status msp MSP / Sequencing bisulfite->msp msp->methylation_status

References

A Comparative Guide to 5-Phenylcytidine and Other RNA Labeling Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, drug development, and across the life sciences, the ability to track and quantify newly synthesized RNA is paramount to understanding gene expression dynamics. Metabolic labeling of RNA with nucleoside analogs offers a powerful tool for these investigations. This guide provides a quantitative comparison of 5-Phenylcytidine labeling efficiency with other common methods, supported by experimental data and detailed protocols to inform your choice of RNA labeling strategy.

Quantitative Comparison of RNA Labeling Efficiencies

The selection of an RNA labeling method depends on several factors, including the experimental goals, cell type, and desired downstream application. The following table summarizes the key quantitative and qualitative performance indicators for this compound (using 5-ethynylcytidine (B1258090) as a proxy) and other widely used RNA labeling nucleosides.

FeatureThis compound (via 5-Ethynylcytidine)4-Thiouridine (B1664626) (4sU)5-Ethynyluridine (B57126) (EU)Bromouridine (BrU)
Labeling Principle Metabolic incorporation of a cytidine (B196190) analog with a phenyl group, enabling downstream detection.Metabolic incorporation of a uridine (B1682114) analog with a thiol group.Metabolic incorporation of a uridine analog with an ethynyl (B1212043) group for click chemistry.Metabolic incorporation of a uridine analog with a bromine atom.
Typical Labeling Efficiency ~1.37% incorporation relative to total cytidine in HEK293T cells (for 5-ethynylcytidine)[1].T>C conversion rates of ~1-2% are reported in SLAM-seq experiments, with the method recovering ~90% of s4U incorporation events[2][3].Generally described as efficient, but specific incorporation percentages vary by cell type and experimental conditions[4][5][6].Efficiently incorporated, with enrichment of labeled RNA demonstrated, but specific percentages are cell-type dependent[7][8].
Detection Method Click chemistry or mass spectrometry.Thiol-specific biotinylation and streptavidin purification, or nucleotide conversion sequencing (TUC-seq, SLAM-seq)[9][10][11].Click chemistry with fluorescent azides or biotin-azides for purification[12][13].Immunoprecipitation with anti-BrdU/BrU antibodies[7][8].
Cytotoxicity Assumed to be low at working concentrations, similar to other modified nucleosides[1].Can exhibit cytotoxicity at high concentrations or with prolonged labeling[10].Generally considered to have low toxicity and no obvious negative effects on germination or seedling development in Arabidopsis[4].Considered to have low cytotoxicity[7].
Perturbation to RNA Function Minimal perturbation is expected, but not extensively studied.Minimal interference with gene expression has been reported[9].Does not appear to interfere with RNA processing steps like splicing[4].Can be used to calculate RNA decay rates, suggesting minimal disruption to normal RNA metabolism[8].

Experimental Workflows and Methodologies

Detailed and reproducible experimental protocols are critical for the successful implementation of RNA labeling techniques. Below are representative workflows for metabolic RNA labeling and subsequent analysis.

This compound (or 5-Ethynylcytidine) Labeling and Detection Workflow

This workflow outlines the key steps for metabolically labeling RNA with a cytidine analog and preparing it for downstream analysis.

G cluster_0 Metabolic Labeling cluster_1 RNA Processing cluster_2 Detection a Cell Culture b Incubate with this compound a->b c Total RNA Extraction b->c d RNA Fragmentation (optional) c->d e Click Chemistry Reaction (e.g., with Biotin-Azide) d->e f Purification of Labeled RNA e->f g Downstream Analysis (NGS, RT-qPCR, MS) f->g

Experimental workflow for this compound RNA labeling.
General Workflow for Metabolic RNA Labeling and Sequencing

This diagram illustrates a generalized workflow applicable to various metabolic labeling techniques coupled with next-generation sequencing.

G cluster_0 Labeling & Isolation cluster_1 Enrichment/Modification cluster_2 Sequencing & Analysis a Metabolic Labeling of Cells (e.g., 4sU, EU, BrU) b Total RNA Isolation a->b c Enrichment of Labeled RNA (e.g., Biotin pulldown, IP) b->c d Chemical Conversion (for TUC/SLAM-seq) b->d e Library Preparation c->e d->e f Next-Generation Sequencing e->f g Bioinformatic Analysis f->g

General workflow for metabolic RNA labeling and sequencing.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with 5-Ethynylcytidine (5-EC) and Quantification by LC-MS/MS

This protocol is adapted from studies on 5-ethynylcytidine and serves as a robust starting point for this compound.[1]

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 5-Ethynylcytidine (5-EC) or this compound

  • TRIzol reagent

  • RNA purification kit

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Treat cells with 1 mM 5-EC (or an optimized concentration of this compound) for 16-24 hours.

  • RNA Extraction:

    • Harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.

    • Further purify the RNA using an RNA purification kit.

  • RNA Digestion:

    • Digest 1-2 µg of total RNA to nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Analyze the digested nucleosides by LC-MS/MS to quantify the ratio of the modified cytidine to total cytidine.

Protocol 2: 4sU-Based Metabolic Labeling and TUC-seq Analysis

This protocol outlines the steps for labeling with 4-thiouridine and subsequent conversion for sequencing.[10][11]

Materials:

  • Cell line of interest

  • 4-thiouridine (4sU)

  • TRIzol reagent

  • Osmium tetroxide (OsO4)

  • Ammonium chloride (NH4Cl)

  • RNA purification kit

  • Reverse transcriptase

  • PCR reagents

  • Next-generation sequencing platform

Procedure:

  • Metabolic Labeling:

    • Add 4sU to the cell culture medium at a final concentration of 100-800 µM and incubate for the desired labeling period (e.g., 1-2 hours).

  • RNA Isolation:

    • Extract total RNA from the cells using TRIzol.

  • TUC Conversion:

    • For TUC-seq, treat 5 µg of total RNA with OsO4 and NH4Cl to convert 4sU to a cytidine analog. This is typically done for 1 hour at 40°C.

  • RNA Purification and Library Preparation:

    • Purify the RNA by precipitation.

    • Proceed with standard library preparation for RNA sequencing, including reverse transcription and PCR amplification.

  • Data Analysis:

    • During bioinformatic analysis, identify T-to-C conversions in the sequencing reads to distinguish newly synthesized RNA.

Protocol 3: EU-Based Metabolic Labeling and Detection

This protocol describes the labeling of nascent RNA with 5-ethynyluridine and its detection via click chemistry.[4][12][13]

Materials:

  • Cell line or organism of interest

  • 5-ethynyluridine (EU)

  • Cell lysis buffer

  • Biotin-azide

  • Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate)

  • Streptavidin-coated magnetic beads

  • RNA purification reagents

Procedure:

  • EU Labeling:

    • Incubate cells or organisms with EU at a suitable concentration (e.g., 200 µM for Arabidopsis seedlings for 24 hours, or 0.5 mM for HEK293T cells for 2 hours).

  • RNA Extraction:

    • Lyse the cells and extract total RNA.

  • Click Chemistry:

    • Conjugate biotin-azide to the EU-labeled RNA using a copper(I)-catalyzed click reaction.

  • Enrichment of Labeled RNA:

    • Isolate the biotinylated RNA using streptavidin-coated magnetic beads.

  • Downstream Analysis:

    • The enriched RNA can be used for RT-qPCR or library preparation for sequencing.

Protocol 4: BrU-Based Metabolic Labeling and Immunoprecipitation

This protocol details the labeling of RNA with bromouridine and its subsequent isolation.[7][8][14]

Materials:

  • Cell line of interest

  • 5-bromouridine (BrU)

  • RNA extraction reagents

  • Anti-BrdU/BrU antibody

  • Protein A/G magnetic beads

  • Washing and elution buffers

Procedure:

  • BrU Labeling:

    • Pulse-label cells with BrU (e.g., for 1 hour) to label newly synthesized RNA.

  • RNA Extraction:

    • Extract total RNA from the labeled cells.

  • Immunoprecipitation (IP):

    • Incubate the total RNA with an anti-BrdU/BrU antibody.

    • Capture the antibody-RNA complexes using protein A/G magnetic beads.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound RNA.

    • Elute the BrU-labeled RNA from the beads.

  • Analysis:

    • Analyze the eluted RNA by RT-qPCR or next-generation sequencing.

References

The Evolving Toolkit for RNA Dynamics: A Comparative Guide to Cytidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of RNA molecules is paramount. The dynamic nature of RNA structure and its interactions governs a multitude of cellular processes, making it a critical area of study and a promising target for novel therapeutics. This guide provides a comparative analysis of cytidine (B196190) analogs as tools to unravel RNA dynamics, with a special focus on the validation of emerging probes against established methods.

Here, we delve into the utility of fluorescent cytidine analogs, which act as powerful biophysical probes to monitor RNA conformational changes, and metabolic labeling techniques that allow for tracking RNA synthesis and turnover. While direct experimental validation for 5-Phenylcytidine as a tool for studying RNA dynamics is not yet present in the public domain, we will explore its potential in the context of well-established alternatives, outlining the necessary validation steps.

Metabolic Labeling and Fluorescent Probes: A Comparative Overview

The study of RNA dynamics often relies on the introduction of modified nucleosides that can be tracked. Two primary strategies are employed: metabolic labeling, where cells incorporate the modified nucleoside into newly synthesized RNA, and the site-specific incorporation of fluorescent probes into synthetic RNAs for in vitro studies.

Feature5-Ethynyluridine (B57126) (EU) / 4-Thiouridine (4sU)Fluorescent Cytidine Analogs (e.g., tC, pyrroloC)This compound (Hypothetical)
Principle of Detection Bioorthogonal reaction (Click chemistry for EU) or Thiol-specific chemistry (for 4sU) followed by affinity purification or fluorescence tagging.Intrinsic fluorescence properties that are sensitive to the local environment.Potential for altered biophysical or biochemical properties that could be probed.
Primary Application Tracking new RNA synthesis, degradation rates, and RNA-protein interactions in vivo and in vitro.Probing local RNA structure, conformational changes, and intermolecular interactions, primarily in vitro.Potentially as a structural probe or for specific chemical crosslinking.
Mode of Incorporation Metabolic labeling in cells or in vitro transcription.Primarily through chemical synthesis of RNA oligonucleotides; limited metabolic incorporation.Would require validation for both metabolic labeling and chemical synthesis.
Data Output Sequencing data (e.g., SLAM-seq for 4sU), imaging of nascent RNA, quantification of RNA turnover.Fluorescence intensity, quantum yield, fluorescence lifetime, anisotropy.To be determined through validation studies.
Advantages Enables study of RNA dynamics in living cells. Genome-wide analysis is possible.High sensitivity to local structural changes. Provides real-time information.Phenyl group could offer unique properties (e.g., pi-stacking interactions, photo-crosslinking potential).
Limitations Indirect detection. Potential for metabolic perturbations.Primarily for in vitro studies. Can perturb local RNA structure.Lack of experimental data and validation. Potential for significant structural perturbation.

Established Fluorescent Probes: Tricyclic Cytidine (tC) and Pyrrolocytidine (pyrroloC)

Fluorescent cytidine analogs are invaluable tools for dissecting the structural dynamics of RNA. Their fluorescence is often quenched in a single-stranded state but becomes enhanced upon base pairing or stacking within a duplex, providing a direct readout of conformational changes.[1][2]

Key Performance Data of Fluorescent Cytidine Analogs
AnalogEnvironmentQuantum Yield (Φ)Fluorescence Lifetime (τ)Key Characteristics
tCO In RNA duplex~0.22~4.3 nsHigh brightness, minimally affected by neighboring bases.[2][3]
Single-stranded RNA~0.24Shorter lifetimesSmall increase in quantum yield compared to duplex.[2][3]
pyrroloC In RNA duplex~0.06-Significantly quenched by base pairing and stacking.[4][5]
Free nucleoside~0.54-High quantum yield as a monomer.[4][5]
Experimental Workflow: In Vitro RNA Labeling and Fluorescence Measurement

The following diagram outlines a typical workflow for studying RNA dynamics using a site-specifically incorporated fluorescent cytidine analog.

experimental_workflow cluster_synthesis RNA Probe Preparation cluster_experiment Biophysical Experiment cluster_analysis Data Analysis synthesis Chemical Synthesis of RNA with fluorescent cytidine analog purification HPLC Purification synthesis->purification annealing Annealing with target RNA or binding partner purification->annealing measurement Fluorescence Spectroscopy (Intensity, Lifetime, Anisotropy) annealing->measurement data_proc Data Processing and Kinetic/Thermodynamic Modeling measurement->data_proc interpretation Structural and Dynamic Interpretation data_proc->interpretation

Caption: Workflow for in vitro analysis of RNA dynamics using fluorescent nucleoside analogs.

Experimental Protocol: Site-Specific Labeling of RNA with a Fluorescent Cytidine Analog
  • RNA Oligonucleotide Synthesis: RNA oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer. The fluorescent cytidine analog is introduced as a phosphoramidite at the desired position.

  • Deprotection and Purification: The synthesized RNA is cleaved from the solid support and deprotected. The full-length, labeled RNA is then purified by high-performance liquid chromatography (HPLC).

  • Sample Preparation: The purified, labeled RNA is annealed with a complementary strand or a protein binding partner in an appropriate buffer.

  • Fluorescence Spectroscopy: Fluorescence measurements are performed on a spectrofluorometer. Excitation and emission spectra, quantum yields, and fluorescence lifetimes are recorded under various conditions (e.g., temperature, presence of ligands) to monitor changes in the local environment of the probe.

Metabolic Labeling of Nascent RNA

Metabolic labeling enables the study of RNA dynamics within a cellular context. Nucleoside analogs that contain bioorthogonal functional groups are fed to cells, incorporated into newly transcribed RNA, and then specifically detected.

Signaling Pathway: Metabolic Labeling and Detection of Nascent RNA

The following diagram illustrates the general pathway for metabolic labeling of RNA in cells.

metabolic_labeling_pathway cluster_cell Cellular Environment cluster_detection Downstream Detection analog Modified Cytidine Analog (e.g., 5-Ethynylcytidine) uptake Cellular Uptake analog->uptake salvage Nucleoside Salvage Pathway (Phosphorylation) uptake->salvage ntp Modified CTP salvage->ntp incorporation Incorporation into nascent RNA by RNA Polymerase ntp->incorporation labeled_rna Labeled Cellular RNA incorporation->labeled_rna lysis Cell Lysis and RNA Isolation labeled_rna->lysis detection Bioorthogonal Ligation (e.g., Click Chemistry) lysis->detection analysis Analysis (Sequencing, Imaging, etc.) detection->analysis

Caption: General pathway for metabolic labeling and detection of RNA.

Experimental Protocol: Metabolic Labeling of RNA with 5-Ethynyluridine (EU)

A common alternative to modified cytidines for metabolic labeling is 5-ethynyluridine (EU).

  • Cell Culture and Labeling: Cells are cultured in a medium supplemented with EU for a specific period (pulse-labeling).

  • RNA Isolation: Total RNA is isolated from the cells using standard methods.

  • Click Chemistry: The alkyne group on the incorporated EU is reacted with an azide-containing reporter molecule (e.g., biotin-azide for enrichment or a fluorescent-azide for imaging) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6]

  • Downstream Analysis:

    • Affinity Purification: Biotinylated RNA is captured on streptavidin beads for subsequent analysis by sequencing (e.g., RNA-seq) to identify newly transcribed RNAs.

    • Fluorescence Imaging: Fluorescently tagged RNA can be visualized within fixed cells to study its localization.

Validation of this compound: A Prospective Analysis

While no studies have been published on the use of this compound for monitoring RNA dynamics, its structure suggests potential for unique interactions and detection strategies. The phenyl group could enhance base stacking and may serve as a photo-crosslinking handle. However, its utility must be rigorously validated.

Proposed Validation Workflow for this compound

The following diagram outlines the necessary steps to validate this compound as a tool for studying RNA dynamics.

validation_workflow cluster_synthesis_val Synthesis and Incorporation cluster_biophys_val Biophysical Characterization cluster_func_val Functional Validation synth_nuc Synthesize this compound and its phosphoramidite incorp_chem Incorporate into synthetic RNA synth_nuc->incorp_chem incorp_meta Test for metabolic incorporation in cell culture synth_nuc->incorp_meta struct_pert Assess structural perturbation (CD, NMR, Melting Temp.) incorp_chem->struct_pert photo_prop Characterize photophysical properties (Absorbance, Emission, Quantum Yield) incorp_chem->photo_prop rt_stop Reverse transcription stop assays incorp_chem->rt_stop crosslink Test for photo-crosslinking potential incorp_chem->crosslink cell_tox Assess cellular toxicity incorp_meta->cell_tox struct_pert->rt_stop photo_prop->crosslink

Caption: A proposed workflow for the validation of this compound.

Key Validation Experiments for this compound
  • Synthesis and Incorporation:

    • Develop a robust chemical synthesis for this compound and its corresponding phosphoramidite for incorporation into synthetic RNA.

    • Investigate its uptake and incorporation into cellular RNA by feeding it to cell cultures and analyzing total RNA by mass spectrometry.

  • Structural and Biophysical Characterization:

    • Incorporate this compound into well-characterized RNA duplexes and assess its impact on thermal stability (UV melting) and conformation (Circular Dichroism, NMR).

    • Characterize its intrinsic fluorescence properties, if any, and their sensitivity to the local environment.

  • Functional Assays:

    • Perform reverse transcription assays to determine if this compound can be read through by polymerases, which is crucial for sequencing-based applications.

    • Evaluate its potential for photo-crosslinking to nearby proteins or RNA strands upon UV irradiation.

    • Assess the cytotoxicity of this compound in cell culture to determine suitable concentrations for in vivo studies.

The study of RNA dynamics is a rapidly advancing field, with a growing arsenal (B13267) of chemical tools at its disposal. Fluorescent cytidine analogs like tC and pyrroloC have proven to be powerful probes for detailed in vitro structural analysis, while metabolic labeling strategies using nucleosides such as EU and 4sU have opened the door to transcriptome-wide analysis of RNA synthesis and turnover in living cells.

While this compound remains a hypothetical tool, its validation would require a systematic approach encompassing chemical synthesis, biophysical characterization, and functional testing. The successful validation of novel cytidine analogs will continue to enrich the molecular biologist's toolkit, enabling a deeper understanding of the complex and dynamic world of RNA.

References

Assessing the Specificity of 5-Phenylcytidine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of nucleoside analog incorporation into nascent RNA is critical for the accurate interpretation of experimental results. This guide aims to provide a comparative analysis of 5-Phenylcytidine's incorporation specificity. However, a comprehensive search of available scientific literature and resources reveals a significant lack of data specifically detailing the use, incorporation efficiency, and potential off-target effects of this compound for RNA labeling.

Due to the limited information on this compound, this guide will instead provide a comparative overview of more commonly utilized cytidine (B196190) analogs for RNA metabolic labeling. This will offer a valuable framework for researchers to understand the key parameters to consider when selecting a modified nucleoside for their experiments and to infer the potential properties of novel analogs like this compound.

Comparison of Common Cytidine Analogs for RNA Labeling

The selection of a cytidine analog for metabolic labeling of RNA depends on several factors, including its incorporation efficiency by RNA polymerases, its potential for off-target effects such as incorporation into DNA, and its compatibility with downstream detection methods. Below is a comparison of several cytidine analogs for which experimental data is available.

Feature5-Ethynylcytidine (EC)5-Bromouridine (BrU)N4-Allylcytidine (a4C)[1]
Incorporation into RNA Efficiently incorporated into newly transcribed RNA.[2]Readily incorporated into cellular RNA.Incorporated into RNA both in vitro and in vivo.[1]
Incorporation into DNA Not significantly incorporated into DNA.[2]Not explicitly stated, but primarily used for RNA labeling.Not explicitly stated.
Metabolism Metabolized more rapidly than 5-ethynyluridine (B57126) (EU).[2]Recognized by the nucleotide salvage pathway.Can tag RNA through both in vitro and in vivo pathways.[1]
Detection Method "Click" chemistry with fluorescent azides.[2]Immunodetection using a BrU-specific monoclonal antibody.Specific reaction with iodine to form 3,N4-cyclized cytidine (cyc-C), which induces misincorporation during reverse transcription for sequencing-based detection.[1]
Key Advantages High sensitivity and rapid detection.[2]Well-established method with commercially available antibodies.Enables chemical sequencing at single-base resolution.[1]
Potential Off-Target Effects Minimal toxicity reported.Minimal toxicity reported.The effects of the cyclized adduct on cellular processes are not fully characterized.

Experimental Methodologies

The following sections provide generalized protocols for the metabolic labeling of RNA using cytidine analogs. These protocols should be optimized for specific cell types and experimental conditions.

General Protocol for Metabolic RNA Labeling with a Cytidine Analog
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.

  • Labeling: Replace the growth medium with a fresh medium containing the desired concentration of the cytidine analog (e.g., 5-Ethynylcytidine). The optimal concentration and labeling time should be determined empirically.

  • Cell Lysis and RNA Isolation: After the labeling period, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a standard RNA extraction method (e.g., TRIzol reagent or a column-based kit).

  • Downstream Detection: Proceed with the specific detection method for the incorporated analog (e.g., "click" chemistry for ethynyl-modified nucleosides, immunoprecipitation for bromo-modified nucleosides, or chemical treatment and sequencing for N4-allyl-modified nucleosides).

Visualizing the Workflow

The following diagram illustrates a generalized workflow for assessing the incorporation of a modified cytidine analog into RNA.

RNA_Labeling_Workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Cells in Culture Cells in Culture Add this compound Add this compound Cells in Culture->Add this compound Incubation RNA Isolation RNA Isolation Add this compound->RNA Isolation Lysis Detection Detection RNA Isolation->Detection Labeled RNA Data Analysis Data Analysis Detection->Data Analysis

Caption: A generalized workflow for metabolic labeling of RNA with a modified cytidine analog.

Signaling Pathway and Logical Relationships

The incorporation of a cytidine analog into RNA is dependent on the cellular nucleotide salvage pathway and the activity of RNA polymerases. The following diagram illustrates this relationship.

Nucleoside_Incorporation_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Nucleoside Kinases Nucleoside Kinases Cellular Uptake->Nucleoside Kinases Phosphorylation This compound Triphosphate This compound Triphosphate Nucleoside Kinases->this compound Triphosphate RNA Polymerase RNA Polymerase This compound Triphosphate->RNA Polymerase Substrate Nascent RNA Nascent RNA RNA Polymerase->Nascent RNA Incorporation

Caption: The metabolic pathway for the incorporation of a modified cytidine into RNA.

Conclusion and Future Directions

While there is a notable absence of specific data on this compound, the established methodologies for other cytidine analogs provide a clear roadmap for its characterization. Future studies should focus on determining the incorporation efficiency of this compound into both RNA and DNA, assessing its potential toxicity and off-target effects, and developing robust detection methods. Such research will be crucial in establishing the utility of this compound as a tool for studying RNA biology. Researchers are encouraged to perform head-to-head comparisons with existing analogs to clearly define its advantages and limitations.

References

Comparative Photostability of Fluorescent 5-Phenylcytidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is critical for the accurate study of nucleic acid structure, dynamics, and interactions. Among the various available nucleoside analogs, 5-phenylcytidine derivatives offer a promising scaffold for the development of environmentally sensitive and photostable labels. This guide provides a comparative overview of the photostability of these derivatives, supported by experimental data on related compounds and detailed methodologies for their characterization.

Data Presentation: Photophysical Properties of 5-Substituted Cytidine (B196190) Derivatives

The photostability of a fluorescent molecule is fundamentally linked to its fluorescence quantum yield (ΦF) and its resistance to photobleaching. A higher quantum yield indicates a greater efficiency of converting absorbed light into emitted fluorescence, while a longer photobleaching half-life signifies greater stability under illumination.

Substitution at the 5-position of cytidine has been shown to significantly influence its photophysical properties. For instance, methylation at this position in 5-methylcytidine (B43896) leads to a notable increase in both the fluorescence quantum yield and the excited-state lifetime compared to the canonical nucleoside, cytidine.[1] This suggests that the introduction of an aryl group, such as phenyl, at the 5-position could further modulate these properties, potentially enhancing photostability.

Below is a table summarizing the photophysical data for 5-methylcytidine as a representative 5-substituted derivative, alongside the parent cytidine molecule. This data serves as a benchmark for estimating the potential performance of this compound analogs.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
Cytidine (Cyd)~271~3301.0 x 10-4
5-Methylcytidine (5mCyd)~275~3455.0 x 10-4[1]

Note: Data for this compound derivatives is not available in a comparative format. The values for 5-methylcytidine are presented to illustrate the effect of 5-substitution.[1]

Experimental Protocols

To facilitate the direct comparison of this compound derivatives, standardized experimental protocols for determining their photostability are essential. The following sections detail the methodologies for measuring fluorescence quantum yield and photobleaching half-life.

Measurement of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is typically determined using a comparative method, with a well-characterized fluorescent standard.[2]

Materials:

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54)

  • Test this compound derivative

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test compound in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[2]

  • Measure the UV-Vis absorption spectra for all solutions.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the standard and the sample.

  • Integrate the area under the emission spectra for each solution.

  • The quantum yield of the test compound (Φtest) is calculated using the following equation:

    Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ntest2 / nstd2)

    Where:

    • Φstd is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Measurement of Photobleaching Half-Life (t1/2)

Photobleaching half-life is a measure of the time it takes for a fluorophore's emission intensity to decrease by half under continuous illumination.

Materials:

  • Solution of the this compound derivative of interest.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or CCD camera).

  • Image analysis software.

Procedure:

  • Prepare a sample of the fluorescent derivative in solution or immobilized on a surface.

  • Focus on the sample and acquire an initial image to determine the starting fluorescence intensity (I0).

  • Continuously illuminate the sample with a constant excitation power.

  • Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

  • For each time point (t), measure the average fluorescence intensity (It) of a region of interest.

  • Plot the normalized fluorescence intensity (It / I0) as a function of time.

  • Fit the resulting decay curve to a single or double exponential decay function to determine the half-life (t1/2), which is the time at which the intensity drops to 50% of its initial value.

Mandatory Visualizations

To aid in the conceptualization of the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflow for characterizing the photostability of fluorescent nucleoside analogs.

G cluster_0 Quantum Yield Determination cluster_1 Photobleaching Analysis A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence (Fluorometer) A->C D Calculate Quantum Yield B->D C->D E Prepare Sample for Microscopy F Continuous Illumination E->F G Time-Lapse Imaging F->G H Image Analysis (Intensity vs. Time) G->H I Determine Photobleaching Half-Life H->I

Caption: Experimental workflow for photostability characterization.

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') S1->S0 Non-radiative Decay T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached Product T1->Bleached Photochemical Reaction

Caption: Jablonski diagram illustrating photobleaching pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Phenylcytidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Phenylcytidine, a cytidine (B196190) nucleoside analog. Adherence to these protocols is vital to protect laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS from suppliers like Sigma-Aldrich classifies this compound as harmful if swallowed and a cause of serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
Spill Response

In the event of a spill, immediately evacuate the area and prevent others from entering. For a small spill of solid this compound, carefully sweep it up and place it into a designated, labeled hazardous waste container. Avoid generating dust. For a larger spill, or if the material is in solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container. Ensure the area is well-ventilated during cleanup.

Step-by-Step Disposal Protocol for this compound

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility[1][2]. It is crucial to avoid discharging this chemical into the environment, including drains and regular trash[1].

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound, along with any contaminated items (e.g., weigh boats, pipette tips, gloves), in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof, and chemically compatible liquid waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's hazardous waste management plan.

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Waste Container Labeling:

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Harmful," "Irritant")

  • The accumulation start date (the date the first piece of waste was added to the container)

  • The name of the principal investigator or laboratory contact.

3. Storage in a Satellite Accumulation Area (SAA):

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Away from drains, heat sources, and high-traffic areas.

  • Inspected weekly for any signs of leaks or degradation of the container.

4. Arranging for Disposal:

Once the waste container is full, or before the maximum accumulation time is reached (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

Experimental Protocols and Data

Currently, there are no established experimental protocols for the on-site treatment or neutralization of this compound waste. As a nucleoside analog, its degradation pathways are not well-characterized in publicly available literature, making chemical inactivation in the lab unsafe and not recommended. The primary "experimental protocol" for its disposal is the established and regulated procedure for handling solid and liquid hazardous chemical waste.

Quantitative Data Summary:

There is no quantitative data available for the degradation or environmental persistence of this compound specifically. The disposal procedures are based on its hazard classification.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe solid_waste Collect Solid Waste (Pure compound, contaminated items) ppe->solid_waste Segregate Waste liquid_waste Collect Liquid Waste (Solutions containing this compound) ppe->liquid_waste Segregate Waste sharps_waste Collect Contaminated Sharps ppe->sharps_waste Segregate Waste solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container saa Store in Designated Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa sharps_container->saa pickup Arrange for Pickup by EHS or Licensed Waste Disposal Company saa->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Phenylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Phenylcytidine. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination. This compound is suspected of causing cancer and genetic defects, is harmful if swallowed, and may cause an allergic skin reaction.

Essential Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required for handling this compound. This compound is classified as a potential cytotoxic agent, and therefore, stringent precautions must be observed.

PPE CategoryItemSpecifications
Hand Protection Double GlovingInner Glove: Nitrile or latex; Outer Glove: Nitrile, tested for use with chemotherapy drugs (ASTM D6978). Change outer glove immediately upon contamination.[1]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves.[1]
Eye Protection Safety Goggles with Side Shields or a Full-Face ShieldMust be worn at all times when handling the solid compound or solutions. A full-face shield is required when there is a splash hazard.[1][2]
Respiratory Protection NIOSH-approved N95 Respirator or higherRequired when handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[3]
Foot Protection Closed-toe shoes and disposable shoe coversShoe covers should be worn in designated handling areas and removed before exiting.

Operational Plan: From Receipt to Disposal

This step-by-step guide outlines the complete workflow for safely managing this compound within a laboratory setting.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.

  • The storage area should be separate from incompatible materials.

Preparation and Handling
  • All handling of this compound, including weighing and reconstitution, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.

  • Before starting work, ensure the work area is clean and decontaminated. Cover the work surface with a disposable, absorbent plastic-backed liner.

  • Don all required PPE as specified in the table above before handling the compound.

Spill Management
  • In the event of a spill, immediately alert others in the area.

  • For small spills, use a chemotherapy spill kit to absorb the material.

  • For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.

  • All materials used for spill cleanup must be disposed of as hazardous waste.[2]

Decontamination
  • Following each handling session, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent like sodium thiosulfate, and then water).

  • Wipe down the exterior of all containers before removing them from the handling area.

Disposal Plan
  • All solid waste contaminated with this compound, including gloves, gowns, shoe covers, and disposable labware, must be disposed of in a designated, labeled hazardous waste container (typically a yellow chemotherapy waste bag or a black pharmaceutical waste container).[4]

  • Liquid waste containing this compound should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Follow all institutional and local regulations for the disposal of cytotoxic and hazardous chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Full PPE b Prepare Work Area in Fume Hood a->b c Retrieve this compound b->c d Weighing and Reconstitution c->d Transfer to Hood e Experimental Use d->e f Decontaminate Work Area e->f Post-Experiment g Dispose of Contaminated Waste f->g h Doff PPE g->h i Wash Hands Thoroughly h->i

Caption: Procedural flow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.